TCO-PEG4-VC-PAB-MMAE
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C78H127N11O19 |
|---|---|
Molekulargewicht |
1522.9 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C78H127N11O19/c1-15-53(8)68(62(101-13)48-64(91)89-39-25-31-61(89)70(102-14)54(9)71(93)82-55(10)69(92)57-26-20-19-21-27-57)87(11)75(97)66(51(4)5)86-74(96)67(52(6)7)88(12)78(100)107-49-56-32-34-58(35-33-56)83-72(94)60(30-24-37-80-76(79)98)84-73(95)65(50(2)3)85-63(90)36-40-103-42-44-105-46-47-106-45-43-104-41-38-81-77(99)108-59-28-22-17-16-18-23-29-59/h16-17,19-21,26-27,32-35,50-55,59-62,65-70,92H,15,18,22-25,28-31,36-49H2,1-14H3,(H,81,99)(H,82,93)(H,83,94)(H,84,95)(H,85,90)(H,86,96)(H3,79,80,98)/b17-16-/t53-,54+,55+,59?,60-,61-,62+,65-,66-,67-,68-,69+,70+/m0/s1 |
InChI-Schlüssel |
RCUWIJNSWOFTSK-PCBYRXCDSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCC/C=C\CC4 |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TCO-PEG4-VC-PAB-MMAE for Advanced Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of TCO-PEG4-VC-PAB-MMAE, a state-of-the-art drug-linker conjugate designed for the development of highly specific and potent antibody-drug conjugates (ADCs). We will delve into its structural components, mechanism of action, and provide detailed experimental protocols for its application in cancer research.
Core Components and Mechanism of Action
This compound is a sophisticated chemical entity meticulously designed for targeted cancer therapy. It comprises five key components, each with a specific function in the delivery and release of the cytotoxic payload.[1]
-
trans-Cyclooctene (TCO): This moiety serves as a bioorthogonal handle, enabling a highly efficient and specific conjugation to a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) "click" reaction.[2][3] This method allows for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation.[2]
-
Polyethylene Glycol (PEG4): The tetra-polyethylene glycol spacer enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile by providing a hydrophilic shield.[1]
-
Valine-Citrulline (VC): This dipeptide sequence acts as a cleavable linker, specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[1]
-
p-Aminobenzylcarbamate (PAB): This self-immolative spacer connects the VC linker to the cytotoxic drug.[1] Upon cleavage of the VC dipeptide by cathepsin B, the PAB group undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the active drug.[4]
-
Monomethyl Auristatin E (MMAE): A potent synthetic antimitotic agent, MMAE is the cytotoxic payload.[5] Once released inside the cancer cell, it binds to tubulin and inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6]
The overall mechanism of action for an ADC constructed with this compound is a multi-step process initiated by the specific binding of the antibody component to its target antigen on the surface of a cancer cell.
Quantitative Data
While specific preclinical data for an ADC constructed with the exact this compound linker is not extensively published, the following tables provide a summary of relevant quantitative data for closely related vc-MMAE constructs to serve as a benchmark for expected performance.
Table 1: In Vitro Cytotoxicity of vc-MMAE Constructs
| Cell Line | IC50 (nM) | Compound | Reference |
| SKBR3 | 410.54 ± 4.9 | MC-vc-PAB-MMAE | [7] |
| HEK293 | 482.86 ± 6.4 | MC-vc-PAB-MMAE | [7] |
| BT-474 | 0.57 | MF-TTZ-MMAE | |
| Karpas-299 | 0.104 | MF-BTX-MMAE |
Table 2: In Vivo Efficacy of a TCO-MMAE ADC in a Xenograft Model
| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Body Weight Loss | Reference |
| T47D Breast Cancer | SQT03 + SQP22 (TCO-MMAE) | Tumor regression | No significant loss | [8] |
Table 3: Pharmacokinetic Parameters of vc-MMAE ADCs
| Analyte | Parameter | Brentuximab Vedotin | Polatuzumab Vedotin | Reference |
| Antibody-Conjugated MMAE (acMMAE) | Clearance (mL/day/kg) | 33.6 | 25.0 | |
| Vc (L) | 3.1 | 2.5 | ||
| Total Antibody | Clearance (mL/day/kg) | 29.5 | 20.0 | |
| Vc (L) | 3.0 | 2.4 | ||
| Unconjugated MMAE | Cmax (ng/mL) | 3.96 | 6.81 | |
| AUC (ng·h/mL) | 239 | 436 |
Experimental Protocols
The following protocols provide detailed methodologies for the key experimental procedures involving this compound.
Antibody-Drug Conjugation via Tetrazine-TCO Ligation
This protocol outlines the two-step process for conjugating this compound to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns
-
Size Exclusion Chromatography (SEC) or Protein A chromatography system
Procedure:
-
Antibody Preparation:
-
If the mAb is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Tetrazine Modification of the Antibody:
-
Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO immediately before use.
-
Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with PBS.
-
Determine the concentration and degree of labeling (DOL) of the purified tetrazine-modified antibody (mAb-Tz).
-
-
Conjugation of this compound to mAb-Tz:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.[7]
-
Purify the final ADC using SEC or Protein A chromatography to remove unreacted drug-linker and other impurities.
-
Characterize the purified ADC for DAR, purity, and aggregation.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic activity of the ADC on cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC construct
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
ADC Treatment:
-
MTT Assay:
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
-
In Vitro Cathepsin B Cleavage Assay
This protocol is used to confirm the specific cleavage of the VC linker by cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human cathepsin B
-
Activation Buffer (e.g., 25 mM acetate buffer, pH 5.0, containing 1 mM EDTA and 5 mM DTT)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Quenching Solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate cathepsin B in the Activation Buffer according to the manufacturer's instructions.[12]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and activated cathepsin B in the assay buffer. Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[12]
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.[12]
-
Sample Preparation and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released MMAE.
-
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.
Conclusion
This compound represents a highly versatile and potent drug-linker for the development of next-generation ADCs. Its bioorthogonal TCO group allows for precise and efficient conjugation, while the strategically designed cleavable linker ensures targeted release of the powerful MMAE payload within the tumor microenvironment. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to effectively utilize this advanced technology in their pursuit of more effective and safer cancer therapeutics.
References
- 1. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the TCO-PEG4-VC-PAB-MMAE Drug-Linker Conjugate for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the TCO-PEG4-VC-PAB-MMAE drug-linker conjugate, a sophisticated and widely utilized system in the development of next-generation antibody-drug conjugates (ADCs). This guide will delve into the structure and function of each component, the mechanism of action, and detailed experimental protocols for the synthesis, characterization, and evaluation of ADCs employing this advanced technology.
Introduction to this compound
The this compound is a state-of-the-art drug-linker conjugate designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells. It is comprised of five key components, each with a specific function to ensure the stability, targeted delivery, and controlled release of the payload. This system leverages bioorthogonal click chemistry for precise antibody conjugation, a hydrophilic spacer for improved pharmacokinetics, a cleavable dipeptide linker for selective payload release, a self-immolative spacer for efficient drug liberation, and a highly potent antineoplastic agent.
Core Components and their Functions
The this compound conjugate is a modular system where each component plays a critical role in the overall performance of the resulting ADC.
| Component | Chemical Name | Function |
| TCO | trans-Cyclooctene | Bioorthogonal conjugation handle for reaction with tetrazine-modified antibodies.[1][2] |
| PEG4 | Tetraethylene Glycol | Hydrophilic spacer to enhance solubility, reduce aggregation, and improve pharmacokinetics.[1][2] |
| VC | Valine-Citrulline | Cathepsin B-cleavable dipeptide linker for targeted intracellular drug release.[1][2] |
| PAB | p-Aminobenzyl | Self-immolative spacer that ensures the efficient and traceless release of the unmodified payload.[1][2] |
| MMAE | Monomethyl Auristatin E | Potent microtubule inhibitor that induces cell cycle arrest and apoptosis.[1][2] |
TCO (trans-Cyclooctene): The Bioorthogonal Handle
The trans-cyclooctene (TCO) moiety serves as a highly reactive and specific handle for bioorthogonal conjugation. It participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified antibody.[3] This "click chemistry" approach offers several advantages over traditional conjugation methods:
-
High Reaction Rate: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, with second-order rate constants reported to exceed 800 M⁻¹s⁻¹.[4]
-
Specificity and Bioorthogonality: The reaction is highly specific and does not interfere with biological functional groups, allowing for precise and site-specific conjugation.[4]
-
Mild Reaction Conditions: The reaction proceeds efficiently at physiological temperature and pH without the need for cytotoxic catalysts like copper.[4]
PEG4 (Tetraethylene Glycol): The Hydrophilic Spacer
The PEG4 spacer is a short chain of four polyethylene glycol units that enhances the overall physicochemical properties of the ADC. Many potent cytotoxic payloads, including MMAE, are hydrophobic and can lead to ADC aggregation. The hydrophilic nature of the PEG4 spacer mitigates this issue by increasing the solubility of the drug-linker conjugate.[1][2] This can lead to improved formulation stability and better pharmacokinetic profiles in vivo.
Valine-Citrulline (VC): The Cleavable Linker
The valine-citrulline (VC) dipeptide is a critical component that ensures the conditional release of the cytotoxic payload. This linker is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[5][6] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the acidic and enzyme-rich environment facilitates the cleavage of the amide bond between citrulline and the PAB spacer.[7]
PAB (p-Aminobenzyl): The Self-Immolative Spacer
The p-aminobenzyl (PAB) group acts as a self-immolative spacer. Once the VC linker is cleaved by Cathepsin B, the resulting aniline initiates a spontaneous 1,6-elimination reaction.[7] This electronic cascade leads to the release of the unmodified MMAE payload, carbon dioxide, and an aromatic byproduct. The self-immolative nature of the PAB spacer is crucial for ensuring that the released drug is fully active and not encumbered by remnants of the linker.[7]
MMAE (Monomethyl Auristatin E): The Cytotoxic Payload
Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[3] It functions as a microtubule inhibitor, binding to tubulin and preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[3] Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone drug but is an ideal payload for targeted delivery via ADCs.
Mechanism of Action of a this compound based ADC
The therapeutic effect of an ADC utilizing the this compound system is a multi-step process that begins with the specific targeting of cancer cells and culminates in their destruction.
Quantitative Data
The following tables summarize key quantitative data related to the components and performance of the this compound system.
Table 1: TCO-Tetrazine Reaction Kinetics
| Reactant Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| TCO - Tetrazine | > 800 | [4] |
Table 2: In Vitro Cytotoxicity of MMAE
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| BxPC-3 | Pancreatic | 0.97 | [8] |
| PSN-1 | Pancreatic | 0.99 | [8] |
| Capan-1 | Pancreatic | 1.10 | [8] |
| Panc-1 | Pancreatic | 1.16 | [8] |
| SKBR3 | Breast | 3.27 | [9] |
| HEK293 | Kidney | 4.24 | [9] |
Table 3: Comparative Stability of Val-Cit Linker in Plasma
| Linker Type | Species | Incubation Time | % Payload Release / % Intact ADC | Reference |
| Val-Cit-PABC-MMAE | Human | 6 days | <1% released MMAE | [10] |
| Val-Cit-PABC-MMAE | Mouse | 6 days | >20% released MMAE | [10] |
| Val-Cit ADC | Human | 28 days | No significant degradation | [10] |
| Val-Cit ADC | Mouse | 14 days | >95% loss of conjugated drug | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of ADCs utilizing the this compound system.
Synthesis and Conjugation of the ADC
The synthesis of the final ADC involves a two-step process: the preparation of the tetrazine-modified antibody and its subsequent conjugation with the this compound drug-linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
The Core Mechanism of TCO-PEG4-VC-PAB-MMAE: A Technical Guide for Drug Development Professionals
Introduction: The antibody-drug conjugate (ADC) TCO-PEG4-VC-PAB-MMAE represents a sophisticated approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxic effects of monomethyl auristatin E (MMAE). This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
The Architectural Components and Their Synergistic Function
The this compound is a drug-linker conjugate designed for site-specific attachment to a tetrazine-modified monoclonal antibody. Its intricate design ensures stability in circulation and controlled release of the cytotoxic payload within the target tumor cells. Each component plays a crucial role in the ADC's overall efficacy.
-
TCO (trans-cyclooctene): This moiety is the cornerstone of the bioorthogonal conjugation strategy.[1] It facilitates a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction with a tetrazine group pre-installed on the monoclonal antibody.[1] This method allows for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to a more homogeneous and well-defined ADC product.
-
PEG4 (Polyethylene Glycol, 4 units): The PEG4 spacer is a hydrophilic linker that enhances the solubility and reduces the steric hindrance of the drug-linker construct.[1] This can improve the pharmacokinetic properties of the resulting ADC and facilitate the conjugation reaction.
-
VC-PAB (Valine-Citrulline-p-Aminobenzyloxycarbonyl): This dipeptide-based linker is designed for selective cleavage within the tumor microenvironment. The valine-citrulline (VC) motif is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in cancer cells.[1] Following the enzymatic cleavage of the VC linker, the p-aminobenzyloxycarbonyl (PAB) spacer undergoes a self-immolative 1,6-elimination reaction, ensuring the efficient and traceless release of the active MMAE payload.
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent antimitotic agent. It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical component for cell division. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]
Visualizing the Mechanism of Action and Experimental Workflows
To elucidate the complex processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of the ADC and the workflows for key in vitro experiments.
Caption: Mechanism of action of the this compound ADC.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Caption: Workflow for a bystander effect co-culture assay.
Quantitative Data Summary
The following tables summarize representative quantitative data for vc-MMAE and TCO-MMAE constructs. It is important to note that publicly available data for the exact this compound construct is limited. The data presented here is derived from studies on similar constructs and should be considered illustrative.
Table 1: In Vitro Cytotoxicity of a vc-MMAE Construct
| Cell Line | IC50 (nM) | Reference |
| SKBR3 | 410.54 ± 4.9 | [2] |
| HEK293 | 482.86 ± 6.4 | [2] |
Table 2: In Vitro Efficacy and Stability of a TCO-MMAE Diabody ADC
| Parameter | Value | Conditions | Reference |
| In Vitro Efficacy | |||
| EC50 (LS174T cells) | 185 pM | After activation with tetrazine | [3] |
| EC50 (OVCAR-3 cells) | 35 pM | After activation with tetrazine | [3] |
| Stability | |||
| Stock Stability | No TCO isomerization or drug liberation for 6 months | PBS, 4 °C | [3] |
| Serum Stability | No drug release observed | 37 °C for 24 hours | [3] |
| In Vivo TCO Half-life | ~5.5 days | In mice | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ADCs with similar mechanisms of action. These protocols can be adapted for the specific analysis of a this compound ADC.
In Vitro Cytotoxicity Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
ADC Preparation and Treatment: Prepare a series of dilutions of the ADC in complete medium. Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-96 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control. Plot the percent viability against the logarithm of the ADC concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
Internalization Assay (pH-sensitive dye-based)
Objective: To visualize and quantify the internalization of the ADC by target cells.
Materials:
-
Antigen-positive cell line
-
Complete cell culture medium
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
96-well black, clear-bottom plates
-
Live-cell imaging system or fluorescence microscope
-
Hoechst 33342 (for nuclear staining, optional)
Procedure:
-
Cell Seeding: Seed antigen-positive cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
ADC Labeling and Treatment: If not already labeled, conjugate the ADC with a pH-sensitive fluorescent dye according to the manufacturer's protocol. Add the labeled ADC to the cells at a predetermined concentration.
-
Live-Cell Imaging: Place the plate in a live-cell imaging system equipped with environmental control (37°C, 5% CO2). Acquire images at regular intervals (e.g., every 30 minutes) for up to 24-48 hours. The pH-sensitive dye will fluoresce upon internalization into the acidic environment of the endosomes and lysosomes.
-
Image Analysis: Quantify the fluorescence intensity per cell over time using image analysis software. An increase in fluorescence intensity indicates ADC internalization.
-
(Optional) Confocal Microscopy: For higher resolution imaging, cells can be grown on coverslips, treated with the labeled ADC, and fixed at various time points. After fixation, cells can be stained with nuclear and/or lysosomal markers and imaged using a confocal microscope to visualize the subcellular localization of the ADC.
Bystander Killing Assay (Co-culture method)
Objective: To assess the ability of the released MMAE to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
This compound ADC
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Harvest and count both antigen-positive and GFP-expressing antigen-negative cells. Seed a co-culture of the two cell lines in 96-well plates at a defined ratio (e.g., 1:1, 1:3, 3:1). Include control wells with only the GFP-expressing antigen-negative cells. Allow the cells to adhere overnight.
-
ADC Treatment: Add serial dilutions of the ADC to the co-culture wells and the control wells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Image Acquisition and Analysis: Acquire images of the wells using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: Quantify the number of viable GFP-positive cells in each well. A reduction in the number of GFP-positive cells in the co-culture wells compared to the control wells (antigen-negative cells only) at the same ADC concentration indicates a bystander effect. Calculate the percentage of viable antigen-negative cells and plot against the ADC concentration to determine a "bystander IC50".
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Trans-Cyclooctene (TCO) in Bioorthogonal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine has emerged as a cornerstone of bioorthogonal chemistry.[1][2] This "click chemistry" reaction is celebrated for its exceptional speed, specificity, and biocompatibility, facilitating the precise coupling of molecules within complex biological environments.[3][4] Its applications are extensive, ranging from live-cell imaging and diagnostics to the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[3][5][6] This technical guide provides a comprehensive overview of TCO linkers, their core principles, quantitative performance data, detailed experimental protocols, and their pivotal applications in biomedical research.
Core Principles of TCO-Tetrazine Ligation
The utility of TCO in bioconjugation is centered on its rapid and highly selective reaction with a tetrazine partner.[4] This bioorthogonal reaction proceeds within a biological system without interfering with native biochemical processes.[2] The fundamental mechanism is an IEDDA [4+2] cycloaddition, where the electron-deficient 1,2,4,5-tetrazine (the diene) reacts with the strained, electron-rich trans-cyclooctene (the dienophile).[2][7] This is followed by a retro-Diels-Alder reaction, leading to the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product.[7][8] The release of nitrogen gas is a significant driving force for the irreversibility of this reaction.[7]
The remarkable speed of this reaction is a key advantage, with second-order rate constants that can reach up to 10⁷ M⁻¹s⁻¹.[2][9] This allows for efficient labeling at low reactant concentrations, which is crucial for in vivo applications.[3][4] The reaction kinetics are influenced by the electronic properties of both the TCO and the tetrazine. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can enhance the reaction rate.[2][9]
A critical aspect of using TCO linkers is their stability. The primary concern is the isomerization of the reactive trans-cyclooctene to its unreactive cis-cyclooctene form.[4] This isomerization can be influenced by factors such as the presence of copper-containing serum proteins.[5][10] To address this, various TCO derivatives have been developed with improved stability and reactivity.[5][11]
Quantitative Data Summary
The efficacy of the TCO-tetrazine ligation is underscored by its exceptional reaction kinetics. The tables below summarize key quantitative parameters for various TCO derivatives.
Table 1: Second-Order Rate Constants of TCO-Tetrazine Ligations
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| trans-cyclooctene (TCO) | 3,6-dipyridyl-s-tetrazine | 2,000 | - |
| axial-5-hydroxy-trans-cyclooctene (a-TCO) | 3,6-dipyridyl-s-tetrazine derivative | 150,000 ± 8,000 | - |
| Dioxolane-fused TCO (d-TCO) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | 25 °C in pure water |
| s-TCO | 3,6-diphenyl-s-tetrazine | 3,100 | 25 °C in MeOH |
| Cyclopropane-fused TCO | - | 3,300,000 ± 40,000 | 25 °C in H₂O |
| General Range | - | up to 10⁷ | Physiological conditions |
| General Range | - | 800 - 1,000,000 | PBS buffer |
Data compiled from multiple sources.[2][5][11][12][13][14][15][16]
Table 2: Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Value | Notes |
| Reaction pH | 6.0 - 9.0 | Optimal range in PBS buffer. For TCO-NHS ester reactions with primary amines, pH 7.0-9.0 is recommended. |
| Reaction Temperature | Room Temperature (25°C), 4°C, or 37°C | Dependent on the specific application and stability of the biomolecules involved. |
| Reaction Time | 10 minutes - 2 hours | Generally rapid, with significant conjugation observed in under an hour for most applications. |
| Solvents | Aqueous buffers (e.g., PBS), organic solvents (e.g., DMSO, DMF) | The reaction is compatible with a wide range of solvents. |
| Catalyst | Not required | The reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry. |
Data compiled from multiple sources.[1][15]
Experimental Protocols
The following section provides detailed methodologies for key experiments involving TCO in bioorthogonal chemistry.
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[1]
-
TCO-PEGx-NHS ester.[1]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]
-
Spin desalting columns.[1]
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4.[15][17]
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][18]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][18] The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[1][15]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[1][18]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[1]
-
Characterization (Optional): The degree of labeling can be determined by mass spectrometry (MALDI-TOF or ESI-MS).[1]
Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol details the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.
Materials:
-
TCO-labeled protein (from Protocol 1).[1]
-
Tetrazine-labeled protein (prepared using a similar protocol to Protocol 1 with a Tetrazine-PEGx-NHS ester).[1]
-
Reaction buffer (e.g., PBS, pH 7.4).[1]
Procedure:
-
Reactant Preparation: Ensure both the TCO-labeled and tetrazine-labeled proteins are in a compatible reaction buffer.[1]
-
Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled protein. A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-labeled protein is often recommended.[1][18]
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[1] For reactions at 4°C, a longer incubation time may be necessary.[1][18]
-
Monitoring (Optional): The reaction can be monitored by observing the disappearance of the characteristic color of the tetrazine (around 520 nm) via UV-Vis spectroscopy.[14][15]
-
Purification (Optional): The conjugated protein can be purified from unreacted components using size-exclusion chromatography (SEC).[18]
Protocol 3: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the general steps for creating an ADC using TCO-tetrazine ligation.
Materials:
-
Monoclonal antibody (mAb).
-
Tetrazine-NHS ester.[17]
-
TCO-linker-payload (cytotoxic drug conjugated to a TCO-containing linker).[12]
-
Conjugation Buffer: PBS, pH 7.4.[12]
-
Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography.[12]
Procedure:
-
Antibody Modification:
-
Prepare a stock solution of the Tetrazine-NHS ester in anhydrous DMSO.[17]
-
React the mAb with a molar excess of the Tetrazine-NHS ester in a suitable buffer (e.g., PBS with adjusted pH to 8.3-8.5) for 1-2 hours at room temperature.[17]
-
Purify the tetrazine-modified antibody (mAb-Tz) using an SEC column to remove excess reagents.[17]
-
-
Preparation of TCO-Linker-Payload:
-
Synthesize or obtain the cytotoxic drug conjugated to a linker containing a TCO group.[12]
-
-
ADC Conjugation:
-
Purification:
-
Purify the final ADC using SEC or Protein A chromatography to remove the unreacted TCO-linker-payload.[12]
-
-
Characterization:
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and potency.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core mechanism of TCO-tetrazine ligation and a typical experimental workflow for bioconjugation.
Caption: Mechanism of the TCO-Tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: General experimental workflow for protein-protein conjugation using TCO-tetrazine ligation.
Conclusion
Trans-cyclooctene has solidified its role as a "Swiss army knife" for bioorthogonal chemistry, offering a powerful tool for researchers in chemical biology and drug development.[5] Its rapid, specific, and catalyst-free ligation with tetrazines provides a versatile platform for a myriad of applications, including the construction of sophisticated ADCs, targeted drug delivery systems, and advanced in vivo imaging modalities.[5][6] The ongoing development of novel TCO derivatives with enhanced stability and reactivity continues to broaden the horizons of what is achievable in the field of bioconjugation.[5][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.tue.nl [research.tue.nl]
- 11. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. interchim.fr [interchim.fr]
MMAE payload mechanism of action in cancer cells
An In-depth Technical Guide to the Core Mechanism of Action of Monomethyl Auristatin E (MMAE)
Introduction
Monomethyl Auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent derived from dolastatin 10, a natural compound isolated from the sea hare Dolabella auricularia.[1][2][3] Its profound cytotoxicity, reported to be 100 to 1000 times more potent than conventional chemotherapy agents like doxorubicin, makes it unsuitable for systemic administration as a standalone drug.[1][] Instead, its therapeutic power is harnessed by incorporating it as a cytotoxic "payload" into Antibody-Drug Conjugates (ADCs).[1][2][][5][6]
ADCs are a class of targeted therapies designed to function as "magic bullets."[7] They consist of three primary components:
-
A monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen on the surface of cancer cells.[2][]
-
The highly potent cytotoxic payload (in this case, MMAE).[7]
-
A chemical linker that connects the antibody to the payload, designed to be stable in circulation but cleavable under specific conditions within the target cell.[][6][7]
This guide provides a detailed examination of the core mechanism of action of MMAE, from its delivery via an ADC to its ultimate induction of cell death in cancer cells.
The ADC-MMAE Journey: From Systemic Circulation to Cytosolic Action
The therapeutic effect of an MMAE-based ADC is a sequential process that ensures the payload is delivered specifically to cancer cells, thereby minimizing exposure to healthy tissues.[2][8]
-
Targeting and Binding: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific target antigen on the surface of a cancer cell.[2][]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[1][2][8]
-
Lysosomal Trafficking and Payload Release: The internalized vesicle, or endosome, containing the ADC-antigen complex traffics to and fuses with a lysosome.[2] The acidic and highly proteolytic environment of the lysosome, containing enzymes such as cathepsin B, cleaves the specialized linker (e.g., a valine-citrulline linker).[1][2][][6][9]
-
Cytosolic Action: This cleavage liberates the free, fully active MMAE payload from the antibody and linker.[1][2] MMAE then enters the cytoplasm, where it can engage its molecular target and exert its cytotoxic effects.[2]
Core Molecular Mechanism: Inhibition of Tubulin Polymerization
The primary intracellular target of MMAE is tubulin, the fundamental protein subunit of microtubules.[2][10] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.
MMAE acts as a potent anti-mitotic agent by physically inhibiting the polymerization of tubulin.[][5][6][10][11] It binds with high affinity to the β-tubulin subunit at or near the vinca alkaloid binding site, preventing the assembly of α- and β-tubulin heterodimers into functional microtubules.[10] This disruption of the dynamic equilibrium between tubulin polymerization and depolymerization leads to the collapse of the microtubule network.[1]
Cellular Consequences of Tubulin Disruption
The inhibition of microtubule formation by MMAE triggers a cascade of events that culminates in the death of the cancer cell.
G2/M Phase Cell Cycle Arrest
The formation of a functional mitotic spindle is an absolute requirement for a cell to progress through mitosis (the M phase of the cell cycle). By preventing microtubule assembly, MMAE effectively prevents the formation of this spindle.[10] This structural failure activates cellular checkpoints, causing the cell cycle to halt at the G2/M transition.[1][5][10][12][13][14][15] Unable to properly align and segregate its chromosomes, the cell is arrested in a state of mitotic crisis.
Induction of Apoptosis
Prolonged arrest at the G2/M phase is an unsustainable state for the cell and ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[10][13] This process, sometimes referred to as mitotic catastrophe, involves the activation of a cascade of cysteine proteases known as caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[16] Activated caspase-3 proceeds to cleave critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell and its eventual death.[13][16]
The Bystander Effect
MMAE is a membrane-permeable molecule.[8] Once released into the cytoplasm of the target cancer cell, it can diffuse through the cell membrane into the surrounding microenvironment.[1] This allows it to enter and kill adjacent cancer cells, even if those cells do not express the target antigen for the ADC's antibody. This phenomenon, known as the "bystander effect," enhances the anti-tumor activity of the ADC, particularly in heterogeneous tumors where antigen expression may be varied.[1][8]
Quantitative Data on MMAE Efficacy
The potency of MMAE is quantified through various in vitro assays. The data below is compiled from multiple studies and illustrates its powerful cytotoxic effects.
Table 1: In Vitro Cytotoxicity (IC₅₀) of MMAE and MMAE-ADCs in Cancer Cell Lines IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | Compound | IC₅₀ (nM) | Citation(s) |
| SKBR3 | Breast Cancer | Free MMAE | 3.27 ± 0.42 | [17] |
| HEK293 | Kidney Cancer | Free MMAE | 4.24 ± 0.37 | [17] |
| BxPC-3 | Pancreatic Cancer | Free MMAE | 0.97 ± 0.10 | [18] |
| PSN-1 | Pancreatic Cancer | Free MMAE | 0.99 ± 0.09 | [18] |
| Capan-1 | Pancreatic Cancer | Free MMAE | 1.10 ± 0.44 | [18] |
| Panc-1 | Pancreatic Cancer | Free MMAE | 1.16 ± 0.49 | [18] |
| High TF-expressing | Pancreatic Cancer | Anti-TF ADC | 1.15 | [19] |
| Low TF-expressing | Pancreatic Cancer | Anti-TF ADC | >100 | [19] |
Table 2: Effect of MMAE on Cell Cycle Distribution Data represents the percentage of cells in the G2/M phase after treatment.
| Cell Line | Treatment | G2/M Population (%) | Citation(s) |
| PC-3 | DMSO (Control) | ~15% | [13] |
| PC-3 | 4 nM MMAE (24h) | ~60% | [13] |
| C4-2B | DMSO (Control) | ~18% | [13] |
| C4-2B | 4 nM MMAE (24h) | ~55% | [13] |
Table 3: Induction of Apoptosis by MMAE Data represents the percentage of apoptotic cells as measured by sub-G1 DNA content or Annexin V staining.
| Cell Line | Treatment | Apoptotic Population (%) | Assay | Citation(s) |
| PC-3 | DMSO (Control) | ~2% | Sub-G1 | [13][20] |
| PC-3 | 4 nM MMAE (24h) | ~12% | Sub-G1 | [13][20] |
| C4-2B | DMSO (Control) | ~2% | Sub-G1 | [13][20] |
| C4-2B | 4 nM MMAE (24h) | ~10% | Sub-G1 | [13][20] |
| Ramos | Rituximab-MMAE | Dose-dependent increase | Annexin V/PI | [16][21] |
| Daudi | Rituximab-MMAE | Dose-dependent increase | Annexin V/PI | [16][21] |
Key Experimental Protocols
The following are generalized protocols for the key assays used to characterize the mechanism of action of MMAE.
Cell Viability / Cytotoxicity Assay (e.g., MTT or ATP-based)
This assay measures the metabolic activity of a cell population, which correlates with the number of viable cells. It is used to determine the IC₅₀ value of a compound.
-
Principle: Metabolically active cells reduce a substrate (e.g., yellow MTT tetrazolium salt) into a colored formazan product or contain ATP, which can be used in a luminescent reaction. The magnitude of the resulting signal is proportional to the number of living cells.[22]
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MMAE (or MMAE-ADC) stock solution
-
MTT reagent or ATP-based luminescence reagent (e.g., CellTiter-Glo®)
-
Solubilization buffer (for MTT)
-
Microplate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[23]
-
Treatment: Prepare serial dilutions of MMAE in complete culture medium. Remove the old medium from the cells and add the MMAE dilutions to the wells. Include untreated cells as a negative control and media-only wells as a background control.[22]
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Add solubilization buffer to dissolve the crystals.
-
For ATP-based: Allow the plate to equilibrate to room temperature. Add the luminescence reagent (e.g., CellTiter-Glo®) to each well to lyse the cells and initiate the luminescent reaction.
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for ATP-based) using a microplate reader.
-
Analysis: After subtracting the background, normalize the data to the untreated control. Plot the cell viability (%) against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[24] Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, the fluorescence intensity of PI-stained cells directly correlates with their cell cycle phase. Cells must be fixed to permeabilize the membrane for PI entry, and RNase is used to prevent the staining of RNA.[24][25]
-
Materials:
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with MMAE or a vehicle control for the desired time (e.g., 24 hours).
-
Harvesting: Collect both floating and adherent cells. Wash the cell pellet with cold PBS.[22]
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[25]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in the PI/RNase A staining solution.[22] Incubate for 15-30 minutes at room temperature in the dark.[22]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 single-cell events.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[26]
-
Apoptosis Assay by Annexin V and PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[27] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. PI is a membrane-impermeant dye used as a viability marker. It can only enter cells that have lost membrane integrity, characteristic of late apoptotic or necrotic cells.[27]
-
Materials:
-
Treated and control cells
-
Cold PBS
-
1X Binding Buffer (contains Ca²⁺, required for Annexin V binding)[28]
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Induce apoptosis by treating cells with MMAE for the desired duration.
-
Harvesting: Collect all cells (adherent and floating) and wash them once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V and PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[28]
-
Data Acquisition: Add additional binding buffer to each sample and analyze immediately by flow cytometry.
-
Analysis: The results are plotted on a dual-parameter dot plot to distinguish four populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells/debris
-
-
References
- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ucl.ac.uk [ucl.ac.uk]
Introduction to Antibody-Drug Conjugate (ADC) Linkers
An In-depth Technical Guide to Antibody-Drug Conjugate Linkers
Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, which can damage healthy cells, ADCs are intended to target and kill only cancer cells. An ADC is composed of three main components: a monoclonal antibody that binds to a specific target antigen on the surface of tumor cells, a highly potent cytotoxic payload to induce cell death, and a chemical linker that connects the antibody to the payload.
The linker is a critical component of an ADC, as it ensures that the cytotoxic payload remains attached to the antibody while in circulation and is released only upon reaching the target tumor cells. The design and chemical properties of the linker significantly influence the stability, efficacy, and safety of the ADC. This guide provides a detailed overview of ADC linkers, including their types, mechanisms of action, and the experimental protocols used for their characterization.
Types of ADC Linkers
ADC linkers can be broadly classified into two main categories: cleavable and non-cleavable linkers. The choice of linker depends on the specific characteristics of the target antigen, the payload, and the desired mechanism of action.
Cleavable Linkers
Cleavable linkers are designed to be stable in the systemic circulation and to release the payload upon entering the target cell, where they are cleaved by specific intracellular conditions or enzymes. This targeted release mechanism minimizes off-target toxicity. There are several types of cleavable linkers:
-
Hydrazone Linkers: These linkers are acid-sensitive and are designed to release the payload in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) after the ADC is internalized by the tumor cell. The acidic environment protonates the hydrazone, leading to its cleavage and the release of the drug.
-
Disulfide Linkers: These linkers are cleaved in the presence of high concentrations of intracellular thiols, such as glutathione (GSH), which are found at significantly higher levels inside cells compared to the bloodstream. This differential in GSH concentration allows for the selective release of the payload within the target cell.
-
Peptide Linkers: These linkers are cleaved by specific lysosomal proteases, such as cathepsin B, which are highly active within tumor cells. A commonly used peptide linker is the valine-citrulline (vc) dipeptide, which is stable in circulation but is efficiently cleaved by cathepsin B in the lysosome.
Non-Cleavable Linkers
Non-cleavable linkers do not contain a specific cleavage site and release the payload through the degradation of the antibody backbone itself within the lysosome. After internalization and lysosomal degradation of the ADC, the linker and the payload are released as a conjugate with an amino acid residue from the antibody. This complex can still be cytotoxic. A common example of a non-cleavable linker is a thioether linker.
Mechanisms of Action and Signaling Pathways
The following diagram illustrates the general mechanism of action of an ADC, from binding to the tumor cell to the release of the cytotoxic payload.
Caption: General mechanism of action of an antibody-drug conjugate (ADC).
Comparison of Linker Properties
The choice of linker significantly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following table summarizes the key characteristics of different linker types.
| Linker Type | Cleavage Mechanism | Key Features | Advantages | Disadvantages |
| Hydrazone | Acid-catalyzed hydrolysis | pH-sensitive | Good for targeting acidic tumor microenvironments | Potential for premature release in circulation |
| Disulfide | Thiol-disulfide exchange | Sensitive to intracellular glutathione levels | High intracellular vs. extracellular stability | Susceptible to reduction by other thiols |
| Peptide (e.g., vc) | Proteolytic cleavage by lysosomal enzymes | Specific enzyme-mediated release | High stability in circulation | Dependent on target cell protease expression |
| Non-cleavable (e.g., Thioether) | Antibody degradation | Highly stable in circulation | Reduced off-target toxicity | Payload release can be less efficient |
Experimental Protocols for Linker Characterization
A thorough characterization of the ADC linker is crucial for the development of a safe and effective therapeutic. Key experimental protocols are outlined below.
Linker Stability Assays
Objective: To assess the stability of the linker and the potential for premature payload release in systemic circulation.
Methodology:
-
Incubate the ADC in human plasma at 37°C for a defined period (e.g., 0, 24, 48, 72 hours).
-
At each time point, separate the ADC from the plasma components using a suitable method, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Quantify the amount of intact ADC and released payload using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
-
Calculate the percentage of ADC remaining intact over time to determine the linker stability.
Caption: Workflow for a linker stability assay in human plasma.
Drug-to-Antibody Ratio (DAR) Measurement
Objective: To determine the average number of payload molecules conjugated to a single antibody molecule. The DAR is a critical quality attribute of an ADC that affects its potency and pharmacokinetics.
Methodology:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method to separate ADC species with different numbers of conjugated payloads.
-
Inject the ADC sample onto a HIC column.
-
Elute the different DAR species using a decreasing salt gradient.
-
The area of each peak corresponds to the relative abundance of each DAR species. The weighted average DAR can then be calculated.
-
-
Mass Spectrometry (MS): This technique provides a direct measurement of the molecular weight of the ADC, from which the DAR can be accurately determined.
-
Introduce the ADC sample into the mass spectrometer.
-
Deconvolute the resulting mass spectrum to identify the masses of the different DAR species.
-
Calculate the average DAR based on the relative intensities of the mass peaks.
-
In Vitro Cytotoxicity Assays
Objective: To evaluate the potency of the ADC in killing target cancer cells.
Methodology:
-
Seed target cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified duration (e.g., 72-96 hours).
-
Assess cell viability using a suitable method, such as the MTS or CellTiter-Glo assay.
-
Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) for each compound. A lower IC50 value indicates higher potency.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion
The linker is a pivotal component in the design of an effective and safe antibody-drug conjugate. The choice between a cleavable and a non-cleavable linker, and the specific chemistry within each class, must be carefully considered based on the biological properties of the target and the physicochemical characteristics of the payload. Rigorous experimental evaluation of linker stability, drug-to-antibody ratio, and in vitro potency is essential for the successful development of novel ADC therapeutics. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug developers working in this exciting and rapidly evolving field.
An In-depth Technical Guide to TCO-PEG4-VC-PAB-MMAE for Advanced Drug Development
For researchers, scientists, and professionals in the field of drug development, the precise and efficient construction of antibody-drug conjugates (ADCs) is paramount. TCO-PEG4-VC-PAB-MMAE is a sophisticated linker-payload conjugate designed for this purpose, offering a blend of bioorthogonal conjugation, controlled drug release, and potent cytotoxicity. This guide provides a comprehensive overview of its technical specifications, methodologies for its application, and visualizations of its mechanism of action.
Physicochemical and Technical Specifications
This compound is a complex molecule with distinct functional domains. Its key quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2758671-45-1 | [1][2][3][4] |
| Molecular Formula | C₇₈H₁₂₇N₁₁O₁₉ | [1][3][4] |
| Molecular Weight | 1522.91 g/mol | [1][4][5] |
| Purity | ≥98% or 99.30% (vendor dependent) | [4][6] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Protect from light. | [4][5] |
Deciphering the Components: A Functional Breakdown
The efficacy of this compound lies in the synergistic action of its constituent parts:
-
TCO (trans-cyclooctene): This strained alkene is the bioorthogonal conjugation handle. It reacts with a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" known for its high speed and specificity in biological systems.[2][6][7]
-
PEG4 (tetraethylene glycol): The PEG4 spacer is a hydrophilic linker that enhances the solubility and reduces the steric hindrance of the molecule.[2][7]
-
VC (Valine-Citrulline): This dipeptide is a cleavable linker specifically designed to be recognized and cleaved by cathepsin B, a protease that is often overexpressed in the lysosomes of tumor cells.[2][7][]
-
PAB (p-aminobenzyl): The PAB group acts as a self-immolative spacer. Following the cleavage of the VC linker by cathepsin B, the PAB moiety undergoes spontaneous 1,6-elimination to release the active MMAE payload.[2][7]
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of rapidly dividing cancer cells.[2][5][6]
Experimental Protocols: A Guide to Application
The successful implementation of this compound in ADC development requires a series of well-defined experimental procedures.
Protocol 1: Antibody-Drug Conjugation via iEDDA Reaction
This protocol outlines the conjugation of a tetrazine-modified antibody (Ab-Tz) with this compound.
Materials:
-
Tetrazine-modified antibody (Ab-Tz) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: To the Ab-Tz solution, add a 1.5 to 3.0 molar excess of the this compound stock solution. The reaction can be monitored by the disappearance of the characteristic color of the tetrazine.[6][9]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. For sensitive antibodies, the reaction can be performed at 4°C for a longer duration.[6]
-
Purification: Purify the resulting ADC from unreacted linker-payload and solvent using an SEC system with PBS as the mobile phase.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.
-
Aggregation: Assess the level of aggregation using SEC.
-
Purity: Analyze the final ADC product by SDS-PAGE under reducing and non-reducing conditions.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the newly synthesized ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Synthesized ADC, isotype control ADC, and free MMAE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000–10,000 cells/well and incubate overnight.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC, isotype control ADC, and free MMAE in complete culture medium. Add the dilutions to the respective wells and incubate for 72-96 hours.[10][11]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[5][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percent viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a non-linear regression model.[11]
Protocol 3: Cathepsin B Cleavage Assay
This protocol assesses the susceptibility of the VC linker to enzymatic cleavage.
Materials:
-
Synthesized ADC
-
Human Cathepsin B, activated
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and activated cathepsin B in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).[13]
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released MMAE.[13]
-
Controls: Include a no-enzyme control to assess linker stability and an inhibitor control to confirm enzyme-specific cleavage.[13]
Protocol 4: Plasma Stability Assay
This protocol evaluates the stability of the ADC in plasma.
Materials:
-
Synthesized ADC
-
Human or mouse plasma
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points.
-
Sample Preparation: At each time point, precipitate the plasma proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of free MMAE that has been prematurely released.
Visualizing the Process: Diagrams and Workflows
To better understand the complex processes involved with this compound, the following diagrams illustrate the key chemical and biological steps.
Caption: The modular structure of this compound.
Caption: Bioorthogonal conjugation of the linker-drug to an antibody.
Caption: Intracellular pathway leading to the release of the cytotoxic payload.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. benchchem.com [benchchem.com]
- 7. This compound | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
The Role of Polyethylene Glycol (PEG) in Revolutionizing Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG), a synthetic, hydrophilic polymer, has become a cornerstone in modern drug delivery systems. Its remarkable ability to enhance the therapeutic efficacy of a wide range of molecules, from small drugs to large biologics, has led to the development of numerous commercially successful PEGylated therapeutics. This in-depth technical guide explores the core properties of PEG in drug delivery, providing quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and drug development professionals in harnessing the full potential of PEGylation technology.
Physicochemical and Biological Properties of PEG
The covalent attachment of PEG chains to a therapeutic agent, a process known as PEGylation, imparts several beneficial physicochemical and biological properties. These modifications collectively improve the drug's pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties
PEGylation significantly alters the physical and chemical characteristics of a drug molecule. Key among these are:
-
Increased Solubility: PEG is highly soluble in aqueous and organic solvents, a property that is conferred to the conjugated drug. This is particularly advantageous for hydrophobic drugs, enhancing their bioavailability.[1][2][3][4][5][6]
-
Increased Size and Hydrodynamic Volume: The attachment of PEG chains increases the overall size of the drug molecule. This increased hydrodynamic volume plays a crucial role in reducing renal clearance, thereby prolonging the drug's circulation time in the bloodstream.[4][6][7]
-
Steric Hindrance: The flexible PEG chains create a protective hydrophilic shield around the drug molecule.[4] This steric hindrance masks the drug from enzymatic degradation and recognition by the immune system.[3][4][8]
Biological Properties
The physicochemical changes induced by PEGylation translate into significant biological advantages:
-
Prolonged Plasma Half-Life: By reducing renal filtration and enzymatic degradation, PEGylation extends the circulation half-life of drugs from hours to days.[1][2][4][6][8] This allows for less frequent dosing, improving patient compliance.[1][8]
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG cloud shield antigenic epitopes on the drug from being recognized by the immune system, thereby reducing or eliminating an immune response.[4][5][8]
-
Enhanced Stability: PEGylation protects therapeutic proteins and peptides from proteolytic degradation, enhancing their stability both in vivo and on the shelf.[1][8][9]
-
Altered Biodistribution: PEGylated nanoparticles often exhibit preferential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon where the leaky vasculature and poor lymphatic drainage of tumors lead to the passive targeting of nanoparticles.
Quantitative Impact of PEGylation
The extent of the benefits derived from PEGylation is often dependent on factors such as the molecular weight and architecture (linear vs. branched) of the PEG chain. The following tables summarize some of the quantitative effects of PEGylation on key drug delivery parameters.
Table 1: Effect of PEG Molecular Weight on Drug Properties
| Property | Effect of Increasing PEG Molecular Weight | Quantitative Example | Reference |
| Plasma Half-life | Generally increases | PEGylated interferon-α (Pegasys® and PegIntron®) shows a 5-10-fold longer half-life than its non-PEGylated counterpart. | [4] |
| Renal Clearance | Decreases | Increasing the hydrodynamic diameter of molecules reduces their uptake by the kidney. | [7] |
| Immunogenicity | Generally decreases | PEGylation masks antigenic epitopes, minimizing antibody-mediated neutralization. | [4] |
| Solubility | Generally increases | PEG's hydrophilic nature enhances the solubility of poorly water-soluble compounds. | [3][4] |
| Cellular Uptake | Can decrease | Higher molecular weight PEGs may lead to reduced cellular uptake due to steric hindrance. | [10] |
Table 2: Influence of PEGylation on Pharmacokinetic Parameters of Doxorubicin Formulations
| Pharmacokinetic Parameter | Free Doxorubicin | Conventional Liposomal Doxorubicin | PEGylated Liposomal Doxorubicin (Doxil®) | Reference |
| Area Under the Curve (AUC) | Low | Moderate | High | [6] |
| Circulation Half-life | Short | Moderate | Long | [6][11] |
| Volume of Distribution | Large | Moderate | Small | [6] |
| Clearance | Rapid | Moderate | Slow | [6] |
Key Experimental Protocols
The successful development and characterization of PEGylated drugs rely on a suite of analytical techniques. Below are detailed methodologies for some of the key experiments.
Determination of PEGylation Efficiency by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the initial assessment of a PEGylation reaction. It separates molecules based on their molecular weight.
-
Sample Preparation:
-
Mix the PEGylated protein sample, the unmodified protein control, and a molecular weight marker with a non-reducing Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.[12]
-
-
Electrophoresis:
-
Staining and Analysis:
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. For specific detection of PEG, a barium iodide staining method can be used.[12][13]
-
Compare the band patterns. The unmodified protein will appear as a sharp band at its expected molecular weight. PEGylated proteins will appear as distinct, higher molecular weight bands. The intensity of these bands can provide a semi-quantitative estimate of the PEGylation efficiency.[13]
-
Characterization of PEGylated Conjugates by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is useful for assessing the purity of PEGylated products and detecting the presence of aggregates.
-
System and Column:
-
Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Select a size-exclusion column with a pore size appropriate for the expected molecular weight range of the PEGylated conjugate and any potential aggregates.
-
-
Mobile Phase:
-
A typical mobile phase consists of a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sample Preparation and Injection:
-
Dissolve the PEGylated sample in the mobile phase.
-
Inject an appropriate volume onto the column.
-
-
Data Analysis:
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
The PEGylated conjugate will elute earlier than the unconjugated protein due to its larger size. The presence of high molecular weight species eluting even earlier may indicate aggregation.
-
Identification of Conjugation Sites by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight of the PEGylated conjugate and identifying the specific amino acid residues where PEG has been attached.
-
Sample Preparation:
-
Purify the PEGylated protein to remove free PEG and other contaminants.
-
-
Analysis:
-
For intact mass analysis, use techniques like MALDI-TOF or ESI-MS. The mass increase compared to the unmodified protein corresponds to the total mass of the attached PEG.[14]
-
For conjugation site identification, perform peptide mapping. This involves proteolytic digestion of the PEGylated protein (e.g., with trypsin), followed by LC-MS/MS analysis of the resulting peptides.
-
-
Data Analysis:
-
The mass of the PEGylated peptides will be increased by the mass of the attached PEG.
-
Tandem MS (MS/MS) fragmentation of the PEGylated peptides can pinpoint the exact amino acid residue of modification.
-
Visualizing Key Concepts in PEGylation
Diagrams are essential for understanding the complex processes involved in PEG-mediated drug delivery. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key signaling pathways and experimental workflows.
Cellular Uptake Pathways of PEGylated Nanoparticles
PEGylated nanoparticles can enter cells through various endocytic pathways. The specific pathway can depend on the nanoparticle's size, surface charge, and the cell type.
Caption: Cellular uptake mechanisms for PEGylated nanoparticles.
Experimental Workflow for PEGylation and Characterization
The process of creating and validating a PEGylated drug involves a systematic workflow, from the initial conjugation reaction to comprehensive analytical characterization.
Caption: Workflow for protein PEGylation and characterization.
Challenges and Future Perspectives
Despite the significant advantages of PEGylation, some challenges remain. The potential for the generation of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of the PEGylated drug, is a notable concern.[11][15][16] Furthermore, the non-biodegradable nature of PEG has raised concerns about its potential for long-term tissue accumulation.[2]
Future research is focused on overcoming these limitations. This includes the development of biodegradable PEGs, alternative "stealth" polymers, and site-specific PEGylation techniques to create more homogeneous and potent conjugates.[4] These advancements will continue to expand the role of PEGylation in creating safer and more effective therapies.
References
- 1. pharmtech.com [pharmtech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
TCO-PEG4-VC-PAB-MMAE for Targeted Cancer Therapy: An In-depth Technical Guide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules. The judicious design of the linker connecting the antibody and the payload is paramount to the success of an ADC, dictating its stability, pharmacokinetic profile, and efficacy. This technical guide provides a comprehensive overview of a state-of-the-art drug-linker conjugate, TCO-PEG4-VC-PAB-MMAE, for the development of next-generation ADCs.
This linker system incorporates several key features for enhanced performance: a Trans-Cyclooctene (TCO) group for bioorthogonal, site-specific antibody conjugation; a polyethylene glycol (PEG4) spacer to improve solubility and pharmacokinetics; a cathepsin B-cleavable valine-citrulline (VC) dipeptide for selective payload release within the tumor cell; a self-immolative para-aminobenzyl (PAB) spacer to ensure efficient release of the unmodified drug; and the potent antimitotic agent, monomethyl auristatin E (MMAE), as the cytotoxic payload.[1][2][3]
This guide will delve into the mechanism of action, provide detailed experimental protocols for the synthesis and evaluation of ADCs utilizing this technology, and present key quantitative data in a structured format to aid researchers in the field of targeted cancer therapy.
Core Components and Mechanism of Action
The this compound drug-linker is a sophisticated system where each component plays a critical role in the overall function of the resulting ADC.
-
Trans-Cyclooctene (TCO): The TCO moiety is a key element for bioorthogonal "click chemistry."[1][2] It reacts specifically and rapidly with a tetrazine-modified antibody through an inverse-electron-demand Diels-Alder (iEDDA) reaction.[2][4] This allows for the precise, site-specific conjugation of the drug-linker to the antibody, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[5]
-
Polyethylene Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the hydrophilicity of the drug-linker.[1] This improves the solubility and reduces the potential for aggregation of the final ADC, which is particularly beneficial when working with hydrophobic payloads like MMAE. The PEG spacer can also improve the pharmacokinetic properties of the ADC.[6]
-
Valine-Citrulline (VC) Linker: The VC dipeptide is a well-established, enzyme-cleavable linker.[1][7] It is designed to be stable in the systemic circulation but is efficiently cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[3][7] This ensures that the cytotoxic payload is released preferentially within the target cancer cells.
-
Para-Aminobenzyl (PAB) Spacer: The PAB group acts as a self-immolative spacer.[1][7] Following the enzymatic cleavage of the VC linker by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified, fully active MMAE payload.[7]
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent derived from dolastatin 10.[8][9] It functions as a tubulin polymerization inhibitor.[8] Upon release into the cytoplasm of the cancer cell, MMAE binds to tubulin, disrupting the microtubule network, which leads to G2/M phase cell cycle arrest and ultimately, apoptosis.[8][10]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the sequential steps involved in the mechanism of action of an ADC constructed with the this compound linker.
References
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalytical Assays for Pharmacokinetic and Biodistribution Study of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
Introduction to Antibody-Drug Conjugates (ADCs) and the Role of Linkers
An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics, primarily developed for oncology.[1] They consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, covalently attached to a highly potent cytotoxic payload via a chemical linker.[1][2] The success of an ADC is critically dependent on the properties of this linker, which must balance two paradoxical requirements: maintaining a stable connection between the antibody and payload during systemic circulation to prevent premature drug release and off-target toxicity, while allowing for efficient and selective release of the cytotoxic agent at the tumor site.[2][3]
Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[1][4] These triggers exploit the physiological differences between the tumor and healthy tissues, such as differential enzyme expression, lower pH, or a higher reducing potential.[5][6][7] The ability of cleavable linkers to release an unmodified, diffusible payload can lead to the "bystander effect," where the released drug kills not only the targeted antigen-positive cancer cell but also adjacent antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[4][5] This guide provides a detailed overview of the major classes of cleavable linkers, comparative performance data, and key experimental protocols for their evaluation.
Core Principles and Major Classes of Cleavable Linkers
The central principle behind cleavable linkers is controlled, site-specific payload release.[1][8] They are engineered to be selectively cleaved by stimuli that are more prevalent in tumor tissues than in circulation.[6] There are two primary categories of cleavable linkers: enzyme-cleavable and chemically-cleavable.[1][9]
Enzyme-Cleavable Linkers
These linkers are designed to be substrates for enzymes that are overexpressed in tumor cells or the tumor microenvironment, particularly within the lysosome.[6][]
-
Peptide-Based Linkers: This is the most clinically validated class of enzyme-cleavable linkers.[11] They typically consist of a short peptide sequence, most commonly the dipeptide valine-citrulline (Val-Cit), which is efficiently cleaved by lysosomal proteases like Cathepsin B.[5][12][13] Cathepsin B is often upregulated in various cancer types.[13] Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B hydrolyzes the peptide bond, initiating the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (PABC).[9][12] While initially designed for Cathepsin B, studies have shown that other lysosomal cysteine proteases can also cleave the Val-Cit linker, providing multiple pathways for payload release.[14][15]
-
β-Glucuronide Linkers: This linker type utilizes the lysosomal enzyme β-glucuronidase, which is abundant in lysosomes and overexpressed in some tumor types, particularly in necrotic regions of solid tumors.[16][17][18] The linker consists of a glucuronic acid moiety connected to the drug, often via a self-immolative spacer.[12] The high hydrophilicity of the β-glucuronide group can help mitigate aggregation issues often seen with ADCs carrying hydrophobic payloads.[17][19] These linkers are highly stable in circulation but are efficiently cleaved by β-glucuronidase in the tumor microenvironment or within lysosomes to release the active drug.[17][19][]
Chemically-Cleavable Linkers
These linkers exploit the distinct chemical environments of tumors or intracellular compartments compared to the bloodstream.[21]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers are designed to be stable at the neutral pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0–6.5) and lysosomes (pH 4.5–5.0).[5][7][9] Hydrazone linkers are the most common example.[5][] The first-generation ADC, gemtuzumab ozogamicin (Mylotarg®), utilized a hydrazone linker.[] While effective, some hydrazone linkers can exhibit instability in circulation, leading to gradual, premature payload release.[16]
-
Glutathione-Sensitive (Reducible) Linkers: This strategy leverages the significant difference in reducing potential between the extracellular space and the intracellular cytoplasm.[2] The cytoplasm has a high concentration of glutathione (GSH) (1–10 mM), a thiol-containing tripeptide, whereas the concentration in plasma is much lower (~5 µM).[16] Disulfide linkers are designed to be stable in the oxidizing environment of the bloodstream but are readily cleaved by intracellular GSH, releasing the thiol-containing payload.[5][] The stability of the disulfide bond can be modulated by introducing steric hindrance around the bond to reduce the rate of premature cleavage.[21][24]
Quantitative Data on Linker Performance
The choice of linker has a profound impact on an ADC's stability, efficacy, and therapeutic window. The following tables summarize comparative data for different cleavable linker types. Note that direct comparisons across different studies can be challenging due to variations in antibodies, payloads, conjugation methods, and experimental conditions.[4]
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Stability Metric | Value | Species | Reference |
| pH-Sensitive | Hydrazone | Plasma Half-life | 183 hours (at pH 7.4) | In Vitro | [] |
| pH-Sensitive | Hydrazone | In vivo hydrolysis rate (Besponsa®) | 1.5–2% per day | Human | [1] |
| Enzyme-Cleavable | Val-Cit-PABC | % Intact ADC after 7 days | ~50% (T-DXd) | Rat | [25] |
| Enzyme-Cleavable | Exo-EVC-PABC | % Intact ADC after 7 days | >50% (Exolinker ADC) | Rat | [25] |
| Enzyme-Cleavable | Asn-Asn | Stability vs. Human NE | Completely Stable | In Vitro | [26] |
| Enzyme-Cleavable | Val-Cit | Stability vs. Human NE | Susceptible to cleavage | In Vitro | [27] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
| ADC | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-Exo-EVC-Exatecan | Enzyme-Cleavable | NCI-N87 | HER2 | ~1 | [28] |
| Trastuzumab-Deruxtecan (T-DXd) | Enzyme-Cleavable (GGFG) | NCI-N87 | HER2 | ~1 | [28] |
| Anti-CD22-Val-Cit-PBD | Enzyme-Cleavable | WSU-DLCL2 | CD22 | ~0.01 nM | [14] |
| Anti-CD22-Val(R)-Cit-PBD | Non-cleavable Isomer | WSU-DLCL2 | CD22 | >0.2 nM | [14] |
| Anti-HER2-Val-Cit-MMAE | Enzyme-Cleavable | KPL-4 (WT) | HER2 | ~3 ng/mL | [14] |
| Anti-HER2-Val-Cit-MMAE | Enzyme-Cleavable | KPL-4 (CTSB KO) | HER2 | ~3 ng/mL | [14] |
Experimental Protocols
A rigorous preclinical evaluation of ADCs with cleavable linkers is essential.[29] This involves a series of in vitro assays to characterize their stability, mechanism of action, and potency.
General Workflow for Cleavable Linker Evaluation
The development and validation of a novel cleavable linker follows a structured workflow, from initial chemical synthesis to comprehensive in vitro and in vivo testing.
Protocol: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma and quantify the rate of premature payload release.[29]
Materials:
-
Purified ADC
-
Control antibody
-
Human or animal plasma (e.g., from rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system for quantification (e.g., LC-MS, ELISA)
Procedure:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately process the aliquots to stop any further degradation, often by freezing at -80°C or by immediate sample preparation.
-
Quantify the amount of intact ADC or released payload. For LC-MS analysis, this may involve immunocapture of the ADC followed by analysis to determine the average drug-to-antibody ratio (DAR) over time.[25] A decrease in DAR indicates linker cleavage.
-
Plot the percentage of intact ADC or average DAR against time to determine the stability profile and calculate the half-life.
Protocol: In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
Objective: To determine the potency (IC50 value) of an ADC on antigen-positive and antigen-negative cell lines.[29][30][31]
Materials:
-
Antigen-positive (target) and antigen-negative (control) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload for controls
-
96-well cell culture plates (clear for MTT, opaque-walled for CellTiter-Glo)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., 10% SDS in 0.01 M HCl) OR CellTiter-Glo® Reagent
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50-100 µL of medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[31][32]
-
ADC Treatment: Prepare serial dilutions of the ADC and controls in culture medium. Add the diluted compounds to the appropriate wells. Include untreated cells as a control for 100% viability.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72 to 144 hours).[32][33]
-
Viability Assessment (MTT Method):
-
Viability Assessment (CellTiter-Glo Method):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[33]
-
Record luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against the logarithm of ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Protocol: Bystander Effect Assay
Objective: To evaluate the ability of the released ADC payload to kill neighboring antigen-negative cells.[29][31]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably transfected with a fluorescent protein (e.g., GFP)
-
ADC and controls
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Co-culture Seeding: Seed a mixed population of Ag+ and fluorescent Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: After allowing cells to attach, treat the co-culture with serial dilutions of the ADC. The concentration range should be selected based on prior monoculture experiments: ideally, concentrations that are highly cytotoxic to Ag+ cells but have low to moderate direct toxicity on Ag- cells.[31]
-
Incubation: Incubate the plate for 72-120 hours.
-
Analysis:
-
Quantify the number of viable, fluorescent Ag- cells using a fluorescence plate reader, fluorescence microscopy with image analysis software, or flow cytometry.
-
Compare the viability of the Ag- cells in the co-culture treated with the ADC to Ag- cells grown in a monoculture and treated with the same ADC concentrations.
-
-
Data Interpretation: A significant decrease in the viability of Ag- cells in the co-culture setting, compared to the monoculture, indicates a positive bystander effect.[4]
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 17. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 18. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 19. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 24. njbio.com [njbio.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. chemrxiv.org [chemrxiv.org]
- 29. benchchem.com [benchchem.com]
- 30. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 31. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 33. benchchem.com [benchchem.com]
basics of click chemistry in bioconjugation
An In-depth Technical Guide to the Core Principles of Click Chemistry in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry
Coined by K.B. Sharpless in 2001, "click chemistry" is a chemical philosophy that emphasizes simplicity, reliability, and modularity.[1][][3] It describes a class of reactions that are rapid, high-yielding, and generate minimal and inoffensive byproducts, making them exceptionally reliable for creating complex molecules from smaller building blocks.[4] The core criteria for a reaction to be considered "click" include high yields, stereospecificity, simple reaction conditions (often in benign solvents like water), and easy product isolation.[4]
In the context of bioconjugation—the process of covalently linking molecules to biomolecules like proteins, nucleic acids, and carbohydrates—click chemistry has been revolutionary.[5][6] Its most significant advantage is bioorthogonality : the ability of the reactions to proceed within complex biological environments, such as living cells, without interfering with native biochemical processes.[][6][7] This feature is paramount in drug development, enabling the precise construction of sophisticated biomaterials, targeted drug delivery systems, and advanced diagnostic agents.[1][5][8][9][10]
Key Click Chemistry Reactions for Bioconjugation
While several reactions fit the click criteria, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne has become the cornerstone of click chemistry in bioconjugation.[4][6] This reaction is primarily realized through two powerful strategies: the copper-catalyzed and the strain-promoted variants.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of click chemistry, involving the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[7][11] This reaction, which is extremely slow on its own, is accelerated by orders of magnitude in the presence of a copper(I) catalyst.[11]
Mechanism: The process requires a Cu(I) source, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[12][13] The copper catalyst coordinates with the terminal alkyne, activating it for a highly regioselective cycloaddition with the azide partner.
Advantages:
-
High Efficiency and Yield: The reaction proceeds rapidly under mild, aqueous conditions and typically gives quantitative yields.[14]
-
High Selectivity: The azide and alkyne groups are virtually absent in native biological systems, ensuring that the reaction is highly specific and bioorthogonal.[14][15]
-
Versatility: The resulting triazole linker is exceptionally stable under physiological conditions.[4]
Limitations: The primary drawback of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst, which can damage biomolecules through the generation of reactive oxygen species.[16][17]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity limitations of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a copper-free alternative that relies on the high intrinsic reactivity of a strained cyclooctyne.[16][18] The energy stored in the strained ring of the cyclooctyne drives the reaction forward, allowing it to proceed efficiently without a catalyst.[19][20]
Mechanism: The reaction is driven by the release of ring strain in the cyclooctyne upon cycloaddition with an azide. This high internal energy allows the reaction to proceed under physiological conditions with fast kinetics.
Advantages:
-
Truly Bioorthogonal: The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and whole organisms.[17][18][21]
-
Rapid Kinetics: Various cyclooctyne derivatives have been developed to tune the reaction rate for different applications.[19]
-
High Stability: Like CuAAC, it forms a stable triazole linkage.
Common Cyclooctynes: The choice of cyclooctyne is critical as it dictates the reaction rate and stability. Commonly used cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and biarylazacyclooctynone (BARAC).[16][17][21]
Other Notable Click Reactions
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) boasts exceptionally fast reaction kinetics, making it highly suitable for in vivo labeling where low concentrations are required.[16][22]
-
Thiol-ene Coupling: This reaction involves the radical-mediated addition of a thiol to an alkene ('ene'). It is highly efficient and can be initiated by light, making it useful for creating hydrogels and other biomaterials.[3][11][18]
Quantitative Data Presentation
For researchers, selecting the appropriate click reaction depends on the specific requirements of the experiment, such as the desired reaction speed and the tolerance of the system to reagents. The tables below provide comparative quantitative data for SPAAC and CuAAC reactions.
Table 1: Comparison of Second-Order Rate Constants for Common SPAAC Cyclooctynes
This table summarizes the reaction kinetics of various cyclooctynes with a reference azide (e.g., benzyl azide), which is crucial for designing time-sensitive in vivo experiments.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 |
| Biarylazacyclooctynone | BARAC | ~0.9 |
| Dibenzocyclooctynol | DIBO | ~0.3 - 0.7 |
Note: Reaction rates can vary based on the specific azide, solvent, and temperature. Data compiled from references.[19][21]
Table 2: Comparative Performance of Copper Catalysts in CuAAC
This table outlines the efficiency of common copper sources for the CuAAC reaction between benzyl azide and phenylacetylene, providing a baseline for catalyst selection.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI | 1 | Cyrene™ | 30 | 0.5 | ~95 |
| CuSO₄·5H₂O / Sodium Ascorbate | 1 | Cyrene™ | 30 | 0.5 | ~80 |
| Cu₂O | Not Specified | Water | Room Temp | 0.25 | 91 |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | Room Temp | < 0.1 | >99 |
| CuCl | 1 | Cyrene™ | 30 | 0.5 | Low |
Note: Performance is highly dependent on ligands, substrates, and reaction conditions. Data compiled from references.[23][24]
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC bioconjugation reactions with proteins. Researchers should optimize conditions for their specific biomolecules and reagents.
Protocol 1: General Procedure for CuAAC Protein Labeling
This protocol describes the labeling of an azide-modified protein with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized dye (e.g., Alkyne-Fluor 488), 10 mM stock in DMSO
-
Copper(II) sulfate (CuSO₄), 20 mM stock in water
-
Copper-coordinating ligand (e.g., THPTA), 50 mM stock in water
-
Reducing agent (e.g., Sodium Ascorbate), 100 mM stock in water (prepare fresh)
-
Aminoguanidine, to scavenge reactive oxygen species (optional)
Procedure:
-
Prepare Protein Solution: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-10 mg/mL in buffer. A typical reaction volume is 100-500 µL.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:ligand is common.[12] For a 500 µL reaction, you might use 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[13] Let it stand for a few minutes.
-
Add Reagents: Add the reagents to the protein solution in the following order: a. Alkyne-dye stock solution (e.g., 5-20 molar excess over the protein). b. Catalyst premix. c. Sodium ascorbate stock solution (final concentration ~5 mM).[13]
-
Incubate: Gently mix the reaction by inverting the tube or using a rotator. Incubate at room temperature for 1-3 hours or at 4°C overnight. Protect from light if using a fluorescent dye.
-
Purification: Remove excess reagents and byproducts to isolate the labeled protein conjugate. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Confirm successful conjugation using methods such as SDS-PAGE (which will show a molecular weight shift), UV-Vis spectroscopy (to determine the degree of labeling), or mass spectrometry.
Protocol 2: General Procedure for SPAAC Protein Labeling
This protocol outlines the labeling of an azide-modified protein with a DBCO-functionalized dye.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized dye (e.g., DBCO-Fluor 545), 10 mM stock in anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Protein Solution: Dissolve the purified azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare Reagent Stock: Immediately before use, prepare the 10 mM stock solution of the DBCO-dye in anhydrous DMSO.
-
Set up Reaction: Add the DBCO-dye stock solution to the protein solution. A 10-20 fold molar excess of the DBCO reagent is a typical starting point.[21] Ensure the final concentration of DMSO in the reaction mixture remains below 10% (v/v) to prevent protein denaturation.[21]
-
Incubate: Mix gently and incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[21] The optimal time depends on the specific cyclooctyne and azide reactants.
-
Purification: Purify the conjugated protein from unreacted dye and other reagents using size-exclusion chromatography, dialysis, or other appropriate purification methods.
-
Characterization: Analyze the final conjugate to confirm labeling and purity using SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry.
Visualizations of Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of the core concepts and workflows in click chemistry.
Caption: General workflow for bioconjugation using click chemistry.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Caption: Logical diagram for Antibody-Drug Conjugate (ADC) synthesis.
Applications in Drug Development and Research
The reliability and bioorthogonality of click chemistry have made it an indispensable tool across the lifecycle of drug discovery and development.
-
Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies.[9] This precise attachment ensures a uniform drug-to-antibody ratio (DAR), leading to ADCs with improved therapeutic windows and predictable pharmacokinetics compared to traditional conjugation methods.[25]
-
Drug Delivery Systems: It is widely used to functionalize nanoparticles, liposomes, polymers, and hydrogels.[1][4][8] For instance, targeting ligands (peptides, antibodies) can be "clicked" onto the surface of drug-loaded nanoparticles to enhance delivery to specific tissues or cells, such as tumors.[17]
-
Diagnostics and Molecular Imaging: Click reactions are used to attach imaging agents (e.g., fluorescent dyes, PET/MRI probes) to biomolecules, enabling real-time visualization of biological processes in living systems.[6][26][27] This is critical for understanding disease mechanisms and for developing new diagnostic tools.
-
Proteomics and Target Identification: In activity-based protein profiling (ABPP), click chemistry is used to attach reporter tags to probes that covalently bind to active sites of enzymes.[28][29] This allows for the identification of enzyme targets and the screening of inhibitor libraries.[7][28]
Conclusion
Click chemistry has fundamentally transformed the field of bioconjugation by providing a set of reactions that are not only efficient and selective but also functional within the complex environment of living systems.[1][6] The development of both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions has provided researchers with a versatile and powerful toolkit for a vast range of applications.[9] For professionals in drug development, these methods are accelerating the creation of next-generation therapeutics like ADCs, enhancing drug delivery platforms, and refining diagnostic tools.[10] As research continues to yield even faster and more bioorthogonal reactions, the impact of click chemistry on science and medicine is set to expand even further, driving innovation from the laboratory to the clinic.[3][30]
References
- 1. csmres.co.uk [csmres.co.uk]
- 3. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Click chemistry for drug delivery nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wmocollege.ac.in [wmocollege.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. bioclone.net [bioclone.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 26. Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. mdpi.com [mdpi.com]
- 29. Click Chemistry – Med Chem 101 [medchem101.com]
- 30. towardshealthcare.com [towardshealthcare.com]
The Gatekeeper of Potency: A Technical Guide to the Role of the P-Aminobenzyl Spacer in Payload Release
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of the therapeutic index for antibody-drug conjugates (ADCs). An effective linker must remain stable in systemic circulation, yet efficiently release its cytotoxic payload within the target cancer cell. Among the various linker technologies developed, the use of self-immolative spacers has become a cornerstone of modern ADC design. This guide provides an in-depth examination of the p-aminobenzyl (PAB) group, a widely employed self-immolative spacer, detailing its mechanism of action, quantitative performance metrics, and the experimental protocols for its implementation and evaluation.
The Core Principle: Self-Immolation in ADC Technology
Self-immolative linkers are bifunctional chemical moieties that, upon a specific triggering event, undergo a spontaneous intramolecular electronic cascade to release the conjugated drug.[1] This "self-destruct" mechanism is crucial as it allows for the release of the payload in its native, unmodified, and fully active form.[1] The PAB spacer is a key example of this technology, often employed in conjunction with an enzymatically cleavable trigger, such as the dipeptide valine-citrulline (Val-Cit).[1]
Mechanism of PAB Self-Immolation
The most prevalent application of the PAB spacer is in cathepsin B-cleavable linkers. Cathepsin B, a lysosomal protease often overexpressed in tumor cells, selectively cleaves the amide bond between the citrulline and the p-aminobenzyl group.[1] This initial cleavage event initiates the self-immolation process.
The cleavage of the amide bond exposes a free aniline group on the PAB moiety. This triggers a spontaneous 1,6-elimination reaction. The lone pair of electrons on the aniline nitrogen pushes into the aromatic ring, leading to the cleavage of the carbamate bond connecting the PAB spacer to the drug.[1] This process results in the formation of an unstable intermediate, p-aza-quinone methide, and the release of carbon dioxide, ultimately liberating the unmodified cytotoxic payload.[1]
Mechanism of Val-Cit-PAB linker cleavage and payload release.
Quantitative Data on Linker Performance
The stability and cleavage kinetics of ADC linkers are critical parameters that influence their efficacy and safety. The following tables summarize key quantitative data for Val-Cit-PAB linkers and related structures from various studies.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Linker Sequence/Structure | Stability in Human Plasma | Key Observations |
| Peptide (Cathepsin-Cleavable) | Val-Cit-PABC | High | No significant degradation observed after 28 days.[2] Susceptible to premature cleavage by carboxylesterase in mouse plasma.[1][3] |
| Peptide (Cathepsin-Cleavable) | Glu-Val-Cit (EVCit) | High | Designed to resist cleavage by mouse carboxylesterase, showing high stability in both mouse and human plasma.[1][4] |
| Hydrazone (pH-Sensitive) | Hydrazone | Moderate | Stable at physiological pH (~7.4) but hydrolyzes in acidic environments. Prone to some hydrolysis in the bloodstream.[5] |
| Disulfide (Redox-Sensitive) | Disulfide | Moderate to Low | Susceptible to reduction by glutathione in plasma.[1] |
Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference |
| Val-Cit | 1x | [6] |
| Val-Ala | ~0.5x | [6] |
| Phe-Lys | ~30x | [6] |
| Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions and the nature of the conjugated payload. |
Table 3: Half-life of ADCs with Different Linkers in Plasma
| Linker Type | ADC Model | Plasma Source | Half-life (t½) | Reference |
| Val-Cit | Generic | Human | ~230 days | [7] |
| Val-Cit | Generic | Mouse | 80 hours | [7] |
| Phe-Lys | Generic | Human | 30 days | [7] |
| Phe-Lys | Generic | Mouse | 12.5 hours | [7] |
| Hydrazone | Auristatin E | Human | 2.6 days | [5] |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of linker cleavage and ADC stability.
Protocol 1: In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from an ADC upon incubation with recombinant human cathepsin B.
Materials:
-
ADC with Val-Cit-PAB linker
-
Recombinant Human Cathepsin B
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., Acetonitrile with an internal standard for LC-MS analysis)
-
HPLC or LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate cathepsin B in the Activation Buffer as per the manufacturer's instructions. This typically involves a short incubation to ensure the active-site cysteine is reduced.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and activated cathepsin B in the assay buffer. A typical reaction might contain 1-5 µM ADC and 50-100 nM cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[6][8]
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.[6]
-
Sample Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.[6][8]
-
Controls:
-
No-Enzyme Control: Incubate the ADC in Assay Buffer without cathepsin B to assess linker stability under the assay conditions.[6]
-
Inhibitor Control: Pre-incubate activated cathepsin B with a known inhibitor (e.g., CA-074) before adding the ADC to confirm that the observed cleavage is enzyme-specific.[6]
-
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[8]
Experimental workflow for an in vitro ADC cleavage assay.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma from various species (e.g., human, mouse) to predict its behavior in circulation.
Materials:
-
ADC of interest
-
Human, mouse, or other species' plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
-
Reagents for protein precipitation (e.g., acetonitrile) or immunocapture (e.g., Protein A/G magnetic beads)
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[9]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[9]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[9]
-
Sample Preparation for Analysis:
-
Intact ADC Analysis: Thaw the samples and use protein A or G beads to capture the ADC from the plasma matrix.[9]
-
Released Payload Analysis: Precipitate plasma proteins using a solvent like acetonitrile to extract the free payload.
-
-
LC-MS/MS Analysis:
-
Analyze the captured ADC to determine the average drug-to-antibody ratio (DAR) at each time point.
-
Analyze the extracted supernatant to quantify the amount of released payload.[9]
-
-
Data Analysis: Plot the average DAR or the percentage of intact ADC remaining over time. Calculate the plasma half-life (t½) of the ADC.[9]
Conclusion
The p-aminobenzyl self-immolative spacer is a cornerstone of modern ADC linker technology. Its reliable and spontaneous drug-release mechanism, triggered by a specific enzymatic cleavage event, ensures the delivery of an unmodified and fully potent cytotoxic payload to the target cancer cell. While challenges such as species-specific plasma instability exist, ongoing research into linker modifications continues to refine and improve the performance of PAB-containing ADCs. A thorough understanding of the PAB spacer's mechanism and the application of robust analytical methods for its characterization are essential for the successful development of the next generation of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Cytotoxic Mechanisms of Auristatin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatin derivatives, synthetic analogs of the potent marine natural product dolastatin 10, represent a cornerstone in the development of targeted cancer therapies, most notably as cytotoxic payloads in Antibody-Drug Conjugates (ADCs). Their profound anti-neoplastic activity, orders of magnitude greater than traditional chemotherapeutics, has revolutionized the landscape of oncology.[1][2] This technical guide provides an in-depth exploration of the core mechanisms driving the cytotoxicity of auristatin derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their molecular interactions, the signaling cascades they trigger, and the experimental methodologies used to elucidate these intricate processes.
Core Mechanism of Action: Disruption of Microtubule Dynamics
The principal cytotoxic mechanism of auristatin derivatives is the potent inhibition of tubulin polymerization.[3][4][5] These molecules bind with high affinity to the vinca alkaloid-binding site on β-tubulin, a fundamental component of microtubules.[6] This binding event prevents the assembly of tubulin heterodimers into microtubules, which are essential for various cellular functions, most critically, the formation of the mitotic spindle during cell division.[6][7]
The disruption of microtubule dynamics leads to a cascade of events, beginning with the arrest of the cell cycle in the G2/M phase.[5][8] Unable to form a functional mitotic spindle, the cancer cell cannot proceed through mitosis, ultimately triggering programmed cell death, or apoptosis.[9] The two most clinically relevant auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both operate through this fundamental mechanism.[7] MMAE is a cell-permeable derivative, while MMAF's cell permeability is reduced due to a C-terminal phenylalanine, a feature that can be exploited to minimize off-target toxicity when delivered via ADCs.[10]
Signaling Pathways of Auristatin-Induced Cytotoxicity
The cytotoxic effects of auristatin derivatives are mediated by a complex interplay of signaling pathways that converge on the induction of apoptosis and, as emerging evidence suggests, immunogenic cell death.
G2/M Cell Cycle Arrest Pathway
The inhibition of tubulin polymerization is the primary trigger for mitotic arrest. This disruption activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Persistent activation of the SAC due to the absence of functional microtubules leads to prolonged G2/M arrest, a state that ultimately commits the cell to apoptosis.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curcumin induces G2/M cell cycle arrest and apoptosis of head and neck squamous cell carcinoma in vitro and in vivo through ATM/Chk2/p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
An In-depth Technical Guide to TCO-Tetrazine Ligation: From Core Principles to Practical Application
For Researchers, Scientists, and Drug Development Professionals
The trans-cyclooctene (TCO)-tetrazine ligation has rapidly emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for the precise and efficient modification of biomolecules in complex biological systems.[1][2] Its exceptional reaction speed, high specificity, and ability to proceed without the need for toxic catalysts make it an invaluable asset in fields ranging from fundamental biological research to the development of next-generation therapeutics and diagnostics.[3][4] This guide provides a comprehensive overview of the TCO-tetrazine ligation, including its underlying mechanism, quantitative kinetic data, detailed experimental protocols, and key applications in drug development.
Core Concepts: The Inverse-Electron-Demand Diels-Alder Reaction
The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it occurs rapidly and selectively within a biological environment without interfering with native biochemical processes.[1] The reaction's foundation lies in an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[3] In this reaction, the electron-deficient 1,2,4,5-tetrazine (the diene) reacts with the strained, electron-rich trans-cyclooctene (the dienophile).[3] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine product.[3] The release of N₂ as the sole byproduct drives the reaction to completion.[1]
The remarkable speed of this ligation is attributed to the significant ring strain of the TCO molecule and the inverse-electron-demand nature of the cycloaddition.[3] This high reactivity allows for efficient conjugation even at the low concentrations typically found in biological systems.[5]
Quantitative Data: Reaction Kinetics
The efficiency of the TCO-tetrazine ligation is quantified by its second-order rate constant (k₂), which is a direct measure of the reaction speed.[4] The reaction kinetics are influenced by the specific structures of the TCO and tetrazine derivatives used. Generally, electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction.[4] The table below summarizes the second-order rate constants for various TCO and tetrazine pairs, demonstrating the exceptionally rapid kinetics of this bioorthogonal reaction.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| TCO | 3,6-diphenyl-s-tetrazine | 3,100 | A baseline reaction demonstrating rapid kinetics.[4] |
| Conformationally Strained TCO (sTCO) | 3,6-diphenyl-s-tetrazine | 3,100 | Increased ring strain leads to significantly faster reaction rates.[4] |
| sTCO anti-diastereomer | di-2-pyridyl-s-tetrazine | 3.3 x 10⁶ | One of the fastest reported rate constants for a bioorthogonal reaction.[6] |
| TCO | Hydrogen substituted tetrazine | up to 30,000 | Demonstrates the influence of tetrazine substituents on reaction kinetics.[7] |
| TCO | Various substituted tetrazines | 1,100 - 73,000 | Highlights the broad range of achievable reaction rates based on reactant structure.[8] |
Mandatory Visualizations
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: A generalized workflow for protein labeling using TCO-tetrazine ligation.
Caption: Conceptual workflow of pretargeted drug delivery via TCO-tetrazine ligation.
Experimental Protocols
The following protocols provide a detailed methodology for the labeling of a protein with a TCO group, followed by the ligation with a tetrazine-functionalized molecule.
Protocol 1: Protein Functionalization with TCO-NHS Ester
This protocol describes the modification of a protein with TCO groups by targeting primary amines, such as the side chain of lysine residues, using an N-hydroxysuccinimide (NHS) ester.[3]
Materials:
-
Target protein (1-5 mg/mL)
-
TCO-PEGn-NHS ester
-
Reaction Buffer: Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[9]
-
Anhydrous DMSO or DMF[3]
-
Desalting spin columns or dialysis equipment[3]
Procedure:
-
Protein Preparation: Buffer exchange the protein into the Reaction Buffer to remove any primary amines from the storage buffer (e.g., Tris or glycine).[9]
-
TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.[9]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice with gentle mixing.[3]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted NHS ester.[9]
-
Purification: Remove the excess, unreacted TCO-NHS ester and quenching reagent using a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).[10]
-
Storage: The TCO-labeled protein is now ready for the subsequent ligation reaction or can be stored at 4°C for short-term use or at -20°C for long-term storage.[9]
Protocol 2: TCO-Tetrazine Ligation
This protocol details the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.[3]
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug, biotin)
-
Reaction Buffer: e.g., PBS, pH 7.4[3]
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the Reaction Buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[3]
-
Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess of the tetrazine reagent (typically 1.05 to 1.5-fold) is recommended to ensure complete reaction.[3]
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature. Due to the rapid kinetics, the reaction is often complete within this timeframe. For less reactive partners or more sensitive proteins, the incubation time can be extended or performed at 4°C.[3][11]
-
Purification (Optional): If necessary for the downstream application, the final conjugate can be purified from excess unreacted tetrazine-labeled molecule using size-exclusion chromatography.[11]
-
Analysis: The final conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful ligation and determine the degree of labeling.[11]
Applications in Research and Drug Development
The exceptional characteristics of the TCO-tetrazine ligation have led to its widespread adoption in various areas of research and drug development.
-
Antibody-Drug Conjugates (ADCs): This chemistry enables the precise, site-specific conjugation of potent cytotoxic drugs to antibodies. This results in more homogeneous ADCs with improved therapeutic indices compared to traditional random conjugation methods.
-
Pretargeted Drug Delivery and Imaging: This two-step approach involves first administering a TCO-modified antibody that accumulates at the target site (e.g., a tumor). After the unbound antibody has cleared from circulation, a smaller, rapidly clearing tetrazine-linked therapeutic or imaging agent is administered. This agent then reacts specifically with the pre-localized antibody, concentrating the payload at the target and minimizing systemic exposure.[12][13]
-
Live-Cell Imaging: The catalyst-free and bioorthogonal nature of the reaction makes it ideal for labeling and tracking biomolecules in living cells without causing perturbation.[3]
-
"Click-to-Release" Chemistry: The TCO-tetrazine ligation can be engineered into cleavable linker systems. In this "click-to-release" strategy, the ligation event at the target site triggers the cleavage of a linker and the release of a therapeutic agent, providing spatiotemporal control over drug activation.[8]
-
Biomolecule Conjugation: The versatility of this reaction allows for the conjugation of a wide array of biomolecules, including proteins, peptides, nucleic acids, and glycans, for various research applications.[5]
References
- 1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Site-Specific Antibody Labeling with TCO-PEG4-VC-PAB-MMAE for the Development of Potent Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload.[][2] The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.[3] Site-specific conjugation technologies have emerged as a superior alternative to traditional stochastic methods, enabling the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).[4]
This application note provides a detailed protocol for the site-specific labeling of antibodies using TCO-PEG4-VC-PAB-MMAE, an advanced drug-linker conjugate designed for the development of next-generation ADCs.[5][6][7] This system utilizes the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) group on the linker and a tetrazine (Tz)-modified antibody.[5][8] The incorporated valine-citrulline (VC) linker is designed to be cleaved by cathepsin B, a protease overexpressed in the lysosomes of many tumor cells, ensuring targeted release of the potent antimitotic agent, Monomethyl Auristatin E (MMAE).[9][10]
Mechanism of Action
The therapeutic efficacy of an ADC generated with this compound relies on a multi-step process:
-
Target Binding: The ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
-
Linker Cleavage: Within the lysosome, the VC linker is cleaved by the protease cathepsin B, which is highly active in the tumor microenvironment.[9][10]
-
Payload Release: Cleavage of the linker releases the potent cytotoxic payload, MMAE.[10]
-
Induction of Apoptosis: MMAE disrupts the cellular microtubule network, leading to cell cycle arrest and ultimately, apoptotic cell death.[2][11]
Mechanism of action of the TCO-MMAE ADC.
Experimental Protocols
This section provides a detailed methodology for the site-specific conjugation of a tetrazine-modified antibody with this compound.
Protocol 1: Site-Specific Antibody Modification with Tetrazine
This protocol describes the introduction of a tetrazine handle onto the antibody. This can be achieved through various methods, including the use of commercially available kits for modifying specific amino acid residues (e.g., lysine) or through enzymatic ligation. The following is a general protocol for lysine modification.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: Borate buffer (50 mM, pH 8.5)
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer using a desalting column. Adjust the final concentration to 2-5 mg/mL.
-
Tetrazine-NHS Ester Stock Solution: Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a 10-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted tetrazine reagent using a desalting column, exchanging the buffer to PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) of the tetrazine-modified antibody (mAb-Tz) using UV-Vis spectrophotometry.
Protocol 2: Conjugation of mAb-Tz with this compound
This protocol details the iEDDA click chemistry reaction between the tetrazine-modified antibody and the TCO-linker-payload.[8]
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 1
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Hydrophobic Interaction Chromatography (HIC) system for purification and DAR analysis
Procedure:
-
TCO-Linker-Payload Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the mAb-Tz solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is typically fast, but longer incubation can ensure higher conjugation efficiency.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using a suitable chromatography method, such as HIC or Size Exclusion Chromatography (SEC).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR of the purified ADC using HIC-HPLC or UV-Vis spectrophotometry.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product by SEC-HPLC.
-
In Vitro Cell-Based Assays: Evaluate the potency and specificity of the ADC using in vitro cytotoxicity assays.[12][13][14]
-
Experimental workflow for ADC synthesis.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes a typical MTT assay to determine the in vitro potency (IC50 value) of the ADC.[12][14]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of an ADC synthesized using the described protocols.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| ADC Batch | Molar Excess of TCO-Payload | Conjugation Efficiency (%) | Average DAR (by HIC-HPLC) | % Monomer (by SEC-HPLC) |
| Trastuzumab-MMAE-01 | 1.5x | >95% | 1.9 | 98.5% |
| Trastuzumab-MMAE-02 | 3.0x | >98% | 2.0 | 98.2% |
| Rituximab-MMAE-01 | 1.5x | >95% | 1.8 | 99.1% |
| Rituximab-MMAE-02 | 3.0x | >98% | 1.9 | 98.9% |
Table 2: In Vitro Cytotoxicity Data
| ADC | Cell Line (Antigen Status) | IC50 (nM) |
| Trastuzumab-MMAE | SK-BR-3 (HER2+) | 0.5 |
| Trastuzumab-MMAE | MDA-MB-231 (HER2-) | >1000 |
| Rituximab-MMAE | Raji (CD20+) | 0.8 |
| Rituximab-MMAE | Jurkat (CD20-) | >1000 |
| Free MMAE | SK-BR-3 | 0.1 |
| Free MMAE | Raji | 0.2 |
Signaling Pathway
MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[11] This disruption of the microtubule dynamics leads to a G2/M phase cell cycle arrest, which ultimately triggers the intrinsic apoptotic pathway.
MMAE-induced apoptotic signaling pathway.
Conclusion
The use of this compound in conjunction with site-specific antibody modification provides a robust and efficient platform for the development of homogeneous and potent ADCs. The bioorthogonal iEDDA chemistry allows for rapid and specific conjugation under mild conditions, while the cleavable VC linker ensures targeted payload release in the tumor microenvironment. The detailed protocols and expected data presented in this application note serve as a comprehensive guide for researchers in the field of targeted cancer therapy.
References
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for TCO-Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the TCO-tetrazine ligation, a bioorthogonal reaction renowned for its exceptional speed, specificity, and biocompatibility.[1][2][3] This powerful chemical tool is ideal for a range of applications, including protein-protein conjugations, live-cell imaging, and the development of antibody-drug conjugates (ADCs).[2][4]
Core Principles of TCO-Tetrazine Ligation
The TCO-tetrazine ligation is an inverse-electron-demand Diels-Alder (IEDDA) reaction.[5][6] In this [4+2] cycloaddition, the electron-deficient tetrazine (diene) reacts with a strained, electron-rich trans-cyclooctene (TCO) dienophile.[5][6] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine product.[1][3][6] This irreversible process and the formation of a single, stable product make the reaction highly efficient and clean.[3][4]
The reaction is characterized by its high specificity, as TCO and tetrazine moieties do not react with naturally occurring functional groups in biological systems.[1] Furthermore, the ligation proceeds efficiently under physiological conditions (aqueous media, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper, making it highly biocompatible.[1][2][3]
Reaction Kinetics and Optimization
The kinetics of the TCO-tetrazine ligation are exceptionally fast, with second-order rate constants (k₂) that can reach up to 10⁷ M⁻¹s⁻¹.[3][5] This allows for efficient conjugation even at low reactant concentrations, which is particularly advantageous for in vivo applications.[2][4] The reaction rate is influenced by several factors:
-
Electronic Properties: The reaction is fastest with an electron-deficient tetrazine and an electron-rich TCO.[5] Attaching electron-withdrawing groups to the tetrazine and electron-donating groups to the TCO can accelerate the reaction.[5]
-
Steric Hindrance: Less sterically hindered TCO and tetrazine derivatives generally exhibit faster reaction rates.[5][7] The use of flexible PEG spacers can help to overcome steric hindrance when conjugating bulky molecules.[8][9]
-
Ring Strain: The high ring strain of the TCO is a major driver of the rapid kinetics.[5]
Quantitative Data on Reaction Kinetics
The following table summarizes the second-order rate constants for various TCO-tetrazine pairs under different conditions.
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| (R)-TCO-OH | 3,6-di-(2-pyridyl)-s-tetrazine (H-Tetrazine) | ~3.3 x 10⁵ | Acetonitrile/Water |
| TCO | H-Tetrazine | ~2 x 10³ | Acetonitrile |
| TCO | 3,6-diphenyl-s-tetrazine | ~1 x 10³ | Organic Solvent |
| (E)-cyclooct-4-enol | H-Tetrazine | ~1.3 x 10⁵ | Acetonitrile/Water |
| TCO conjugated to CC49 mAb | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS at 37 °C |
Note: Rate constants can vary significantly based on the specific structures of the reactants and the reaction conditions.[1]
Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.0 - 9.0 | The reaction is robust across a broad pH range. PBS at pH 7.4 is commonly used.[4][7][8] |
| Temperature | Room Temperature (20-25°C) or 37°C | Reactions are typically fast at room temperature.[4] Gentle heating to 37°C can increase the rate for less reactive pairs.[8] For sensitive biomolecules, the reaction can be performed at 4°C with longer incubation times.[1][8] |
| Solvents | Aqueous buffers (e.g., PBS), Organic solvents (e.g., DMSO, DMF) | The reaction is efficient in both aqueous and organic solvents.[4] When using organic stock solutions for biomolecule conjugation, the final concentration of the organic solvent should be kept low (e.g., <5% DMSO) to avoid denaturation.[1] |
| Stoichiometry | 1:1 to 1:1.5 (TCO:Tetrazine) | A slight excess of the tetrazine reagent (1.05 to 1.5-fold) can help drive the reaction to completion.[7][8] |
Experimental Protocols
Protocol 1: General Protein-Small Molecule Conjugation
This protocol describes the labeling of a TCO-functionalized protein with a tetrazine-containing small molecule (e.g., a fluorescent dye).
Materials:
-
TCO-functionalized protein in PBS (pH 7.4)
-
Tetrazine-small molecule conjugate dissolved in anhydrous DMSO
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
Methodology:
-
Prepare a stock solution of the tetrazine-small molecule in anhydrous DMSO (e.g., 10 mM).
-
To the solution of TCO-functionalized protein, add a 5- to 10-fold molar excess of the tetrazine-small molecule stock solution. Ensure the final DMSO concentration remains below 5% (v/v).[1]
-
Gently mix the reaction solution and incubate at room temperature for 30-60 minutes.[1] For more sensitive proteins, the incubation can be performed at 4°C for 2-4 hours.[1]
-
Monitor the reaction by observing the disappearance of the tetrazine's characteristic color or by following the decrease in its absorbance in the 510-550 nm range.[4][8]
-
Purify the labeled protein by passing the reaction mixture through a pre-equilibrated SEC column to remove unreacted small molecules.[1]
Protocol 2: Protein-Protein Conjugation
This protocol outlines the conjugation of two proteins that have been functionalized with TCO and tetrazine moieties, respectively, via NHS ester chemistry.
Materials:
-
Protein 1 and Protein 2
-
TCO-PEG-NHS ester
-
Tetrazine-PEG-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[7][10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Methodology:
Part A: Protein Functionalization
-
Dissolve Protein 1 in the amine-free buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.[7]
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[7][10]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[7][10]
-
(Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[7]
-
Remove excess, unreacted TCO-PEG-NHS ester using a desalting column.
-
Repeat steps 1-6 for Protein 2 using the Tetrazine-PEG-NHS ester.
Part B: Ligation Reaction
-
Mix the TCO-functionalized Protein 1 and the tetrazine-functionalized Protein 2 in a suitable reaction buffer (e.g., PBS, pH 7.4). A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine-labeled protein may be beneficial.[7]
-
Incubate the reaction for 60 minutes at room temperature.[7][9]
-
Purify the final protein-protein conjugate using size-exclusion chromatography to remove any unreacted starting material.[7]
Protocol 3: Cell Surface Labeling
This protocol describes a two-step pre-targeting approach for labeling live cells.
Materials:
-
Cells in culture
-
TCO-labeling reagent (e.g., a TCO-conjugated antibody that binds to a cell surface receptor)
-
Tetrazine-fluorophore
-
Cell culture medium
-
Wash buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺)
Methodology:
-
Pre-targeting Step: Incubate the cells with the TCO-labeling reagent (e.g., 10 µg/mL of a TCO-antibody) in cell culture medium for 1 hour at 37°C.[1]
-
Wash the cells three times with wash buffer to remove any unbound TCO-reagent.[1]
-
Ligation Step: Add the tetrazine-fluorophore to the cells at a final concentration of 5-10 µM in fresh culture medium.[1]
-
Incubate for 15-30 minutes at 37°C.[1]
-
Wash the cells three times with wash buffer to remove unreacted tetrazine-fluorophore.[1]
-
The cells are now labeled and ready for imaging.
Visualizations
Caption: Mechanism of the TCO-tetrazine ligation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
Application Notes: Development of an Antibody-Drug Conjugate (ADC) using TCO-PEG4-VC-PAB-MMAE
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. This application note provides a detailed protocol for the development of an ADC using a pre-formed drug-linker construct, TCO-PEG4-VC-PAB-MMAE. This system utilizes a bioorthogonal click chemistry reaction for conjugation, offering a site-specific and efficient method for ADC production.
The key components of the drug-linker are:
-
TCO (trans-cyclooctene): An intrinsic part of an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction, enabling covalent attachment to a tetrazine-modified antibody.
-
PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that enhances solubility and improves the pharmacokinetic profile of the ADC.
-
VC-PAB (Valine-Citrulline-p-aminobenzylcarbamate): A protease-cleavable linker designed to be stable in systemic circulation but efficiently cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target tumor cells.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
This document will guide users through the process of antibody modification, conjugation, purification, characterization, and in vitro evaluation of the resulting ADC.
2. Mechanism of Action
The ADC, once administered, circulates in the bloodstream. The antibody component targets and binds to a specific antigen expressed on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, proteases like Cathepsin B recognize and cleave the valine-citrulline linker. This cleavage event releases the potent cytotoxic payload, MMAE, into the cytoplasm. The released MMAE then binds to tubulin, disrupting the microtubule network, which leads to G2/M phase cell cycle arrest and ultimately induces apoptosis, killing the cancer cell.
3. Experimental Protocols
3.1. Protocol 1: Antibody Modification with Tetrazine
This protocol describes the site-specific modification of a monoclonal antibody with a tetrazine moiety for subsequent conjugation with the TCO-containing drug-linker. This example uses a commercially available NHS-Ester functionalized tetrazine to target lysine residues on the antibody.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-Tetrazine (e.g., 6-methyl-Tetrazine-NHS Ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Borate buffer (50 mM, pH 8.5)
-
Quenching Buffer: Tris-HCl (1 M, pH 8.0)
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO)
-
-
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Prepare a stock solution of NHS-Tetrazine in anhydrous DMSO at 10 mM.
-
Add a 5-10 molar excess of the NHS-Tetrazine solution to the mAb solution. The exact ratio should be optimized for the specific antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes at room temperature.
-
Purify the tetrazine-modified antibody (mAb-Tz) from unreacted tetrazine using an SEC column equilibrated with PBS (pH 7.4) or by dialysis against PBS.
-
Determine the concentration of the purified mAb-Tz using a spectrophotometer at 280 nm.
-
3.2. Protocol 2: Conjugation of mAb-Tz with this compound
This protocol details the bioorthogonal conjugation of the tetrazine-modified antibody with the TCO-functionalized drug-linker.
-
Materials:
-
Purified mAb-Tz
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at 10 mM.
-
To the mAb-Tz solution (1-5 mg/mL in PBS), add a 1.5 to 3-fold molar excess of the TCO-drug-linker stock solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-4 hours at room temperature or 12-16 hours at 4°C with gentle mixing. The reaction is typically rapid.
-
After incubation, the resulting ADC can be purified to remove unreacted drug-linker.
-
3.3. Protocol 3: ADC Purification and Characterization
This protocol describes the purification of the ADC and the determination of the drug-to-antibody ratio (DAR).
-
Purification:
-
Purify the ADC from excess, unconjugated drug-linker using an SEC column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).
-
Alternatively, use Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off membrane (e.g., 30 kDa) for larger scale preparations.
-
Collect the protein-containing fractions.
-
-
Characterization - Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) is a common method for determining DAR. Species with different numbers of conjugated drug molecules will have different retention times.
-
Procedure:
-
Analyze the purified ADC on a HIC column (e.g., Butyl-NPR).
-
Use a decreasing salt gradient (e.g., from 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0 to 50 mM sodium phosphate, pH 7.0).
-
The chromatogram will show peaks corresponding to the antibody with different numbers of drug molecules attached (DAR 0, 2, 4, etc.).
-
The average DAR is calculated by the weighted average of the different species, based on the integrated peak areas.
-
Alternatively, UV-Vis spectroscopy or mass spectrometry can be used for DAR determination.
-
-
3.4. Protocol 4: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the potency of the newly generated ADC on antigen-positive and antigen-negative cell lines.
-
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Antigen-negative cancer cell line (e.g., MDA-MB-468 for a HER2-targeting ADC)
-
Cell culture medium and supplements
-
Purified ADC
-
Control antibody (unconjugated)
-
Free drug (MMAE)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the serially diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the viability data against the log of the concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit.
-
4. Data Presentation
The following tables present example data that could be obtained from the characterization and in vitro evaluation of a newly developed ADC.
Table 1: ADC Characterization Summary
| Parameter | Result | Method |
|---|---|---|
| Antibody Concentration | 2.5 mg/mL | UV-Vis (A280) |
| Average DAR | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | Antigen-Positive Cell Line (IC50, nM) | Antigen-Negative Cell Line (IC50, nM) |
|---|---|---|
| Developed ADC | 1.5 | > 1000 |
| Unconjugated Antibody | > 1000 | > 1000 |
| Free MMAE | 0.5 | 0.6 |
5. Visualizations
Diagram 1: ADC Mechanism of Action
Caption: Workflow of ADC targeting, internalization, and payload release.
Diagram 2: Experimental Workflow for ADC Development
Caption: Step-by-step workflow for ADC synthesis and evaluation.
Diagram 3: MMAE-Induced Apoptosis Pathway
Caption: Simplified signaling pathway of MMAE-induced apoptosis.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of Antibody-Drug Conjugates (ADCs). ADCs are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[1][][3] Accurate and reproducible assessment of their cytotoxic activity is crucial for the selection of lead candidates and their advancement through the drug development pipeline.[4][5][6]
Introduction to ADC Cytotoxicity
The mechanism of action of ADCs involves a multi-step process that begins with the binding of the antibody component to a specific antigen on the surface of a target cell.[3][7][8] Following binding, the ADC-antigen complex is internalized, typically through endocytosis.[][3][8] Once inside the cell, the cytotoxic payload is released from the antibody, often within the lysosomal compartment, through cleavage of the linker or degradation of the antibody itself.[][8] The released payload then exerts its cell-killing effect by various mechanisms, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis.[8][9]
Some ADCs can also induce a "bystander effect," where the released cytotoxic payload can diffuse out of the target cell and kill neighboring antigen-negative cells.[4][7][8][9] This is a particularly important consideration for treating heterogeneous tumors.[7][9]
Experimental Workflow for ADC Cytotoxicity Assays
A typical workflow for assessing the in vitro cytotoxicity of an ADC involves several key steps, from cell line selection and culture to data analysis and interpretation. The following diagram illustrates a generalized experimental workflow.
Caption: Experimental workflow for in vitro ADC cytotoxicity assays.
Detailed Experimental Protocol: MTT-Based Cytotoxicity Assay
This protocol describes a common method for determining the in vitro cytotoxicity of an ADC using a tetrazolium-based (MTT) assay, which measures cell metabolic activity as an indicator of cell viability.[4][5][10]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom tissue culture plates
-
Antibody-Drug Conjugate (ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]
-
Include wells with medium only to serve as a blank control.[11]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
-
-
ADC Treatment:
-
Prepare a series of dilutions of the ADC in complete medium. The concentration range should be chosen to encompass the expected IC50 value.[1]
-
Include an untreated cell control (vehicle control).[1]
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control medium to the respective wells.[1]
-
-
Incubation:
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Incubate the plate for at least 4 hours at 37°C (or overnight for SDS-based solutions) in the dark.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1][11]
-
Subtract the average absorbance of the blank wells from all other absorbance readings.[11]
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the ADC that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal curve using appropriate software.[4][12]
-
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and organized manner to facilitate comparison between different ADCs, cell lines, or experimental conditions.
Table 1: In Vitro Cytotoxicity of ADCs against Target and Control Cell Lines
| ADC | Target Cell Line (Antigen-Positive) | Control Cell Line (Antigen-Negative) |
| IC50 (nM) | IC50 (nM) | |
| ADC-001 (Payload A) | 1.5 | >1000 |
| ADC-002 (Payload B) | 5.2 | 850 |
| Naked Antibody | >1000 | >1000 |
| Free Payload A | 0.1 | 0.2 |
| Free Payload B | 0.8 | 1.1 |
Mechanism of Action and Signaling Pathway
The following diagram illustrates the generalized mechanism of action of an ADC, leading to target cell death.
Caption: Generalized mechanism of action of an Antibody-Drug Conjugate.
Troubleshooting and Considerations
-
Inconsistent IC50 Values: Variability in IC50 values can arise from issues with cell health, passage number, seeding density, and ADC stability or aggregation.[13]
-
Assay Choice: While MTT is widely used, other assays such as MTS, WST-1, CellTiter-Glo® (ATP measurement), or LDH release assays can also be employed to measure cytotoxicity. The choice of assay may depend on the specific payload's mechanism of action.[4]
-
Bystander Effect: To assess the bystander effect, co-culture experiments with a mix of antigen-positive and antigen-negative cells can be performed.[4][6]
-
Data Analysis: Accurate IC50 determination requires appropriate curve-fitting models. A four-parameter logistic (4PL) model is commonly used for sigmoidal dose-response curves.
References
- 1. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 9. The Fundamentals of ADCs: Which Assay is Right for Your Work? [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. clyte.tech [clyte.tech]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Performing a Bystander Effect Assay for MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells expressing a specific antigen. A key feature of some ADCs, particularly those utilizing payloads like Monomethyl Auristatin E (MMAE), is the "bystander effect." This phenomenon occurs when the cytotoxic payload, released from the target antigen-positive (Ag+) cell, diffuses into and kills neighboring antigen-negative (Ag-) tumor cells.[1][][3] This is crucial for treating heterogeneous tumors where not all cells express the target antigen.[4][5]
MMAE, a potent anti-tubulin agent, when coupled to an antibody via a cleavable linker, can efficiently induce this bystander killing.[][6] Upon internalization of the ADC by the Ag+ cell, the linker is cleaved in the lysosomal compartment, releasing MMAE.[6] Due to its physicochemical properties, including hydrophobicity and a neutral charge, MMAE can then traverse the cell membrane and enter adjacent cells, leading to their apoptosis.[4][6] This application note provides detailed protocols for in vitro assays to quantify the bystander effect of MMAE-ADCs.
Signaling Pathway and Mechanism of Action
The bystander effect of an MMAE-ADC is a multi-step process that begins with the specific targeting of an antigen-positive cancer cell and culminates in the death of neighboring antigen-negative cells.
References
- 1. agilent.com [agilent.com]
- 3. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Determining the Drug-to-Antibody Ratio of TCO-ADCs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[1][2][3] The DAR directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][2] An optimal DAR is essential for balancing therapeutic potency with potential toxicity.[1] This application note provides detailed protocols for determining the DAR of trans-cyclooctene (TCO)-modified ADCs (TCO-ADCs), a platform that utilizes bioorthogonal "click chemistry" for drug conjugation.
TCO-ADCs are often synthesized using a heterobifunctional linker, such as TCO-PEG4-Maleimide, which allows for site-specific conjugation to the antibody. The TCO group then reacts with a tetrazine-modified drug payload in a highly efficient and specific manner.[1][4] This note will detail three common analytical techniques for DAR determination: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of DAR Calculation Methods
The determination of the DAR for TCO-ADCs relies on methods that can differentiate between the unconjugated antibody and the antibody conjugated with varying numbers of drug molecules.
-
UV/Vis Spectroscopy: This is a straightforward method that leverages the distinct UV absorbance maxima of the antibody (typically at 280 nm) and the conjugated small molecule drug.[1][][6][7][8] By measuring the absorbance of the ADC at two wavelengths, the concentrations of the antibody and the drug can be determined, allowing for the calculation of the average DAR.[][6][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[1][7][9] The conjugation of a typically hydrophobic drug molecule to an antibody increases the overall hydrophobicity of the ADC.[1][] HIC can resolve ADC species with different numbers of conjugated drugs, and the average DAR can be calculated from the weighted average of the peak areas corresponding to each DAR species.[][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that provides precise mass measurements of the different ADC species.[1][12] By determining the mass of the unconjugated antibody and the mass of the drug-linker, the number of conjugated drugs for each species can be identified, and the average DAR can be calculated from the relative abundance of each species.[2][13]
Experimental Protocols
Protocol 1: DAR Determination by UV/Vis Spectroscopy
This protocol outlines the determination of the average DAR by measuring the UV absorbance of the TCO-ADC solution.
Materials:
-
Purified TCO-ADC sample
-
Unconjugated antibody (for determining extinction coefficient)
-
Tetrazine-modified drug (for determining extinction coefficient)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
Method:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm (A280, Ab) and at the wavelength of maximum absorbance of the drug (λmax, Drug). Calculate the extinction coefficient of the antibody at both wavelengths (ε280, Ab and ελmax, Ab).
-
Measure the absorbance of a known concentration of the tetrazine-modified drug at 280 nm (A280, Drug) and at its λmax, Drug. Calculate the extinction coefficient of the drug at both wavelengths (ε280, Drug and ελmax, Drug).
-
-
Measure ADC Absorbance:
-
Prepare a solution of the TCO-ADC in PBS.
-
Measure the absorbance of the ADC solution at 280 nm (A280, ADC) and at λmax, Drug (Aλmax, ADC).
-
-
Calculate Concentrations:
-
The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be calculated using the following simultaneous equations, derived from the Beer-Lambert law:
-
A280, ADC = (ε280, Ab * [Ab]) + (ε280, Drug * [Drug])
-
Aλmax, ADC = (ελmax, Ab * [Ab]) + (ελmax, Drug * [Drug])
-
-
-
Calculate Average DAR:
-
The average DAR is the molar ratio of the drug to the antibody:
-
DAR = [Drug] / [Ab]
-
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the separation of different DAR species of a TCO-ADC using HIC-HPLC.
Materials:
-
HIC HPLC column (e.g., Butyl-NPR, Phenyl-5PW)
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[1]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0[1]
-
Purified TCO-ADC sample
Method:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.[1]
-
Sample Injection: Inject the TCO-ADC sample onto the equilibrated column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[1] ADC species will elute in order of increasing hydrophobicity, which corresponds to an increasing number of conjugated drugs.[1]
-
Data Analysis:
-
Integrate the peak area for each resolved peak in the chromatogram.
-
The average DAR is calculated using the following formula:
-
DAR = Σ (Peak Arean * n) / Σ (Peak Arean)
-
Where 'n' is the number of drugs conjugated for the species corresponding to that peak (n=0 for the unconjugated antibody, n=1 for DAR1, etc.).
-
-
Protocol 3: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for analyzing TCO-ADCs by LC-MS to determine the DAR.
Materials:
-
LC-MS system (e.g., Q-TOF, Orbitrap)[12]
-
Reversed-phase or size-exclusion chromatography column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Purified TCO-ADC sample
-
(Optional) PNGase F for deglycosylation
Method:
-
Sample Preparation (Optional): For highly glycosylated antibodies, deglycosylation with PNGase F can simplify the mass spectrum.[2][14]
-
LC Separation:
-
Inject the TCO-ADC sample into the LC system.
-
Separate the components using a suitable gradient (e.g., for reversed-phase, a linear gradient from 5% to 95% Mobile Phase B).
-
-
MS Analysis:
-
Introduce the eluent into the mass spectrometer.
-
Acquire mass spectra of the intact ADC species under native or denaturing conditions. Native MS is often preferred for cysteine-linked ADCs to keep the structure intact.[13]
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Identify the mass of the unconjugated antibody (MAb) and the mass of the drug-linker construct (MDrug-Linker).
-
The mass of each ADC species (MADCn) will be approximately MAb + n * MDrug-Linker, where 'n' is the number of conjugated drugs.
-
Calculate the average DAR from the relative abundance (e.g., peak intensity or area from the deconvoluted spectrum) of each species:
-
DAR = Σ (Abundancen * n) / Σ (Abundancen)
-
-
Data Presentation
Quantitative data from the different analytical methods should be summarized for clear comparison.
Table 1: Comparison of DAR Values for a TCO-ADC Sample
| Analytical Method | Average DAR | Standard Deviation | Key Observations |
| UV/Vis Spectroscopy | 3.8 | ± 0.2 | Provides a quick average but no distribution information. |
| HIC-HPLC | 3.5 | ± 0.1 | Shows the distribution of DAR species (e.g., DAR0, DAR2, DAR4). |
| LC-MS | 3.6 | ± 0.1 | Provides precise mass confirmation and distribution of DAR species. |
Visualizations
Experimental Workflow for DAR Determination
Caption: Workflow for TCO-ADC DAR determination.
TCO-ADC Conjugation via Click Chemistry
Caption: TCO-ADC synthesis via click chemistry.
Principle of HIC Separation for ADCs
Caption: HIC separation principle for ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. benchchem.com [benchchem.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. sciex.com [sciex.com]
Application Notes and Protocols for In-Vivo Antibody-Drug Conjugate (ADC) Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload.[1][2] The monoclonal antibody component is designed to bind to a specific antigen that is highly expressed on the surface of tumor cells.[1][2] Upon binding, the ADC is internalized by the cancer cell, leading to the release of the cytotoxic payload and subsequent cell death.[3] This targeted delivery mechanism aims to maximize the therapeutic window by increasing efficacy at the tumor site while minimizing systemic toxicity to healthy tissues.[4][]
The preclinical in-vivo evaluation of ADC efficacy is a critical step in the drug development process, providing essential data on anti-tumor activity, dose-response relationships, and potential toxicities.[1][6] These studies are fundamental for go/no-go decisions and for the design of subsequent clinical trials.[1] This document provides detailed application notes and standardized protocols for conducting in-vivo ADC efficacy studies, with a focus on robust experimental design, data interpretation, and clear presentation of results.
Core Principles of In-Vivo ADC Efficacy Studies
Successful in-vivo ADC efficacy studies rely on a well-controlled experimental design that considers the unique characteristics of this therapeutic modality. Key factors that influence the outcome and interpretation of these studies include the choice of animal model, the dose and schedule of ADC administration, and the selection of appropriate endpoints for efficacy and toxicity assessment.
A typical workflow for an in-vivo ADC efficacy study involves several key stages, from model selection and tumor implantation to data analysis and histopathology.
The mechanism of action of many ADCs involves the inhibition of critical cellular processes, such as DNA replication, leading to apoptosis. For instance, an ADC carrying a topoisomerase I inhibitor payload will induce DNA damage in rapidly dividing cancer cells.
Experimental Protocols
Animal Model Selection and Justification
The choice of an appropriate animal model is critical for the clinical relevance of the study.[7] The most commonly used models are xenografts, where human cancer cells are implanted into immunocompromised mice.[6]
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice (e.g., NOD/SCID or NSG).[8] CDX models are highly reproducible and cost-effective, making them suitable for initial efficacy screening.[8]
-
Patient-Derived Xenografts (PDX): PDX models are developed by directly implanting fresh tumor tissue from a patient into immunodeficient mice.[7] These models better retain the genetic and phenotypic heterogeneity of the original tumor, offering higher predictive value for clinical outcomes.[7]
-
Syngeneic Models: For ADCs where the mechanism of action may involve the immune system, syngeneic models (implantation of mouse tumor cells into immunocompetent mice) are preferred.[7]
Protocol for Tumor Implantation and Monitoring
Materials:
-
Selected human cancer cell line or patient-derived tumor fragments.
-
Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old.[8]
-
Sterile PBS and Matrigel (optional).
-
Syringes and needles.
-
Anesthetic (e.g., isoflurane).
-
Surgical clips or sutures.
-
Calipers.
Procedure:
-
Animal Husbandry: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.[8] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[6]
-
Tumor Cell Preparation (for CDX): Culture the selected cancer cell line to ~80% confluency. Harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL). For some cell lines, mixing with Matrigel can improve tumor take rate.
-
Tumor Fragment Preparation (for PDX): Aseptically collect fresh tumor tissue and mechanically mince it into small fragments (2-3 mm³).[8]
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Monitor the animals daily for general health and signs of distress.[8]
-
Measure tumor volume twice weekly using calipers once tumors are palpable.
-
Tumor volume (mm³) = (Length x Width²) / 2.
-
Record body weights twice weekly as a measure of systemic toxicity.[8]
-
Randomize animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[8]
-
Protocol for ADC Administration
Materials:
-
Test ADC, vehicle control, isotype control ADC, and unconjugated antibody.
-
Sterile saline or appropriate formulation buffer.
-
Syringes and needles for intravenous injection.
Procedure:
-
Treatment Groups: Establish appropriate treatment groups, including:
-
Drug Administration:
-
Monitoring: Continue to measure tumor volume and body weight twice weekly throughout the study.[8]
Data Presentation
Quantitative data from in-vivo ADC efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Volume (mm³) ± SEM (Day Y) | % T/C* | p-value vs. Vehicle |
| Vehicle Control | - | QW x 3 | 150.5 ± 15.2 | 1250.8 ± 110.3 | - | - |
| Isotype Control | 10 | QW x 3 | 148.9 ± 14.5 | 1235.4 ± 105.7 | 98.8 | >0.05 |
| Unconjugated mAb | 10 | QW x 3 | 152.1 ± 16.1 | 1100.2 ± 98.9 | 87.9 | >0.05 |
| Test ADC | 1 | QW x 3 | 151.3 ± 15.8 | 850.6 ± 85.1 | 68.0 | <0.05 |
| Test ADC | 3 | QW x 3 | 149.8 ± 14.9 | 450.3 ± 45.6 | 36.0 | <0.01 |
| Test ADC | 10 | QW x 3 | 150.2 ± 15.5 | 120.7 ± 12.3 | 9.6 | <0.001 |
% T/C (Treatment/Control) = (Mean tumor volume of treated group at Day Y / Mean tumor volume of control group at Day Y) x 100
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day Y) | % Body Weight Change |
| Vehicle Control | - | 20.5 ± 0.5 | 22.1 ± 0.6 | +7.8% |
| Isotype Control | 10 | 20.3 ± 0.4 | 21.8 ± 0.5 | +7.4% |
| Unconjugated mAb | 10 | 20.6 ± 0.5 | 22.0 ± 0.6 | +6.8% |
| Test ADC | 1 | 20.4 ± 0.4 | 21.5 ± 0.5 | +5.4% |
| Test ADC | 3 | 20.5 ± 0.5 | 20.8 ± 0.6 | +1.5% |
| Test ADC | 10 | 20.3 ± 0.4 | 19.1 ± 0.5 | -5.9% |
Conclusion
The successful preclinical development of an ADC relies heavily on robust and well-designed in-vivo efficacy studies.[8] The protocols and guidelines presented in this document provide a framework for generating reliable and reproducible data to assess the therapeutic potential of novel ADCs.[8] Careful consideration of the animal model, experimental design, and data analysis will ensure the generation of high-quality data to support the advancement of promising ADC candidates into clinical evaluation. Further characterization, including pharmacokinetic and detailed toxicological assessments, is necessary for a comprehensive preclinical data package.[8]
References
- 1. hoeford.com [hoeford.com]
- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. biocytogen.com [biocytogen.com]
- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for TCO-PEG4-VC-PAB-MMAE in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG4-VC-PAB-MMAE is a pre-eminent drug-linker conjugate designed for the development of advanced Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][2] This innovative system leverages bioorthogonal click chemistry for precise, site-specific antibody conjugation, offering enhanced control over the drug-to-antibody ratio (DAR) and leading to more homogeneous and effective ADC constructs. These application notes provide detailed protocols and supporting data for the use of this compound in breast cancer research, covering antibody conjugation, in vitro cytotoxicity assessment, and in vivo efficacy studies.
The core components of this compound underscore its utility in ADC development:[1]
-
Trans-cyclooctene (TCO): A strained alkyne that facilitates a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-modified antibody. This allows for covalent conjugation under mild, physiological conditions.
-
Polyethylene Glycol (PEG4) Spacer: A hydrophilic spacer that enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the resulting ADC.
-
Valine-Citrulline (VC) Linker: A dipeptide linker that is specifically designed to be cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomal compartment of tumor cells. This ensures targeted release of the cytotoxic payload within the cancer cell.[1]
-
p-aminobenzyl (PAB) Spacer: A self-immolative spacer that ensures the efficient release of the unmodified cytotoxic drug upon cleavage of the VC linker.
-
Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of rapidly dividing cancer cells.[1]
Mechanism of Action
The therapeutic strategy of an ADC constructed with this compound in breast cancer is a multi-step process designed for targeted cytotoxicity.
Data Presentation
While specific data for ADCs constructed with this compound in breast cancer is not yet widely published, the following tables provide representative quantitative data for similar vc-MMAE based ADCs against common breast cancer cell lines. This data can serve as a valuable benchmark for researchers.
Table 1: In Vitro Cytotoxicity of vc-MMAE ADCs in Breast Cancer Cell Lines
| Cell Line | Subtype | Target Antigen | ADC | IC50 (nM) | Reference |
| SK-BR-3 | HER2-Positive | HER2 | Trastuzumab-vc-MMAE | ~1-5 | [3] |
| BT-474 | HER2-Positive | HER2 | Trastuzumab-vc-MMAE | ~1-10 | N/A |
| MDA-MB-468 | Triple-Negative | EGFR | anti-EGFR-vc-MMAE | 114.7 - 740.4 | [4] |
| MDA-MB-231 | Triple-Negative | EpCAM | anti-EpCAM-vc-MMAE | 135.2 - 981.7 | [4] |
| MCF-7 | ER-Positive, HER2-Negative | N/A | Control ADC | >1000 | N/A |
Table 2: In Vivo Efficacy of a Representative vc-MMAE ADC in a Breast Cancer Xenograft Model
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| MDA-MB-231 | Vehicle Control | - | Q3D x 4 | 0 | N/A |
| MDA-MB-231 | anti-EpCAM-vc-MMAE | 5 | Q3D x 4 | Significant inhibition | [4] |
| MDA-MB-231 | anti-EGFR-vc-MMAE | 5 | Q3D x 4 | Significant inhibition | [4] |
Experimental Protocols
Protocol 1: Antibody Modification with a Tetrazine Moiety
This protocol describes the modification of a monoclonal antibody (mAb) with a tetrazine group, preparing it for the click chemistry reaction with this compound.
Materials:
-
Monoclonal antibody (mAb) of interest
-
Tetrazine-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into PBS using a desalting column according to the manufacturer's protocol.
-
Adjust the concentration of the antibody to 2-5 mg/mL in PBS.
-
-
Tetrazine-NHS Ester Preparation:
-
Allow the Tetrazine-PEG4-NHS ester to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the Tetrazine-PEG4-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the Tetrazine-PEG4-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess, unreacted Tetrazine-PEG4-NHS ester and purify the tetrazine-modified antibody using a desalting column.
-
-
Characterization:
-
Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
The degree of labeling (DOL) can be estimated by methods such as UV-Vis spectroscopy (if the tetrazine has a distinct absorbance) or mass spectrometry.
-
Protocol 2: Conjugation of this compound to Tetrazine-Modified Antibody
This protocol details the inverse-electron-demand Diels-Alder (iEDDA) click chemistry reaction to form the final ADC.
Materials:
-
Tetrazine-modified antibody (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
iEDDA Ligation Reaction:
-
Add a 1.5- to 3-fold molar excess of the this compound stock solution to the tetrazine-modified antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The progress of the reaction can often be monitored by a color change, as the characteristic color of the tetrazine disappears upon reaction.
-
-
Purification:
-
Purify the resulting ADC from excess drug-linker conjugate and other small molecules using a size-exclusion chromatography (SEC) system.
-
-
Characterization:
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the newly synthesized ADC on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., HER2-positive: SK-BR-3, BT-474; Triple-Negative: MDA-MB-231)
-
Complete cell culture medium
-
Synthesized ADC, control antibody, and free MMAE
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated and vehicle control wells.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the ADC concentration to determine the IC50 value.
-
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol describes the establishment of a breast cancer xenograft model in mice and the evaluation of ADC antitumor activity.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Synthesized ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend the breast cancer cells in sterile PBS or culture medium at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
-
ADC Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADC and vehicle control intravenously (i.v.) via the tail vein. The dose and schedule should be optimized based on preliminary studies.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on a predetermined endpoint, such as maximum tumor volume or a specific time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.
-
Conclusion
This compound represents a powerful tool for the construction of next-generation ADCs for breast cancer research. The bioorthogonal TCO-tetrazine ligation allows for the creation of homogeneous ADCs with a controlled DAR, while the cleavable linker ensures targeted payload delivery. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this advanced drug-linker in their preclinical studies. The provided reference data for similar vc-MMAE ADCs can aid in the design and interpretation of these experiments. Further research focusing on ADCs constructed with this specific linker will be invaluable in fully elucidating its potential in the treatment of breast cancer.
References
Protocol for Assessing Antibody-Drug Conjugate (ADC) Internalization
Application Notes for Researchers, Scientists, and Drug Development Professionals
The efficacy of an antibody-drug conjugate (ADC) is critically dependent on its ability to be internalized by target cells upon binding to a specific cell surface antigen.[1][2] This internalization process allows for the trafficking of the ADC to intracellular compartments, typically lysosomes, where the cytotoxic payload is released, leading to cell death.[1][3][4] Therefore, the rate and extent of internalization are crucial parameters that directly influence the therapeutic index of an ADC.[1] Robust and quantitative internalization assays are essential for the selection and optimization of ADC candidates during drug development.[1][5]
This document provides detailed protocols for quantifying ADC internalization using common laboratory techniques, outlines the primary intracellular trafficking pathways, and offers guidance on data presentation and interpretation.
Key Internalization Pathways for ADCs
The internalization of an ADC is an active process primarily mediated by the target receptor. The most common pathways for ADC internalization are clathrin-mediated endocytosis and caveolae-mediated endocytosis.[1]
-
Clathrin-Mediated Endocytosis (CME): This is the most predominant internalization pathway for ADCs.[1][6] The process involves the formation of clathrin-coated pits at the plasma membrane, which then invaginate and pinch off to form clathrin-coated vesicles containing the ADC-receptor complex.[1]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. This pathway is also utilized by some ADCs for cellular entry.
Once internalized, the ADC is trafficked through the endosomal-lysosomal pathway. It moves from early endosomes to late endosomes and finally to lysosomes.[4][7] The acidic environment of the lysosome facilitates the cleavage of the linker and the release of the cytotoxic payload.[4]
Experimental Protocols
Several methods can be employed to assess ADC internalization, each with its own advantages and limitations. The choice of assay depends on the specific research question, available equipment, and throughput requirements.
Protocol 1: pH-Sensitive Dye-Based Internalization Assay using Flow Cytometry
This method utilizes a pH-sensitive fluorescent dye that exhibits low fluorescence at neutral pH (extracellular environment) and becomes highly fluorescent in the acidic environment of endosomes and lysosomes.[8][9] This allows for the specific detection of internalized ADCs without the need for wash or quenching steps.[8]
Materials:
-
Target cells expressing the antigen of interest
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo Red or Green)
-
Control non-binding ADC labeled with the same pH-sensitive dye
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Incubation:
-
Prepare serial dilutions of the labeled ADC and control ADC in complete cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the ADC dilutions to the respective wells.
-
Incubate the plate at 37°C for the desired time points (e.g., 1, 4, 8, 24 hours). For a negative control, incubate a set of cells at 4°C.
-
-
Data Acquisition:
-
Following incubation, gently aspirate the ADC-containing medium.
-
Wash the cells twice with cold PBS.
-
Harvest the cells using a gentle cell dissociation reagent.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Protocol 2: Quench-Based Internalization Assay using Flow Cytometry
This assay uses a quenching agent, such as an anti-fluorophore antibody or trypan blue, to extinguish the fluorescence of the ADC bound to the cell surface.[10] The remaining fluorescence signal corresponds to the internalized ADC.
Materials:
-
Target cells
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Control non-binding fluorescently labeled ADC
-
Quenching agent (e.g., anti-Alexa Fluor 488 antibody or 0.4% trypan blue)
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
-
ADC Incubation:
-
Incubate cells with the fluorescently labeled ADC at 37°C for various time points. Incubate a control set at 4°C to measure surface binding.
-
-
Quenching Step:
-
After incubation, wash the cells with cold PBS.
-
For the quenched samples, add the quenching agent (e.g., anti-Alexa Fluor 488 antibody) and incubate on ice for 30 minutes. For non-quenched samples, add buffer only.
-
Wash the cells twice with cold PBS to remove the quenching agent.
-
-
Data Acquisition:
-
Harvest and resuspend the cells as described in Protocol 1.
-
Analyze the mean fluorescence intensity (MFI) of both quenched and non-quenched samples by flow cytometry.
-
Protocol 3: Imaging-Based Internalization Assay using Confocal Microscopy
Confocal microscopy provides visual confirmation of ADC internalization and allows for the assessment of its subcellular localization.[11][12]
Materials:
-
Target cells
-
Fluorescently labeled ADC
-
Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., DAPI)
-
Complete cell culture medium
-
PBS
-
Confocal microscope
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or chamber slides.
-
-
ADC Incubation:
-
Incubate cells with the fluorescently labeled ADC at 37°C for the desired time.
-
-
Staining:
-
Towards the end of the ADC incubation, add the lysosomal marker to the medium and incubate for the recommended time.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
-
Imaging:
-
Mount the slides and visualize the cells using a confocal microscope.
-
Acquire images in the respective channels for the ADC, lysosome, and nucleus. Co-localization of the ADC and lysosomal signals indicates successful trafficking to the lysosome.[12]
-
Data Presentation
Quantitative data from internalization assays should be summarized in clearly structured tables for easy comparison of different ADCs or experimental conditions.
Table 1: pH-Sensitive Dye-Based Internalization Assay Data
| ADC Candidate | Concentration (nM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) | % Internalization (relative to control) |
| ADC-A | 10 | 4 | 5000 | 100% |
| ADC-A | 50 | 4 | 15000 | 300% |
| ADC-B | 10 | 4 | 2500 | 50% |
| ADC-B | 50 | 4 | 8000 | 160% |
| Isotype Control | 50 | 4 | 500 | 10% |
Table 2: Quench-Based Internalization Assay Data
| ADC Candidate | Time (h) | MFI (Non-Quenched) | MFI (Quenched) | % Internalization [(MFI Quenched / MFI Non-Quenched) x 100] |
| ADC-X | 1 | 10000 | 2000 | 20% |
| ADC-X | 4 | 12000 | 6000 | 50% |
| ADC-Y | 1 | 8000 | 800 | 10% |
| ADC-Y | 4 | 9000 | 2700 | 30% |
Visualization of Pathways and Workflows
Caption: ADC Internalization and Trafficking Pathway.
Caption: General Experimental Workflow for ADC Internalization Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. dovepress.com [dovepress.com]
- 5. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 6. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Antibody Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 10. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 11. adcreview.com [adcreview.com]
- 12. creative-biolabs.com [creative-biolabs.com]
Application Notes and Protocols for Cathepsin B Cleavage Assay of VC-PAB Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The linker, connecting the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety profile. Among the most successful linker technologies are those cleavable by enzymes highly expressed in the tumor microenvironment. The valine-citrulline (VC) dipeptide linked to a p-aminobenzylcarbamate (PAB) spacer, commonly known as the VC-PAB linker, is a well-established system designed for cleavage by the lysosomal cysteine protease, cathepsin B.[1][]
Cathepsin B is frequently overexpressed in a variety of tumor cells.[1][3] Upon internalization of the ADC, it is trafficked to the lysosome, where the acidic environment and high concentration of proteases, including cathepsin B, facilitate the cleavage of the VC-PAB linker.[4] This enzymatic cleavage initiates a self-immolative cascade that results in the release of the active cytotoxic drug inside the target cell.[4][5]
These application notes provide detailed protocols for in vitro cathepsin B cleavage assays to evaluate the stability and cleavage kinetics of VC-PAB linkers in ADC constructs. These assays are fundamental for the characterization and selection of optimal linker-payload systems during ADC development.
Data Presentation: Comparative Cleavage of ADC Linkers
The efficiency of cleavage by cathepsin B can vary depending on the peptide sequence of the linker. The following tables provide a summary of quantitative data for the enzymatic cleavage of different peptide linkers, offering a basis for comparison.
Table 1: Relative Cleavage Rates of Common Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference(s) |
| Val-Cit | 1x | [1] |
| Val-Ala | ~0.5x | [1] |
| Phe-Lys | ~30x | [1] |
Note: Relative cleavage rates are estimations and can be influenced by the specific experimental conditions and the nature of the conjugated payload.
Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage
| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Val-Cit-PABC | Cathepsin B | - | - | - | [1] |
| Val-Ala-PABC | Cathepsin B | - | - | - | [1] |
| Z-Phe-Arg-AMC | Cathepsin B | - | - | - | [6] |
| Z-Arg-Arg-AMC | Cathepsin B | - | - | - | [6] |
Note: The specific kinetic parameters (kcat and Km) for full ADC constructs are not always publicly available in a standardized format and can vary significantly based on the ADC structure and experimental setup. The data for Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are for fluorogenic substrates and serve as a reference.
Mechanism of VC-PAB Linker Cleavage by Cathepsin B
The cleavage of the VC-PAB linker is a two-step process that occurs within the lysosome of target cells.
-
Enzymatic Cleavage: Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the PAB spacer.[4] This is the rate-limiting step and is highly specific to the peptide sequence.
-
Self-Immolation: The cleavage of the Cit-PAB bond generates an unstable p-aminobenzyl alcohol intermediate. This intermediate undergoes a rapid, spontaneous 1,6-elimination reaction, which leads to the fragmentation of the spacer and the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[4]
References
Application Notes and Protocols for Co-culture Models in Bystander Killing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bystander effect is a phenomenon in cancer therapy where non-targeted cancer cells are killed in addition to the targeted cells. This indirect killing mechanism is a critical component in the efficacy of various therapeutic modalities, including antibody-drug conjugates (ADCs), CAR-T cell therapy, and suicide gene therapy. It is particularly relevant in the context of heterogeneous tumors, where not all cancer cells may express the target antigen. Co-culture models are indispensable in vitro tools for studying and quantifying this bystander killing effect, providing crucial data for the preclinical evaluation of novel cancer therapies.
These application notes provide detailed protocols for establishing co-culture models to assess the bystander effect. Two primary methodologies are described: the direct co-culture assay and the conditioned medium transfer assay. Additionally, specific considerations for ADCs, CAR-T cells, and suicide gene therapy are outlined, along with methods for data acquisition and analysis.
Key Principles of Bystander Killing
The mechanisms underlying the bystander effect vary depending on the therapeutic approach:
-
Antibody-Drug Conjugates (ADCs): The bystander effect is typically mediated by the release of a cytotoxic payload from the target antigen-positive (Ag+) cell.[1] For this to occur, the ADC must first bind to the target cell, be internalized, and then the linker connecting the antibody to the payload must be cleaved within the cell.[2] If the payload is membrane-permeable, it can then diffuse out of the target cell and kill adjacent antigen-negative (Ag-) cells.[2]
-
CAR-T Cell Therapy: Bystander killing by CAR-T cells can occur through several mechanisms. One prominent pathway is the Fas-FasL (Fas ligand) interaction.[3][4] Upon recognition of the target antigen on a cancer cell, CAR-T cells can upregulate FasL on their surface, which then binds to the Fas receptor on neighboring tumor cells (both Ag+ and Ag-), inducing apoptosis.[3][4] This process requires direct cell-to-cell contact.[3] Another mechanism involves the release of cytotoxic granules containing perforin and granzymes, and the secretion of pro-inflammatory cytokines like IFN-γ and TNF-α, which can also induce apoptosis in nearby cells.
-
Suicide Gene Therapy: In this approach, tumor cells are genetically modified to express an enzyme that converts a non-toxic prodrug into a potent cytotoxic agent. The bystander effect occurs when this activated drug diffuses from the transduced cell to neighboring non-transduced cells, often through gap junctions.[1][5] Gap junctions are intercellular channels that allow the passage of small molecules and ions between adjacent cells.[5]
Experimental Workflow Overview
A general workflow for assessing the bystander effect involves several key stages, from initial cell line preparation to final data analysis and interpretation.
Figure 1: General experimental workflow for bystander killing assays.
Experimental Protocols
Two primary in vitro methods are widely used to evaluate the bystander effect: the direct co-culture assay and the conditioned medium transfer assay.[1][2]
Protocol 1: Direct Co-culture Bystander Killing Assay
This assay directly measures the killing of bystander cells when they are cultured in direct contact with target cells.
1. Materials and Reagents:
-
Target "donor" cells (e.g., antigen-positive cancer cells)
-
Bystander "recipient" cells (e.g., antigen-negative cancer cells)
-
Effector cells (e.g., CAR-T cells, for applicable assays)
-
Complete cell culture medium
-
Fluorescent protein expression vectors (e.g., for GFP or RFP) or fluorescent dyes (e.g., CellTracker™)
-
Therapeutic agent (ADC, prodrug, etc.)
-
96-well clear-bottom black or white tissue culture plates
-
Cell viability reagents (e.g., CellTiter-Glo®, propidium iodide, 7-AAD)
-
Flow cytometer, fluorescence microscope, or plate reader
2. Experimental Procedure:
-
Cell Line Preparation:
-
To distinguish between target and bystander cell populations, label one cell line with a fluorescent protein (e.g., GFP) through stable transfection or transduction. This allows for selective analysis of the bystander cell population.
-
-
Cell Seeding:
-
Harvest and count the target and bystander cells.
-
Seed a mixture of target and bystander cells into a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[6] The total cell density should be optimized for the specific cell lines and assay duration, typically ranging from 5,000 to 10,000 cells per well.[6]
-
Include monoculture controls for both cell lines to assess the direct toxicity of the therapeutic agent on each cell type individually.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the therapeutic agent in complete culture medium.
-
For ADC assays, the concentration should be chosen to be highly cytotoxic to the target cells but have minimal direct effect on the bystander cells in monoculture.[7]
-
For CAR-T cell assays, add the CAR-T cells at various effector-to-target (E:T) ratios.
-
Add the treatment to the appropriate wells. Include untreated co-culture and monoculture wells as controls.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe cell death, typically 72-120 hours, depending on the therapeutic agent's mechanism of action.[2]
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy/High-Content Imaging:
-
Stain cells with a viability dye (e.g., propidium iodide) and a nuclear counterstain (e.g., Hoechst).
-
Acquire images and quantify the number of viable (fluorescent protein-positive, viability dye-negative) bystander cells.
-
-
Flow Cytometry:
-
Harvest the cells from each well.
-
Stain with a viability dye (e.g., 7-AAD).
-
Analyze the cell populations based on fluorescent protein expression to distinguish the bystander cells and determine their viability.[8]
-
-
Luminescence-based Assay (e.g., CellTiter-Glo®):
-
This method is suitable when the bystander cells are engineered to express luciferase or when total cell viability is the readout.
-
Follow the manufacturer's protocol to measure ATP levels, which correlate with the number of viable cells.[2]
-
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a soluble factor (e.g., a released cytotoxic payload) that is secreted into the culture medium.[2][7]
1. Materials and Reagents:
-
Same as for the Direct Co-culture Assay.
2. Experimental Procedure:
-
Preparation of Conditioned Medium:
-
Seed the target "donor" cells in a culture flask or plate and allow them to reach approximately 70-80% confluency.
-
Treat the cells with the therapeutic agent at a cytotoxic concentration for 48-72 hours.[8] Include an untreated control group.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
-
Treatment of Bystander Cells:
-
Seed the bystander "recipient" cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium from both the treated and untreated donor cells.
-
Include a control where bystander cells are treated with fresh medium containing the same concentration of the therapeutic agent to assess direct toxicity.[8]
-
-
Incubation:
-
Incubate the bystander cells with the conditioned medium for 48-72 hours.[8]
-
-
Data Acquisition and Analysis:
-
Assess the viability of the bystander cells using a suitable method such as CellTiter-Glo®, MTT assay, or imaging with a viability dye.[8]
-
Compare the viability of bystander cells treated with conditioned medium from drug-treated donor cells to those treated with conditioned medium from untreated donor cells. A significant reduction in viability indicates a bystander effect mediated by a secreted payload.[8]
-
Quantitative Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Example Seeding Densities and Co-culture Ratios
| Parameter | Cell Line A (Target) | Cell Line B (Bystander) | Total Density (per well) | Reference |
| Ratio 1:1 | 5,000 cells | 5,000 cells | 10,000 cells | [3] |
| Ratio 1:3 | 2,500 cells | 7,500 cells | 10,000 cells | [6] |
| Ratio 3:1 | 7,500 cells | 2,500 cells | 10,000 cells | [6] |
Table 2: Example Effector-to-Target (E:T) Ratios for CAR-T Cell Assays
| Effector:Target Ratio | Effector Cells (CAR-T) | Target Cells | Reference |
| 1:1 | 10,000 cells | 10,000 cells | [9] |
| 5:1 | 50,000 cells | 10,000 cells | [9] |
| 10:1 | 100,000 cells | 10,000 cells | [9] |
Table 3: Example ADC Concentrations for Bystander Assays
| ADC | Target Cell IC50 (nM) | Bystander Cell IC50 (nM) | Co-culture Treatment Conc. (nM) | Reference |
| ADC-X | 10 | >1000 | 100 | [3] |
| ADC-Y | 5 | 500 | 50 | [3] |
Data Analysis
-
Percentage of Bystander Cell Killing:
-
Normalize the number of viable bystander cells in the treated co-culture wells to the untreated co-culture control wells.
-
% Bystander Killing = (1 - (Viable Bystander Cells (Treated) / Viable Bystander Cells (Untreated))) * 100
-
-
IC50 of the Bystander Effect:
-
Plot the percentage of bystander cell viability against the logarithm of the therapeutic agent's concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value, which is the concentration that results in 50% inhibition of bystander cell viability.[10]
-
Signaling Pathways and Mechanisms
Visualizing the underlying signaling pathways can aid in understanding the mechanisms of bystander killing.
Figure 2: Signaling pathway of ADC-mediated bystander killing.
Figure 3: Fas-FasL mediated bystander killing by CAR-T cells.
Figure 4: Bystander effect in suicide gene therapy via gap junctions.
Conclusion
Co-culture models are powerful tools for elucidating the mechanisms and quantifying the extent of bystander killing in various cancer therapeutic strategies. The detailed protocols and data presentation guidelines provided in these application notes offer a robust framework for researchers to conduct these assays in a reproducible and informative manner. Careful experimental design, including the use of appropriate controls and analytical methods, is crucial for obtaining reliable data that can inform the development of more effective cancer therapies that harness the bystander effect.
References
- 1. agilent.com [agilent.com]
- 2. OUH - Protocols [ous-research.no]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ch.promega.com [ch.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
Formulation and In Vivo Application of TCO-PEG4-VC-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The TCO-PEG4-VC-PAB-MMAE is a state-of-the-art drug-linker system designed for the development of next-generation ADCs. This system utilizes bioorthogonal click chemistry for precise and efficient conjugation, a cleavable linker for controlled payload release, and a potent antimitotic agent, monomethyl auristatin E (MMAE), for effective tumor cell killing.[1][2]
This document provides detailed application notes and protocols for the formulation, characterization, and in vivo application of ADCs constructed with this compound.
Principle of the Technology
The this compound drug-linker is comprised of several key components:
-
trans-Cyclooctene (TCO): A reactive moiety that enables rapid and highly specific bioorthogonal conjugation to a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) "click" reaction.[1][2] This catalyst-free reaction proceeds efficiently under mild, physiological conditions.
-
PEG4 Spacer: A polyethylene glycol spacer that enhances the solubility and stability of the drug-linker and the resulting ADC, while also reducing steric hindrance during the conjugation reaction.[1]
-
Valine-Citrulline (VC) Linker: A dipeptide linker that is specifically designed to be cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in the tumor microenvironment.[1] This ensures targeted drug release within the cancer cells.
-
p-Aminobenzylcarbamate (PAB) Spacer: A self-immolative spacer that ensures the efficient release of the unmodified MMAE payload upon cleavage of the VC linker.[1]
-
Monomethyl Auristatin E (MMAE): A potent synthetic antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
The overall mechanism involves the systemic administration of the ADC, which circulates until it recognizes and binds to a specific antigen on the surface of tumor cells. Following internalization, the ADC is trafficked to the lysosome, where Cathepsin B cleaves the VC linker, releasing the MMAE payload to exert its cytotoxic effect.
Quantitative Data Summary
The following tables summarize key quantitative data for the formulation and characterization of this compound ADCs.
Table 1: In Vivo Formulation Parameters
| Parameter | Value | Reference |
| Solubility in Formulation Buffer | ≥ 2.5 mg/mL | [2] |
| Formulation Buffer Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| Alternative Formulation Buffer | 10% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS | [2] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [2] |
| Working Solution Recommendation | Prepare freshly on the day of use | [2] |
Table 2: ADC Characterization and Stability
| Parameter | Value/Observation | Reference |
| Drug-to-Antibody Ratio (DAR) | Typically 2-4 | [3] |
| Stock Stability (in PBS, 4°C) | No TCO isomerization or drug liberation observed for 6 months | [3] |
| Serum Stability (37°C, 24 hours) | No drug release observed | [3] |
| Plasma Stability (vc-MMAE ADCs) | Higher drug release in rodent plasma compared to human and monkey plasma | [4] |
Table 3: In Vivo Efficacy Data (Example from a TCO-linked MMAE Diabody ADC study)
| Parameter | Animal Model | Dosing Regimen | Outcome | Reference |
| Tumor Growth Inhibition | OVCAR-3 xenograft mice | 3.75 mg/kg tc-ADC, 4 cycles | Pronounced and durable tumor regression | [3] |
| Survival | OVCAR-3 xenograft mice | 3.75 mg/kg tc-ADC, 4 cycles | 7 out of 8 mice survived until the end of the 4-month study | [3] |
| Tumor Growth Inhibition | LS174T xenograft mice | 3.75 mg/kg tc-ADC, 4 cycles | Significant tumor growth inhibition | [5] |
Experimental Protocols
Protocol 1: Preparation of Tetrazine-Modified Antibody
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety to enable subsequent conjugation with the TCO-containing drug-linker.
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into Phosphate Buffered Saline (PBS), pH 7.4.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Tetrazine-NHS Ester Stock Solution:
-
Allow the Tetrazine-NHS ester to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution in anhydrous Dimethyl Sulfoxide (DMSO).
-
-
Antibody Modification:
-
Add a 5-10 molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted Tetrazine-NHS ester and purify the tetrazine-modified antibody using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Collect the protein fractions and confirm the antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
Protocol 2: ADC Conjugation via TCO-Tetrazine Ligation
This protocol details the "click" reaction between the tetrazine-modified antibody and the this compound.
-
Prepare TCO-Drug-Linker Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3.0 molar excess of the TCO-drug-linker stock solution to the tetrazine-modified antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.
-
-
Purification:
-
Purify the resulting ADC from excess drug-linker and other impurities using size-exclusion chromatography (SEC) with PBS as the mobile phase.
-
Collect the ADC fractions.
-
Protocol 3: ADC Characterization - Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
A. UV-Vis Spectrophotometry (for a rapid estimation):
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for MMAE (if it has a distinct absorbance profile from the antibody).
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
B. Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules, as MMAE is hydrophobic.
-
Use a HIC column with a decreasing salt gradient (e.g., sodium phosphate with ammonium sulfate).
-
The elution profile will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
The average DAR can be calculated from the weighted average of the peak areas.
C. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS provides the most accurate DAR value and information on the distribution of different species.
-
The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains.
-
The mass difference between the unconjugated antibody and the ADC peaks corresponds to the mass of the attached drug-linkers, allowing for precise DAR determination.
Protocol 4: In Vivo Formulation and Administration
This protocol provides a general guideline for the formulation and administration of the this compound ADC for in vivo studies in mouse models.
-
Formulation Preparation:
-
Based on the desired final concentration and dosing volume, prepare the formulation buffer. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
To prepare a 1 mL working solution as an example:
-
Start with the required amount of ADC.
-
Add 100 µL of DMSO and mix to dissolve the ADC.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
-
The working solution should be prepared fresh on the day of the experiment.
-
-
Animal Model:
-
Use an appropriate tumor xenograft model. For example, LS174T or OVCAR-3 cells implanted subcutaneously in immunocompromised mice.[3]
-
-
Administration:
-
Administer the formulated ADC via intravenous (i.v.) injection.
-
The dosing volume will depend on the animal's weight (typically 100-200 µL for a mouse).
-
The dosage will need to be optimized for the specific ADC and tumor model. A starting point could be in the range of 1-10 mg/kg.[3]
-
-
Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, tumors and organs can be harvested for further analysis (e.g., histology, target engagement).
-
Visualizations
Caption: Structure of the this compound ADC.
Caption: Experimental workflow for ADC preparation and in vivo testing.
Caption: ADC mechanism of action leading to tumor cell apoptosis.
References
- 1. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Assessing Parameter Impacts on ADC Efficacy and Toxicity: Capabilities and Limitations of Sensitivity Analysis in an Innovative Full Physiologically Based Pharmacokinetic Pharmacodynamic Framework – ScienceOpen [scienceopen.com]
- 3. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
Troubleshooting & Optimization
troubleshooting low yield in TCO-PEG4-VC-PAB-MMAE conjugation
Welcome to the technical support center for TCO-PEG4-VC-PAB-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the successful execution of your antibody-drug conjugate (ADC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the functions of its components?
A1: this compound is a drug-linker conjugate used for the development of ADCs.[1] Each component has a specific role:
-
TCO (trans-cyclooctene): This is a reactive group that enables bioorthogonal conjugation to an antibody that has been modified with a tetrazine group through an inverse electron demand Diels-Alder (iEDDA) reaction.[1][2] This "click chemistry" is highly specific and efficient, even at low concentrations.[3]
-
PEG4 (four-unit polyethylene glycol): This spacer enhances the solubility of the drug-linker and reduces steric hindrance during the conjugation process.[1]
-
VC (Valine-Citrulline): This dipeptide forms a cleavable linker that is designed to be selectively cleaved by cathepsin B, an enzyme commonly found in the lysosomes of tumor cells, ensuring targeted drug release.[1]
-
PAB (p-aminobenzylcarbamate): This is a self-immolative spacer that ensures the efficient release of the active drug upon cleavage of the VC linker.[1]
-
MMAE (Monomethyl Auristatin E): This is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[4]
Q2: What is the underlying chemistry of the TCO-tetrazine conjugation?
A2: The conjugation is based on an inverse electron demand Diels-Alder (iEDDA) reaction between the trans-cyclooctene (TCO) group on the drug-linker and a tetrazine (Tz) group previously introduced onto the antibody.[2] This reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly under mild, biocompatible conditions without the need for a copper catalyst.[3]
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for MMAE-based ADCs and why is it important?
A3: A typical target DAR for many ADCs, including those with MMAE, is between 2 and 4.[5] The DAR is a critical quality attribute as it significantly influences the ADC's efficacy, toxicity, and pharmacokinetics.[5]
-
Low DAR: May lead to insufficient potency.[6]
-
High DAR: Can increase toxicity, lead to faster clearance from circulation, and potentially cause aggregation of the ADC due to increased hydrophobicity.[6]
Troubleshooting Guide: Low Conjugation Yield
This guide addresses common issues that can lead to low yield or a lower-than-expected Drug-to-Antibody Ratio (DAR) during the conjugation of a tetrazine-modified antibody with this compound.
Initial Checks
Q4: My final ADC yield is low. Where should I start troubleshooting?
A4: Begin with initial checks of your reagents and reaction setup.
-
Reagent Quality: Ensure that the this compound and the tetrazine-modification reagent are not degraded. It is recommended to use fresh reagents whenever possible.
-
Antibody Purity and Concentration: The antibody should have a purity of >95% and be free from interfering substances like Tris buffer or stabilizing proteins such as BSA.[7] The antibody concentration should ideally be at least 1-2 mg/mL for efficient conjugation.[8]
-
Accurate Quantification: Precisely determine the concentrations of your antibody and TCO-drug-linker solutions before starting the conjugation.
Q5: I suspect an issue with my tetrazine-modified antibody. What should I check?
A5: Inefficient modification of the antibody with the tetrazine moiety is a common reason for low final ADC yield.
-
NHS Ester Hydrolysis: If you are using an NHS ester to introduce the tetrazine, it is susceptible to hydrolysis. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and avoid moisture.[8]
-
Amine-Containing Buffers: Ensure that the buffer used for the NHS ester labeling reaction is free of primary amines (e.g., Tris, glycine), which will compete with the lysine residues on the antibody.[7] A phosphate buffer (e.g., PBS) at a pH of 7.2-8.5 is recommended.[8]
-
Molar Ratio of Tetrazine Reagent: Use a sufficient molar excess of the tetrazine-NHS ester to the antibody. A typical starting point is a 5-10 fold molar excess.
Q6: How can I confirm that my antibody has been successfully modified with tetrazine?
A6: While direct quantification of tetrazine on the antibody can be challenging without specialized equipment, you can infer successful modification by ensuring your labeling protocol is robust and by proceeding with a small-scale test conjugation with the TCO-drug-linker. The formation of the ADC, confirmed by a technique like HIC-HPLC, will indicate that the initial tetrazine modification was successful.
Optimizing the TCO-Tetrazine Ligation Reaction
Q7: I have confirmed my tetrazine-modified antibody is of good quality, but the conjugation yield with this compound is still low. What reaction parameters can I optimize?
A7: The TCO-tetrazine ligation is generally robust, but optimizing reaction conditions can improve yield.
-
Stoichiometry: A slight molar excess of the this compound to the tetrazine-modified antibody is often recommended to drive the reaction to completion. A common starting point is a 1.5 to 3-fold molar excess.[2]
-
pH: The TCO-tetrazine ligation is efficient over a broad pH range, typically between 6.0 and 9.0.[9][10] A common choice is PBS at pH 7.4.
-
Temperature and Reaction Time: The reaction is typically fast and can often be completed at room temperature (20-25°C) within 1-4 hours.[2] For less reactive partners or lower concentrations, the incubation time can be extended or the temperature slightly increased (e.g., to 37°C). However, be mindful of the potential for antibody degradation at higher temperatures over long periods.[11][12][13]
-
Co-solvents: this compound is often dissolved in an organic co-solvent like DMSO. Ensure the final concentration of the co-solvent in the reaction mixture is low (typically ≤10%) to avoid antibody denaturation.[2]
Table 1: Recommended Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Recommended Range | Notes |
| Molar Ratio (TCO:Tetrazine) | 1.5:1 to 3:1 | A slight excess of the TCO-drug-linker is generally recommended.[2] |
| pH | 6.0 - 9.0 | PBS at pH 7.4 is a common and effective buffer.[9][10] |
| Temperature | 20 - 37°C | Higher temperatures can increase reaction rates but may impact antibody stability.[11][12][13] |
| Reaction Time | 1 - 4 hours | Can be extended for reactions with low reactant concentrations.[2] |
| Co-solvent (e.g., DMSO) | ≤10% (v/v) | High concentrations can lead to antibody aggregation.[2] |
Troubleshooting Product-Related Issues
Q8: I am observing precipitation or aggregation of my ADC during or after the conjugation reaction. What could be the cause and how can I mitigate this?
A8: Aggregation is a common issue in ADC production, often due to the increased hydrophobicity from the drug-linker.
-
High DAR: A high drug-to-antibody ratio can significantly increase the hydrophobicity of the ADC, leading to aggregation. Consider reducing the molar excess of the TCO-drug-linker in the conjugation reaction.
-
Hydrophobic Drug-Linker: The VC-PAB-MMAE portion of the linker is hydrophobic.[14] The PEG4 spacer helps to mitigate this, but aggregation can still occur.
-
Buffer Conditions: Ensure the pH of your final purified ADC solution is optimal for antibody stability. Consider including stabilizing excipients like polysorbate 20 or sucrose in the final formulation buffer.
Q9: The stability of my purified ADC seems poor, with evidence of premature drug release. What could be the issue?
A9: The stability of the VC linker can be a factor, particularly in certain preclinical models.
-
Linker Instability: While the valine-citrulline (VC) linker is designed to be stable in human plasma, it can be susceptible to cleavage by certain enzymes in mouse plasma, such as carboxylesterases.[15][16] This can lead to premature release of the MMAE payload in mouse models.[15] For mouse studies, linkers with enhanced stability, such as glutamic acid-valine-citrulline (EVC), have been developed.[16]
Purification and Analysis
Q10: I am losing a significant amount of my ADC during purification. How can I improve recovery?
A10: Product loss during purification is a common contributor to low overall yield.
-
Choice of Purification Method: Size exclusion chromatography (SEC) is a widely used method for purifying ADCs and removing unconjugated drug-linkers.[][18] Tangential flow filtration (TFF) is another option for buffer exchange and removal of small molecules.[] Ensure your chosen method and materials are compatible with your ADC.
-
Monitoring Fractions: When using chromatography, carefully monitor the elution profile (e.g., UV absorbance at 280 nm) to ensure you are collecting the correct fractions containing the conjugated antibody.
Q11: My characterization results show a lower DAR than expected. What are the potential analytical pitfalls?
A11: Inaccurate DAR determination can be misleading.
-
Method of DAR Analysis: Hydrophobic Interaction Chromatography (HIC) is a standard method for determining DAR distribution.[19][20][21][22][23] Reversed-phase liquid chromatography (RP-LC) and mass spectrometry (MS) are also used.[5][24] Ensure your chosen method is properly validated for your specific ADC.
-
Calculation Errors: Double-check the calculations used to determine the DAR from your analytical data. For UV-Vis based methods, ensure you have accurate extinction coefficients for both the antibody and the drug.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Tetrazine-Modified Antibody
This protocol provides a general workflow. Optimization may be required for specific antibodies.
-
Preparation of Tetrazine-Modified Antibody:
-
Modify your antibody with a tetrazine-NHS ester according to the manufacturer's protocol. This typically involves reacting the antibody with a 5-10 fold molar excess of the tetrazine-NHS ester in an amine-free buffer (e.g., PBS, pH 7.2-8.5) for 1-2 hours at room temperature.
-
Remove excess, unreacted tetrazine reagent using a desalting column or TFF, exchanging the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Determine the concentration of the tetrazine-modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
In a reaction vessel, add the tetrazine-modified antibody.
-
Add the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 1.5 to 3-fold). Ensure the final DMSO concentration is ≤10%.
-
Gently mix the reaction and incubate at room temperature (20-25°C) for 1-4 hours, protected from light. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
Characterization:
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
This is a general protocol and may require optimization for your specific ADC and HPLC system.[7]
-
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).[7]
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject an appropriate volume of the ADC sample (e.g., 20-50 µL).
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). A typical gradient might be from 0% to 100% B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
The peaks will elute in order of increasing hydrophobicity: unconjugated antibody (DAR=0) first, followed by DAR=2, DAR=4, etc. (assuming conjugation to reduced interchain disulfides).
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Visualizations
Caption: Experimental workflow for this compound ADC synthesis.
Caption: Troubleshooting workflow for low yield in TCO-MMAE conjugation.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of temperature on the binding kinetics and equilibrium constants of monoclonal antibodies to cell surface antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. adcreview.com [adcreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. youtube.com [youtube.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio with TCO Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-cyclooctene (TCO) linkers to generate antibody-drug conjugates (ADCs). Our goal is to help you overcome common challenges and optimize your drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind TCO linker-based ADC conjugation?
The conjugation process relies on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of bioorthogonal "click chemistry".[1][2] This reaction occurs between an electron-poor tetrazine (Tz) moiety and an electron-rich trans-cyclooctene (TCO) dienophile.[3] This reaction is exceptionally fast and highly specific, forming a stable covalent bond under mild, biocompatible conditions without the need for a copper catalyst.[1][2]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
The DAR represents the average number of drug molecules conjugated to a single antibody.[4] It is a CQA because it directly influences the ADC's therapeutic window by affecting its efficacy, toxicity, and pharmacokinetic properties.[4] A low DAR may lead to reduced potency, while a high DAR can increase toxicity and accelerate clearance from circulation.[4][5]
Q3: What is a typical target DAR for an ADC?
While the optimal DAR is specific to each ADC, a common target is a DAR value between 2 and 4.[4] This range is often considered to provide a good balance between therapeutic efficacy and potential toxicity.[4] However, the ideal DAR must be determined empirically for each specific antibody, drug, and linker combination.
Q4: How can I determine the average DAR of my ADC?
Several analytical methods can be used to determine the average DAR. Common techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs, allowing for the calculation of the average DAR.[1][4][6][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used to characterize ADCs and determine the DAR, particularly for cysteine-linked conjugates.[4][5][6][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides accurate mass measurements of the different ADC species, allowing for precise DAR determination and distribution analysis.[4][5][]
-
UV-Vis Spectroscopy: A relatively simple method that relies on the distinct absorbance wavelengths of the antibody (typically 280 nm) and the drug payload. However, it can be less accurate if there is free drug in the sample.[1][4][][8]
Troubleshooting Guide
Low or No Conjugation Efficiency (Resulting in Low DAR)
| Potential Cause | Troubleshooting & Optimization Strategies |
| Inactive Maleimide Group (for thiol-based conjugation) | The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5.[4] Prepare TCO-PEG-Maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add to the reaction buffer immediately before use. Store the stock reagent at –20°C, protected from moisture and light.[4] |
| Insufficient Free Thiols on the Antibody (for thiol-based conjugation) | Ensure complete reduction of disulfide bonds by using an adequate molar excess of a reducing agent like TCEP. Perform the conjugation reaction promptly after reduction to prevent re-oxidation. Include a chelating agent like EDTA in the buffer to prevent metal-catalyzed oxidation.[4] |
| Inactive NHS Ester (for amine-based conjugation) | NHS esters are moisture-sensitive and can hydrolyze.[9] Allow the NHS ester vial to warm to room temperature before opening to prevent condensation.[10] Prepare solutions in anhydrous DMSO immediately before use.[11] |
| Suboptimal Reaction Conditions | Maintain the reaction pH between 6.5-7.5 for maleimide-thiol conjugation and 8.5 for NHS ester-amine conjugation.[2][4] Conduct a time-course experiment to determine the optimal reaction time for your specific antibody (typically 1-4 hours at room temperature).[1][4] |
| Incorrect Stoichiometry | Accurately determine the concentration of your antibody and TCO-linker solutions before conjugation.[4] Empirically test different molar ratios, starting with a 1.5 to 3.0 molar excess of the TCO-linker-payload to the antibody.[1] |
| Steric Hindrance | If conjugating large biomolecules, consider using a TCO linker with a flexible PEG spacer to increase the distance between the reactive moiety and the bulky molecule.[2][3] |
| TCO Masking | Hydrophobic interactions between the TCO moiety and the antibody can "bury" the TCO, making it unavailable for reaction.[9][12] The inclusion of a hydrophilic PEG spacer in the linker can enhance solubility and minimize this issue.[2][9][12] |
High DAR and/or Product Aggregation
| Potential Cause | Troubleshooting & Optimization Strategies |
| Excessive Molar Ratio of Linker | Systematically decrease the molar excess of the TCO-linker in the conjugation reaction to achieve the target DAR.[4] |
| Increased Hydrophobicity | High DAR values can increase the overall hydrophobicity of the ADC, leading to aggregation.[4] Screen different formulation buffers (e.g., varying pH, ionic strength, and excipients) to identify conditions that minimize aggregation.[4] |
| Harsh Reaction Conditions | Extreme pH or high temperatures during conjugation can cause antibody denaturation and aggregation.[4] Use a buffer within the optimal pH range and maintain a controlled temperature (room temperature or 4°C).[4] |
Inconsistent DAR Between Batches
| Potential Cause | Troubleshooting & Optimization Strategies |
| Variability in Antibody Reduction (for thiol-based conjugation) | Incomplete or inconsistent reduction of disulfide bonds leads to a variable number of available thiol groups for conjugation. Standardize the reduction protocol, including TCEP concentration, incubation time, and temperature.[4] |
| Reagent Instability | Degradation of the TCO-linker or the reducing agent can cause batch-to-batch variability.[4] Use fresh reagents and follow proper storage and handling procedures.[4][10] |
| Inaccurate Quantification | Ensure precise and consistent quantification of antibody and linker concentrations for each batch.[4] |
Experimental Protocols
Protocol 1: Preparation of Tetrazine-Modified Antibody (via Amine Coupling)
This protocol describes the modification of a monoclonal antibody with a tetrazine handle by targeting primary amines on lysine residues using a Tetrazine-NHS ester.[1]
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[1]
-
Tetrazine-NHS Ester Preparation: Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the Tetrazine-NHS ester solution to the antibody solution. Gently mix and incubate for 60 minutes at room temperature.
-
Purification: Remove excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the buffer to a storage buffer (e.g., PBS).[1]
-
Characterization: Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using UV-Vis spectroscopy or mass spectrometry.[1]
-
Storage: Store the mAb-Tz at 4°C.[1]
Protocol 2: Preparation of TCO-Linker-Payload
This protocol outlines the attachment of a TCO-linker to a cytotoxic payload.
Materials:
-
Cytotoxic payload with a reactive handle (e.g., amine, carboxyl)
-
TCO-linker with a complementary reactive group (e.g., NHS ester, carboxylic acid)
-
Appropriate solvents (e.g., DMSO, DMF) and buffers
-
Activation reagents (if necessary, e.g., EDC/NHS for carboxyl activation)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation (if necessary): Activate the payload or linker as required by the specific chemistry. For example, activate a payload's carboxylic acid group to facilitate reaction with an amine-containing TCO-linker.
-
Conjugation: Add the TCO-linker to the activated payload solution. The reaction is typically carried out at room temperature for several hours to overnight.[1]
-
Purification: Purify the resulting TCO-linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials.[1]
-
Characterization: Confirm the structure and purity of the product by LC-MS and NMR.[1]
-
Storage: Lyophilize the pure fractions and store at -20°C under desiccated conditions.[1]
Protocol 3: ADC Conjugation via iEDDA Click Chemistry
This protocol describes the final conjugation of the tetrazine-modified antibody with the TCO-linker-payload.
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 1
-
TCO-linker-payload from Protocol 2
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.[1]
-
Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).[1]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The iEDDA reaction is typically very fast.[1]
-
Purification: Purify the ADC from unreacted linker-payload and solvent using SEC with PBS as the mobile phase.[1]
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.[1]
-
Aggregation: Assess the level of aggregation using Size Exclusion Chromatography (SEC).[1]
-
Purity: Analyze the final ADC product by SDS-PAGE under reducing and non-reducing conditions.[1]
-
Visual Workflow and Troubleshooting
Caption: Workflow for ADC creation using TCO-tetrazine ligation.
Caption: Troubleshooting logic for optimizing DAR outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 9. escholarship.org [escholarship.org]
- 10. benchchem.com [benchchem.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of TCO-PEG4-VC-PAB-MMAE ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating aggregation of T-trans-cyclooctene-Polyethylene Glycol (PEG)4-Valine-Citrulline-p-aminobenzylcarbamate-Monomethyl Auristatin E (TCO-PEG4-VC-PAB-MMAE) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADCs?
A1: Aggregation of this compound ADCs is a multifactorial issue primarily driven by the increased hydrophobicity of the final conjugate compared to the parent monoclonal antibody (mAb). Key contributing factors include:
-
Hydrophobicity of the Payload and Linker Components: The MMAE payload is highly hydrophobic. While the PEG4 linker is designed to be hydrophilic, the overall hydrophobicity of the drug-linker complex can still be significant, especially at higher drug-to-antibody ratios (DAR). The TCO handle itself can also contribute to hydrophobicity, potentially interacting with hydrophobic patches on the antibody surface.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic moieties on the antibody surface, which elevates the propensity for intermolecular hydrophobic interactions, leading to aggregation.[2][3][4]
-
Suboptimal Formulation Conditions: An inappropriate buffer pH, particularly one close to the ADC's isoelectric point (pI), can minimize electrostatic repulsion between molecules and promote aggregation.[5] Incorrect ionic strength can also negatively impact stability.
-
Environmental and Mechanical Stress: Exposure to thermal stress (high temperatures, freeze-thaw cycles), mechanical stress (agitation, filtration), and light can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.[2][3][6]
-
Conjugation Process: The chemical conditions used during conjugation, including the use of organic co-solvents to dissolve the hydrophobic drug-linker, can stress the antibody and induce aggregation.[3][5]
Q2: What is the role of the PEG4 linker in ADC stability?
A2: The PEG4 linker plays a crucial role in enhancing the stability and solubility of the ADC. As a hydrophilic polymer, it creates a "hydrophilic shield" around the hydrophobic MMAE payload.[7][8][9] This shielding effect helps to:
-
Reduce Aggregation: By masking the hydrophobicity of the payload, the PEG linker minimizes intermolecular hydrophobic interactions that lead to aggregation.[8][9][10]
-
Improve Solubility: The hydrophilic nature of PEG increases the overall water solubility of the ADC.[7][9]
-
Enhance Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, which may reduce renal clearance and prolong its circulation half-life.[7][9]
Q3: How does the TCO handle affect ADC aggregation?
A3: The trans-cyclooctene (TCO) handle, used for "click chemistry" conjugation, can contribute to aggregation due to its inherent hydrophobicity. The TCO moiety can interact with hydrophobic patches on the antibody surface, potentially becoming "buried" and less accessible for reaction, or promoting self-association of ADC molecules.[1] Using more hydrophilic TCO derivatives or incorporating a sufficient hydrophilic linker, like PEG4, is a strategy to mitigate this.[1]
Q4: Can aggregation of my this compound ADC be reversed?
A4: Reversing ADC aggregation can be challenging. While some soluble aggregates might be removed through purification techniques like size-exclusion chromatography (SEC), insoluble aggregates are generally irreversible. Therefore, the primary focus should be on preventing aggregation from occurring in the first place.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common aggregation issues encountered during the development and handling of this compound ADCs.
Problem: Visible precipitation or turbidity observed in the ADC solution.
| Potential Cause | Recommended Action |
| High Aggregation Level | Analyze the sample by Size Exclusion Chromatography (SEC) to confirm the presence of high molecular weight (HMW) species. If confirmed, proceed with the troubleshooting steps below. |
| Poor Solubility | The ADC concentration may be too high for the chosen formulation buffer. Try diluting the ADC or re-evaluating the formulation. |
| Buffer Incompatibility | The buffer components may be interacting with the ADC. Screen different buffer systems (e.g., histidine, citrate) and pH values. |
Problem: High percentage of aggregates detected by SEC.
| Potential Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | A high DAR is a common driver of aggregation.[2][3][4] Optimize the conjugation reaction to target a lower average DAR (typically 2-4). |
| Suboptimal Formulation | The buffer pH may be too close to the ADC's isoelectric point (pI).[5] Perform a pH screening study to identify a pH that maximizes stability. Evaluate the effect of stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, glycine), and non-ionic surfactants (polysorbate 20/80). |
| Conjugation Process Stress | The use of organic co-solvents can denature the antibody. Minimize the percentage of co-solvent used. Consider alternative, more aqueous-soluble drug-linker constructs if possible. Immobilizing the antibody on a solid support during conjugation can prevent intermolecular interactions.[3][5] |
| Improper Storage and Handling | Avoid repeated freeze-thaw cycles.[2] Store the ADC at the recommended temperature (typically 2-8°C for short-term and -20°C to -80°C for long-term storage).[11] Minimize exposure to light and mechanical stress like vigorous vortexing.[2] |
Quantitative Data Summary
The following tables summarize key data related to ADC stability and aggregation.
Table 1: Effect of DAR on ADC Aggregation
| ADC Construct | Average DAR | Storage Conditions | % Aggregates (by SEC) | Reference |
| anti-CD30-vc-MMAE | 2 | 4°C, 1 week | < 2% | Fictionalized Data |
| anti-CD30-vc-MMAE | 4 | 4°C, 1 week | ~5% | Fictionalized Data |
| anti-CD30-vc-MMAE | 8 | 4°C, 1 week | > 20% | Fictionalized Data |
Table 2: Impact of Formulation on ADC Stability (Thermal Stress Study)
| Formulation Buffer (pH 6.0) | Stress Condition | % Monomer Remaining | Reference |
| Histidine | 40°C, 24 hours | 95% | Fictionalized Data |
| Histidine + Sucrose | 40°C, 24 hours | 98% | Fictionalized Data |
| Histidine + Polysorbate 80 | 40°C, 24 hours | 97% | Fictionalized Data |
| Histidine + Sucrose + Polysorbate 80 | 40°C, 24 hours | 99% | Fictionalized Data |
Key Experimental Protocols
Protocol 1: Formulation Screening by Thermal Stress
Objective: To identify a stable formulation buffer for a this compound ADC by assessing its resistance to thermal stress.
Methodology:
-
Prepare ADC Samples: Dilute the purified ADC to a final concentration of 1 mg/mL in various formulation buffers (e.g., citrate, histidine, phosphate) at different pH values (e.g., 5.5, 6.0, 6.5). Include formulations with and without stabilizing excipients (e.g., 5% sucrose, 0.02% polysorbate 80).
-
Initial Analysis (T=0): Analyze an aliquot of each formulation immediately by Size Exclusion-High Performance Liquid Chromatography (SEC-HPLC) to determine the initial percentage of monomer and aggregates.
-
Thermal Stress: Incubate the remaining samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks).
-
Final Analysis: After the incubation period, re-analyze the samples by SEC-HPLC.
-
Data Analysis: Compare the percentage of monomer loss and aggregate formation in each formulation relative to the initial time point. The formulation with the least change is considered the most stable under thermal stress.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the amount of monomer, high molecular weight (HMW) aggregates, and low molecular weight (LMW) fragments in an ADC sample.
Methodology:
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A size-exclusion column suitable for protein analysis (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Run:
-
Injection Volume: 10-20 µL.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Run Time: Sufficient to allow for the elution of all species (typically 20-30 minutes).
-
-
Data Analysis: Integrate the peaks corresponding to the HMW species, monomer, and LMW fragments. Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks.
Visualizations
Caption: Key intrinsic and extrinsic factors leading to ADC aggregation.
Caption: A systematic workflow for troubleshooting ADC aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 7. purepeg.com [purepeg.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. susupport.com [susupport.com]
Navigating Solubility Challenges with TCO-PEG4-VC-PAB-MMAE: A Technical Guide
Shanghai, China - Researchers and drug development professionals working with the antibody-drug conjugate (ADC) linker payload TCO-PEG4-VC-PAB-MMAE now have a dedicated technical resource to address common solubility challenges. This support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure seamless integration of this critical component into their research and development workflows.
The inherent hydrophobicity of the potent tubulin inhibitor, monomethyl auristatin E (MMAE), is a primary factor contributing to the solubility difficulties encountered with this ADC agent-linker conjugate.[1] While the inclusion of a four-unit polyethylene glycol (PEG4) spacer is designed to enhance aqueous solubility, careful handling and dissolution procedures are paramount to prevent aggregation and ensure the integrity of the conjugate for subsequent bioconjugation reactions.[][3]
This technical guide offers structured advice for dissolving and handling this compound, enabling scientists to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to dissolve?
A1: The primary challenge arises from the highly hydrophobic nature of the MMAE payload.[] Additionally, the valine-citrulline p-aminobenzylcarbamate (VC-PAB) linker itself can be hydrophobic, further contributing to poor solubility in aqueous solutions.[5]
Q2: What is the role of the PEG4 linker in the solubility of the molecule?
A2: The PEG4 linker is a hydrophilic spacer incorporated into the molecule to improve its water solubility and reduce aggregation.[][3] PEGylation is a widely used strategy to enhance the pharmacokinetic properties of biopharmaceuticals.[6]
Q3: What are the recommended solvents for dissolving this compound?
A3: Organic solvents are recommended for creating a stock solution. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of up to 100 mg/mL with the aid of ultrasonication.[7][8] Other compatible organic solvents for similar ADC linkers include dimethylformamide (DMF) and dichloromethane (DCM).[9][10]
Q4: Can I dissolve this compound directly in aqueous buffers?
A4: Direct dissolution in aqueous buffers is not recommended due to the high hydrophobicity of the molecule, which can lead to precipitation. A stock solution in an organic solvent like DMSO should be prepared first and then added to the aqueous reaction buffer.
Q5: How should I store the this compound stock solution?
A5: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, -80°C for up to six months is recommended. For short-term storage, -20°C for up to one month is suitable. The solutions should be protected from light.[7]
Troubleshooting Guide
This section addresses common problems encountered during the dissolution and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding DMSO stock to aqueous buffer | The concentration of the ADC linker in the final aqueous solution is too high. The percentage of organic solvent (DMSO) in the final solution is insufficient to maintain solubility. The buffer pH or ionic strength is not optimal. | Decrease the final concentration of the ADC linker in the aqueous solution. Increase the percentage of co-solvent in the final mixture, ensuring it does not negatively impact your antibody or downstream reaction. Perform a buffer screen to identify optimal pH and salt concentrations. |
| Cloudy or hazy solution after initial dissolution in DMSO | Incomplete dissolution. The DMSO may have absorbed moisture, reducing its solvating power. | Use an ultrasonic bath to aid dissolution.[7] Ensure you are using fresh, anhydrous DMSO.[11] |
| Difficulty achieving desired concentration | The solubility limit in the chosen solvent system has been reached. | Consider using a co-solvent system for in vivo formulations, such as DMSO, PEG300, and Tween-80 in saline.[12][13] For in vitro reactions, re-evaluate the required concentration and adjust the experimental design if necessary. |
| ADC aggregation after conjugation | The hydrophobicity of the conjugated linker-payload is driving aggregation of the antibody. | Optimize the drug-to-antibody ratio (DAR); a lower DAR may improve solubility.[1] Incorporate stabilizing excipients, such as polysorbates, in the formulation buffer. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution for use in antibody conjugation reactions.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the solution is not clear, place it in an ultrasonic bath for 5-10 minutes.[7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[7]
Protocol 2: General Procedure for Antibody Conjugation
Objective: To conjugate the this compound to a tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody in a suitable buffer (e.g., PBS)
-
This compound stock solution (from Protocol 1)
-
Reaction buffer (ensure compatibility with the antibody and the conjugation reaction)
Procedure:
-
Bring the this compound stock solution to room temperature.
-
Slowly add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should be kept low (typically ≤10%) to minimize its effect on the antibody.
-
Incubate the reaction mixture at the recommended temperature and for the appropriate duration for the inverse electron-demand Diels-Alder reaction to proceed.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, mass spectrometry).
-
Once the reaction is complete, purify the resulting ADC using methods such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and any aggregates.
Visualizing the Workflow and Rationale
To further clarify the processes and concepts discussed, the following diagrams illustrate the logical workflow for troubleshooting solubility issues and the structural components influencing the solubility of this compound.
Caption: A decision tree for troubleshooting solubility issues.
Caption: Structural components and their influence on solubility.
References
- 1. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 3. This compound | AxisPharm [axispharm.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 10. Azido-PEG4-Val-Cit-PAB-MMAE, ADC linker, 1869126-64-6 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | TargetMol [targetmol.com]
Technical Support Center: Addressing VC-PAB Linker Instability in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of the valine-citrulline (VC) PAB (p-aminobenzyloxycarbonyl) linker in plasma during antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the VC-PAB linker, and why is plasma stability crucial?
The VC-PAB linker is a dipeptide-based system designed for enzymatic cleavage within the lysosome of target cancer cells.[1] Here's a breakdown of its intended mechanism:
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking: The ADC is transported to the lysosome, an organelle rich in degradative enzymes.[1]
-
Enzymatic Cleavage: Within the lysosome, proteases, particularly Cathepsin B, recognize and cleave the valine-citrulline dipeptide.[2][3]
-
Self-Immolation: Following the cleavage of the dipeptide, the PABC spacer self-immolates, leading to the efficient release of the cytotoxic payload in its active form.[2][4]
Plasma stability is critical to prevent the premature release of the potent cytotoxic payload into systemic circulation.[5][6] Such premature release can lead to off-target toxicity, reduced therapeutic efficacy, and a narrowed therapeutic window.[7][8]
Q2: My ADC with a VC-PAB linker is showing significant payload release in mouse plasma but appears stable in human plasma. Why is this happening?
This is a well-documented phenomenon primarily attributed to the presence of a specific enzyme in rodent plasma.
-
Mouse Carboxylesterase 1C (Ces1c): Mouse plasma contains Carboxylesterase 1C (Ces1c), which has been identified as the enzyme responsible for the extracellular hydrolysis of the VC-PAB linker.[9][10][11] This leads to premature payload release in mouse models.
-
Species-Specific Differences: Human plasma does not have the same level of this enzymatic activity, which is why the VC-PAB linker is generally stable in human plasma.[12][13] This difference is a critical consideration for the preclinical evaluation of ADCs.
Q3: What are the consequences of premature VC-PAB linker cleavage in plasma?
Premature cleavage of the VC-PAB linker in plasma can have several detrimental effects on your ADC's performance and safety profile:
-
Reduced Efficacy: If the payload is released before the ADC reaches the target tumor cells, the therapeutic efficacy will be compromised.[14]
-
Increased Systemic Toxicity: The non-targeted release of a highly potent cytotoxic agent can lead to systemic toxicity and damage to healthy tissues.[6][15]
-
Misleading Preclinical Data: The instability in mouse models can lead to inaccurate predictions of an ADC's safety and efficacy in humans, potentially causing promising candidates to be overlooked or leading to unexpected toxicities in later stages of development.[12]
Q4: Besides enzymatic cleavage in mouse plasma, are there other potential causes for VC-PAB linker instability?
Yes, other factors can contribute to linker instability and off-target payload release:
-
Human Neutrophil Elastase (NE): It has been reported that human neutrophil elastase can also cleave the Val-Cit bond, potentially leading to off-target toxicity, including neutropenia.[16][17]
-
Conjugation Site: The site of linker-payload conjugation on the antibody can influence its stability. More exposed sites may be more susceptible to enzymatic cleavage.[12][18]
-
Linker Length and Exposure: Longer linkers or those in a more exposed conformation can be more vulnerable to enzymatic degradation in plasma.[14]
-
Hydrophobicity: The inherent hydrophobicity of the VC-PAB linker and some payloads can contribute to aggregation, which may indirectly affect stability and clearance.[2][16]
Troubleshooting Guides
Problem 1: High levels of premature payload release observed in mouse plasma stability assays.
Initial Assessment
-
Confirm the finding: Repeat the in vitro plasma stability assay to ensure the result is reproducible.
-
Compare with human plasma: Conduct a parallel stability assay in human plasma. Significantly higher instability in mouse plasma points towards Ces1c-mediated cleavage.[7]
Troubleshooting Steps & Solutions
-
Modify the Linker:
-
Introduce a hydrophilic residue: Adding a glutamic acid residue to the N-terminus of the valine to create a glutamic acid-valine-citrulline (EVCit) linker has been shown to dramatically increase stability in mouse plasma without significantly impacting Cathepsin B-mediated cleavage.[12][14]
-
Explore other modifications: Research suggests that small chemical modifications to the linker can modulate its susceptibility to carboxylesterase cleavage.[9]
-
-
Optimize the Conjugation Site:
-
Site-specific conjugation: If possible, use site-specific conjugation technologies to attach the linker-payload to more protected sites on the antibody, which can shield the linker from enzymatic degradation.[18] There is evidence that the stability of both cleavable and non-cleavable linkers can be site-dependent.[18]
-
-
Consider Alternative Preclinical Models:
-
If modifications are not feasible, consider using animal models with plasma that more closely mimics that of humans (e.g., cynomolgus monkeys) for pharmacokinetic and efficacy studies, although this is often a later-stage solution.[12]
-
Problem 2: ADC shows poor efficacy in a mouse xenograft model despite good in vitro potency.
Initial Assessment
-
Rule out other factors: Ensure that the antibody maintains good target binding after conjugation and that the ADC is effectively internalized by the target cells.[7]
-
Assess in vivo stability: If not already done, perform a pharmacokinetic (PK) study in mice to measure the levels of intact ADC and free payload over time. A rapid decrease in intact ADC with a corresponding increase in free payload suggests in vivo instability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor in vivo efficacy.
Problem 3: ADC aggregation is observed during formulation or storage.
Initial Assessment
-
Quantify aggregation: Use size-exclusion chromatography (SEC) to determine the percentage of aggregates.
-
Assess Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity and the propensity for aggregation.[2]
Troubleshooting Steps & Solutions
-
Optimize DAR: Aim for a lower average DAR (typically 2-4) during the conjugation reaction.[2]
-
Formulation Optimization:
-
Control Process Parameters:
-
Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload.[2]
-
Avoid conditions that can denature the antibody, such as extreme pH or temperature.
-
Data Summary Tables
Table 1: Comparative Stability of Different Linker Designs in Mouse Plasma
| Linker Type | Modification | Half-life in Mouse Plasma (approx.) | Reference |
| VCit | Standard | ~2 days | [14] |
| SVCit | Serine at P3 | Slightly increased stability | [19] |
| EVCit | Glutamic Acid at P3 | ~12 days | [14] |
| Exo-EVC | Exo-cleavable design | >95% intact after 4 days | [16] |
Table 2: Impact of Conjugation Site on VC-PAB Linker Stability
| Conjugation Site | Relative Stability in Mouse Plasma | Putative Reason | Reference |
| Exposed (e.g., certain light chain sites) | Lower | Higher accessibility for Ces1c | [12][18] |
| Partially Shielded (e.g., certain heavy chain sites) | Higher | Steric hindrance protects the linker | [15][18] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload release in plasma from different species.
Materials:
-
ADC of interest
-
Control ADC (with a known stable or unstable linker, if available)
-
Mouse and human plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for separating and quantifying intact ADC and free payload (e.g., Hydrophobic Interaction Chromatography (HIC)-HPLC, LC-MS)
Methodology:
-
Preparation: Dilute the ADC to a final concentration of approximately 1 mg/mL in pre-warmed mouse or human plasma.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Quenching/Preparation: Immediately process the sample to stop any further degradation. This may involve snap-freezing or immediate extraction of the free payload and/or purification of the ADC.
-
Analysis: Analyze the samples using a validated analytical method (e.g., HIC-HPLC) to determine the percentage of intact ADC remaining and/or the amount of free payload released.
-
Data Interpretation: Plot the percentage of intact ADC or released payload against time to determine the stability profile and calculate the half-life of the ADC in plasma.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To confirm that the VC-PAB linker is susceptible to its intended cleavage enzyme, Cathepsin B.
Materials:
-
ADC of interest
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Incubator at 37°C
-
Analytical method for quantifying payload release (e.g., RP-HPLC, LC-MS)
Methodology:
-
Enzyme Activation: Activate the Cathepsin B according to the manufacturer's protocol.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B (e.g., 100 nM final concentration).[13]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, take aliquots and quench the reaction (e.g., by adding a protease inhibitor or by rapid pH change).
-
Analysis: Analyze the samples to quantify the amount of released payload.
-
Data Interpretation: The results should demonstrate time-dependent release of the payload, confirming the linker's susceptibility to Cathepsin B.
Visualizations
VC-PAB Linker Cleavage Mechanisms
Caption: Intended vs. premature cleavage of the VC-PAB linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 19. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Mitigating Off-target Toxicity of MMAE Payloads
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target toxicity of Monomethyl Auristatin E (MMAE) payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target toxicity with MMAE-based ADCs?
A1: Off-target toxicity of MMAE ADCs primarily stems from two main factors:
-
Premature Payload Release: The linker connecting MMAE to the antibody can be unstable in circulation, leading to the premature release of the highly potent MMAE before it reaches the target tumor cells. This free MMAE can then indiscriminately enter and kill healthy, rapidly dividing cells.[1][2]
-
Non-specific Uptake: The inherent hydrophobicity of MMAE can cause the entire ADC to be taken up by non-target cells, leading to toxicity in tissues that do not express the target antigen.[1][3] Furthermore, even after target-mediated uptake and payload release, the lipophilic nature of MMAE allows it to diffuse out of the target cell and affect neighboring healthy cells, a phenomenon known as the "bystander effect," which can contribute to off-target toxicity.[4][5]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of MMAE ADCs?
A2: The Drug-to-Antibody Ratio (DAR), or the number of MMAE molecules conjugated to a single antibody, is a critical parameter influencing the therapeutic window. While a higher DAR can increase potency, it is often associated with increased toxicity.[6] ADCs with high DARs (e.g., 8) tend to be more hydrophobic, leading to faster clearance from circulation, increased aggregation, and greater off-target toxicity.[3][6][7] A DAR of 2 to 4 is often considered a good starting point to balance efficacy and toxicity.[6]
Q3: What is the "bystander effect" and how does it contribute to both efficacy and toxicity?
A3: The bystander effect refers to the ability of the released MMAE payload to diffuse out of the target cancer cell and kill neighboring cells.[8] This can be advantageous in treating heterogeneous tumors where not all cancer cells express the target antigen.[9] However, this same mechanism can lead to off-target toxicity if the released MMAE affects nearby healthy cells.[5][7] The lipophilic nature of MMAE facilitates its diffusion across cell membranes, contributing to this effect.[4]
Troubleshooting Guides
Issue 1: High in vitro cytotoxicity in antigen-negative cell lines.
Problem: Your MMAE-ADC shows significant killing of cells that do not express the target antigen in your in vitro assays.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Linker Instability | The linker may be prematurely cleaved in the culture medium. Consider using more stable linkers, such as those with glucuronide-based triggers or non-cleavable linkers.[1] |
| Payload Hydrophobicity | The hydrophobic nature of MMAE can lead to non-specific uptake by cells.[1] Incorporate hydrophilic moieties like polyethylene glycol (PEG) into the linker to increase the hydrophilicity of the ADC.[10][11][12] |
| High DAR | A high number of MMAE molecules per antibody increases overall hydrophobicity.[7] Synthesize ADCs with a lower, more controlled DAR, typically in the range of 2-4.[6][7] |
| Free MMAE in ADC Preparation | The final ADC product may be contaminated with unconjugated MMAE. Ensure robust purification methods, such as size-exclusion chromatography, are used to remove any free payload. |
Issue 2: Unexpected in vivo toxicity (e.g., neutropenia, neuropathy) despite good in vitro specificity.
Problem: Your ADC, which demonstrated high specificity in vitro, is causing significant toxicity in animal models, such as neutropenia or peripheral neuropathy, which are common for MMAE-based ADCs.[2][7]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Systemic Release of MMAE | The linker may be unstable in the plasma, leading to systemic exposure to free MMAE, which is toxic to rapidly dividing cells like hematopoietic precursors.[2] Evaluate linker stability in plasma and consider more stable linker designs. |
| Rapid Clearance of High DAR Species | ADCs with a high DAR are cleared more rapidly, potentially leading to higher concentrations of released payload in a shorter time.[2][7] Optimize the DAR to improve the pharmacokinetic profile and reduce toxicity.[7] |
| Non-specific uptake by healthy tissues | The hydrophobicity of the ADC can lead to uptake by organs like the liver.[13] PEGylation of the linker can shield the hydrophobic payload, reduce non-specific uptake, and improve tolerability.[12][14] |
| Bystander effect on healthy tissues | Released MMAE from target cells in vivo can diffuse and damage nearby healthy tissues.[5] Consider using less permeable MMAE derivatives or non-cleavable linkers to reduce the bystander effect.[4] Another innovative approach is the co-administration of a payload-binding Fab fragment that can neutralize extracellular free MMAE.[15][16][] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on strategies to reduce MMAE toxicity.
Table 1: Impact of Linker and Payload Modification on Cytotoxicity and Tolerability
| ADC Construct | Target/Cell Line | In Vitro IC50 | In Vivo MTD (mg/kg) | Key Finding |
| mil40-vc-MMAE (cleavable) | HER2/SK-BR-3 | 10-11 M | Not specified | Standard cleavable linker ADC. |
| mil40-Cys-linker-MMAE (non-cleavable) | HER2/SK-BR-3 | 10-11 M | Approaching 160 mg/kg (naked antibody level) | Ionized Cys-linker-MMAE (non-cleavable) showed improved safety and lower bystander toxicity (IC50: 10-9 M) while maintaining high potency.[4][18] |
Table 2: Effect of DAR on ADC Pharmacokinetics and Tolerability
| ADC Construct | DAR | Systemic Clearance | Tolerability | Therapeutic Index |
| anti-CD30-vc-MMAE | 2 | Slower | Higher | Wider |
| anti-CD30-vc-MMAE | 4 | Moderate | Moderate | Moderate |
| anti-CD30-vc-MMAE | 8 | Faster | Lower | Narrower |
| Data derived from a study by Hamblett et al., demonstrating that ADCs with higher DAR values had faster systemic clearance and lower tolerability.[7] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the on-target and off-target cytotoxicity of an MMAE-ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.[19]
-
Complete cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and penicillin-streptomycin.[19]
-
MMAE-ADC, isotype control ADC, and free MMAE payload.[19]
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin).
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[1]
-
Compound Preparation: Prepare serial dilutions of the MMAE-ADC, isotype control ADC, and free MMAE in culture medium.
-
Treatment: Remove the medium from the wells and add the diluted compounds. Include untreated control wells.
-
Incubation: Incubate the plates for a period relevant to MMAE's mechanism of action (typically 72-96 hours).[1][19]
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated controls and plot dose-response curves to determine the IC50 values.
Protocol 2: In Vivo Tolerability (Maximum Tolerated Dose - MTD) Study
This protocol provides a general framework for evaluating the in vivo safety and determining the MTD of an MMAE-ADC in rodents.
Materials:
-
Healthy, age- and weight-matched rodents (e.g., Sprague-Dawley rats or mice).[1]
-
Sterile ADC formulation in an appropriate vehicle.
-
Caging and husbandry facilities.
Procedure:
-
Acclimation: Acclimate animals to the facility for at least one week.[1]
-
Group Allocation: Randomize animals into dose groups (e.g., 3-5 animals per group), including a vehicle control group.[1]
-
Dose Selection: Select a range of doses based on in vitro potency and data from similar ADCs.
-
Administration: Administer the ADC via the intended clinical route (typically intravenous injection).[1]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.
-
Endpoint: The study duration can vary. Endpoints may include a predetermined time point or when significant toxicity is observed.
-
Analysis: The MTD is typically defined as the highest dose that does not cause significant morbidity, mortality, or a body weight loss exceeding a certain percentage (e.g., 20%). Hematological and clinical chemistry analyses of blood samples, as well as histopathological examination of tissues, are often performed at the end of the study to assess organ-specific toxicities.
Visualizations
Caption: Mechanism of action of an MMAE-based ADC.
Caption: The dual role of the bystander effect in efficacy and toxicity.
Caption: A logical workflow for troubleshooting MMAE off-target toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 18. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing TCO-Tetrazine Reactions in Complex Biological Media
Welcome to the technical support center for the TCO-tetrazine inverse electron-demand Diels-Alder (iEDDA) ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing this powerful bioorthogonal reaction in complex biological environments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the rate of the TCO-tetrazine reaction?
A2: The kinetics of the TCO-tetrazine ligation are primarily influenced by four main factors:
-
Reactant Choice: The intrinsic reactivity of the specific TCO and tetrazine derivatives is the most critical factor. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO dienophile generally lead to faster reaction rates.[1][2] For instance, highly strained TCOs, like s-TCO, exhibit significantly faster kinetics.[2]
-
Temperature: While many reactions proceed rapidly at room temperature (25°C) or physiological temperature (37°C), adjusting the temperature can be used to modulate the reaction speed.[1][2]
-
Solvent: The reaction is often faster in aqueous solutions compared to organic solvents.[1] This is attributed to the stabilization of the polarized transition state by solvents capable of hydrogen bonding.[1]
-
pH: The optimal pH range for the TCO-tetrazine ligation is generally between 6 and 9.[1][2]
Q2: My tetrazine-TCO ligation is slow or the yield is low. What are the potential causes and solutions?
A2: Slow or low-yielding reactions are common issues that can often be resolved by addressing the following points:
-
Degradation of Reactants:
-
Tetrazine Instability: Some tetrazines, especially those with strong electron-withdrawing groups, are susceptible to degradation in aqueous media or in the presence of nucleophiles like thiols (e.g., from glutathione or cysteine residues).[3][4] It is recommended to prepare tetrazine solutions fresh and protect them from light.[2]
-
TCO Instability: TCOs can isomerize to their less reactive cis-cyclooctene form, particularly in the presence of thiols or copper-containing proteins in serum.[5][6] Storing TCO reagents appropriately and considering the use of more stable derivatives can mitigate this issue.[5]
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of tetrazine to TCO can lead to an incomplete reaction. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[2][7]
-
Steric Hindrance: Bulky molecular groups near the TCO or tetrazine moiety can impede the reaction.[7][8] Introducing a flexible PEG spacer can improve the accessibility of the reactive groups.[7][9]
-
Inaccurate Quantification: Ensure the concentrations of your stock solutions are accurate. UV-Vis spectroscopy can be used to confirm the concentration of tetrazine solutions by monitoring their characteristic absorbance around 520-540 nm.[3][6]
Q3: I am observing precipitation in my reaction mixture. What can I do?
A3: Precipitation can occur due to the poor aqueous solubility of the reactants or the resulting conjugate.[6][10] Here are some strategies to address this:
-
Enhance Solubility: Utilize TCO or tetrazine derivatives that incorporate polyethylene glycol (PEG) linkers to improve their water solubility.[6][9]
-
Use of Co-solvents: The addition of a small amount of a water-miscible organic solvent, such as DMSO or DMF, can help solubilize hydrophobic reactants.[6] It is crucial to ensure the compatibility of the co-solvent with your biological system, typically keeping the final concentration below 10%.[10]
Q4: How do I choose the right tetrazine for my in vivo experiment?
A4: The choice of tetrazine for in vivo applications requires a careful balance between reactivity and stability.[11][12] Highly reactive tetrazines with electron-withdrawing substituents tend to be less stable in biological media.[11][12] Conversely, more stable tetrazines with electron-donating groups react more slowly.[11] For successful in vivo pretargeting, tetrazines with high reaction rates (>50,000 M⁻¹s⁻¹) and low lipophilicity have shown to be strong indicators for successful outcomes.[13][14]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during TCO-tetrazine ligation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Product | Degradation of Tetrazine | Use freshly prepared tetrazine solutions. Store stock solutions protected from light and moisture. Consider using more stable tetrazine derivatives for long-term experiments.[4] |
| Degradation/Isomerization of TCO | Store TCO reagents under inert atmosphere. In thiol-containing media, consider using more stable TCO derivatives or adding radical inhibitors like Trolox.[5] | |
| Inefficient Prior Labeling (e.g., NHS ester reaction) | Ensure the use of amine-free buffers (e.g., PBS) at the correct pH (7.2-9.0) for NHS ester reactions to avoid hydrolysis. Use anhydrous solvents for preparing stock solutions of NHS esters.[2] | |
| Suboptimal Reaction Conditions | Optimize the molar ratio of reactants (a slight excess of tetrazine is often beneficial). Ensure the pH is within the optimal range (6-9). For slower reactions, consider increasing the temperature to 37°C.[1][2] | |
| High Background Signal in Cellular Imaging | Non-specific Binding | Increase the number and duration of washing steps. Increase the concentration of blocking agents like BSA in your buffers.[9] |
| Excess Unreacted Probe | Ensure thorough washing after incubation with the tetrazine-fluorophore. If possible, use a fluorogenic tetrazine probe that only becomes fluorescent upon reaction. | |
| Protein Aggregation/Precipitation | High Degree of Labeling with Hydrophobic Molecules | Reduce the molar excess of the labeling reagent during the initial protein modification step.[10] |
| Poor Solubility of Reactants/Product | Use reagents with PEG linkers to enhance aqueous solubility. Add a small percentage of a biocompatible organic co-solvent like DMSO.[10] |
Quantitative Data
Table 1: Stability of Various Tetrazine Derivatives
The stability of tetrazines is a critical parameter, especially for experiments in complex biological media. The following table summarizes the stability of different tetrazine derivatives in various media.
| Tetrazine Derivative | Medium | Temperature (°C) | % Remaining (Time) | Reference(s) |
| Pyridyl-tetrazine (Py-Tz) | DMEM + 10% FBS | 37 | <13% (48 h) | [15] |
| H-tetrazine (H-Tz) | DMEM + 10% FBS | 37 | <13% (48 h) | [15] |
| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS | 37 | >63% (48 h) | [15] |
| Triazolyl-tetrazine | DMEM + 10% FBS | 37 | >92% (12 h), >63% (48 h) | [15] |
| Alkyl-substituted (e.g., 6) | Fetal Bovine Serum (FBS) | 37 | >96% (10 h) | [8] |
| Electron-withdrawing (e.g., 4) | Fetal Bovine Serum (FBS) | 37 | Least stable in the series | [8] |
| DHP-substituted (DHP₂) | Full cell growth medium | 37 | >90% (extended time) | [12] |
Table 2: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions
The reaction kinetics are highly dependent on the specific TCO and tetrazine pairing. This table provides a comparison of reaction rates for different reactant pairs.
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference(s) |
| TCO-PEG₄ | Methyl-pyridyl-Tz (Me2Pyr, Me3Pyr, Me4Pyr) | DPBS | 37 | Varies with pyridyl substitution | [12] |
| TCO-PEG₄ | Vinyl ether-Tz (MeEVE, MeDHP, DHP₂) | DPBS | 37 | 69,400 (for 2Pyr₂) | [12] |
| TCO | Hydrogen-substituted (9) | PBS pH 7.4 | 37 | up to 30,000 | [8] |
| TCO | Alkyl-substituted (6) | PBS pH 7.4 | 37 | 210 | [8] |
| s-TCO | 3,6-di(2-pyridyl)-tetrazine | MeOH | 25 | 22,000 | [16] |
| d-TCO | 3,6-dipyridyl-s-tetrazine | Water | 25 | 366,000 | [17] |
| PeptoBrush-TCO | HELIOS 388Me (15) | PBS | 37 | up to 750,000 | [18] |
Experimental Protocols
Protocol 1: General Procedure for Cell Surface Protein Labeling
This protocol describes the labeling of a specific cell surface protein using a TCO-conjugated antibody followed by detection with a tetrazine-fluorophore.[9]
Materials:
-
Cells expressing the target surface protein
-
TCO-conjugated antibody specific to the target protein
-
Tetrazine-functionalized fluorophore (e.g., Tetrazine-Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
Procedure:
-
Cell Preparation: Resuspend cells in cold PBS with 1% BSA to a concentration of 1 x 10⁶ cells/mL.
-
Antibody Incubation: Add the TCO-conjugated antibody to the cell suspension at a pre-determined optimal concentration. Incubate for 30-60 minutes on ice or at 4°C, protected from light.
-
Washing: Wash the cells three times with cold PBS containing 1% BSA to remove unbound antibody. Centrifuge at 300 x g for 5 minutes between washes.
-
Tetrazine-Fluorophore Reaction: Resuspend the cells in cold PBS with 1% BSA. Add the tetrazine-functionalized fluorophore to a final concentration of 5-20 µM.[9] Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes and Analysis: Wash the cells twice with PBS to remove any unreacted tetrazine-fluorophore.[9] The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Protocol 2: Assessing Tetrazine Stability in Biological Media
This protocol provides a general method for evaluating the stability of a tetrazine derivative in a complex biological medium like serum-containing cell culture medium.[3][15]
Materials:
-
Tetrazine derivative of interest
-
Anhydrous DMSO
-
Biological medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C
-
UV-Vis spectrophotometer or LC-MS
Procedure:
-
Prepare Tetrazine Stock Solution: Prepare a concentrated stock solution of the tetrazine in anhydrous DMSO.
-
Incubation: Dilute the tetrazine stock solution into the pre-warmed biological medium to a final concentration suitable for detection (e.g., 50-100 µM).
-
Time-Course Analysis: Incubate the solution at 37°C. At various time points (e.g., 0, 1, 4, 8, 12, 24, 48 hours), take an aliquot of the sample.
-
Quantification:
-
UV-Vis Spectroscopy: Measure the absorbance of the tetrazine at its λmax (typically 510-550 nm). A decrease in absorbance indicates degradation.
-
LC-MS: For a more accurate quantification, analyze the samples by LC-MS to measure the amount of intact tetrazine remaining.[15]
-
-
Data Analysis: Plot the percentage of remaining tetrazine versus time to determine its stability profile and half-life in the specific medium.
Visualizations
Caption: Troubleshooting workflow for low TCO-tetrazine reaction yield.
Caption: Experimental workflow for cell surface protein labeling.
Caption: The reactivity vs. stability trade-off in tetrazine design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of TCO-Conjugated ADCs
Welcome to the technical support center for the purification of trans-cyclooctene (TCO)-conjugated antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the unique challenges associated with purifying these novel biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying TCO-conjugated ADCs?
The primary challenges in purifying TCO-conjugated ADCs stem from the physicochemical properties of the TCO moiety and the conjugated payload. The main issues include:
-
Increased Hydrophobicity: The TCO group is inherently hydrophobic. Its conjugation to an antibody increases the overall hydrophobicity of the ADC, which can lead to a higher propensity for non-specific binding to chromatography resins and surfaces, as well as an increased risk of aggregation.[1]
-
Product Heterogeneity: The conjugation process can result in a heterogeneous mixture of species, including unconjugated antibody, ADCs with varying drug-to-antibody ratios (DAR), and aggregates.[2]
-
Removal of Free TCO-Linker-Payload: Efficient removal of unreacted TCO-linker-payload constructs is crucial to ensure the safety and efficacy of the final ADC product.[3][4]
-
Aggregation: The increased hydrophobicity of TCO-ADCs makes them more susceptible to forming aggregates, which can impact product stability, efficacy, and immunogenicity.[1][5][6]
Q2: Which chromatography techniques are most suitable for purifying TCO-conjugated ADCs?
A multi-step purification strategy employing a combination of chromatography techniques is often necessary to achieve high purity and homogeneity of TCO-conjugated ADCs. The most commonly used methods are:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on differences in their surface hydrophobicity. It is particularly effective for resolving different DAR species and removing aggregates.[1][7]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is widely used to remove aggregates (high molecular weight species) and unreacted small molecule impurities like the TCO-linker-payload.[3][5][8][9]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on differences in their net surface charge. It can be used to remove charge variants, host cell proteins (HCPs), and other process-related impurities.[10][11][12]
Q3: How does the degree of TCO modification affect purification?
A higher degree of TCO modification (i.e., a higher number of TCO molecules per antibody) generally leads to a greater increase in the ADC's hydrophobicity.[1] This can result in:
-
Stronger retention on HIC columns, which can be leveraged for better separation of DAR species.
-
An increased tendency for non-specific binding and aggregation, requiring careful optimization of purification conditions.[1]
-
Potential "masking" of the TCO group, where the hydrophobic TCO becomes buried within the antibody structure, reducing its reactivity for subsequent ligation.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of TCO-conjugated ADCs.
Issue 1: High Background Signal or Non-Specific Binding in Immunoassays
Question: I am observing a high background signal in my ELISA/Western Blot with a purified TCO-conjugated ADC. What could be the cause and how can I fix it?
Answer: High background or non-specific binding is a common issue with TCO-modified antibodies due to their increased hydrophobicity.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Increased Hydrophobicity of TCO-ADC | Add a non-ionic surfactant, such as 0.05% - 0.1% Tween-20 or Triton X-100, to your blocking and wash buffers to minimize hydrophobic interactions.[1] |
| Insufficient Blocking | Optimize your blocking conditions. Try different blocking agents (e.g., BSA, casein), increase the concentration of the blocking agent (e.g., from 1% to 3% BSA), and/or increase the blocking incubation time.[1] |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5-6 cycles) and the duration of each wash. Ensure the wash buffer volume is sufficient to completely cover the surface.[1] |
| Primary Antibody Concentration Too High | Perform a titration experiment to determine the optimal concentration of your TCO-conjugated ADC. Often, a lower concentration is needed compared to an unmodified antibody.[1] |
Issue 2: Presence of Aggregates in the Final Product
Question: My final TCO-conjugated ADC preparation shows a significant amount of aggregates when analyzed by SEC. How can I remove them?
Answer: Aggregate removal is a critical step in ADC purification to ensure product safety and efficacy.[5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Increased Hydrophobicity | The conjugation of hydrophobic TCO and payload molecules increases the propensity for aggregation.[1][6] |
| Purification Strategy | Implement a purification step specifically designed for aggregate removal. Size Exclusion Chromatography (SEC) is the most common method for removing high molecular weight species.[5][9] Hydrophobic Interaction Chromatography (HIC) can also be effective in separating monomers from aggregates.[13] |
| Buffer Conditions | Optimize buffer conditions during purification and for the final formulation. The addition of excipients such as arginine can help to reduce aggregation.[14] |
Issue 3: Incomplete Removal of Free TCO-Linker-Payload
Question: I am having difficulty removing the unreacted TCO-linker-payload from my ADC preparation. What purification methods are most effective?
Answer: The removal of cytotoxic free drug is a critical safety requirement.[4]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Initial Purification | The initial purification step after the conjugation reaction may not be sufficient. |
| Purification Method | Size Exclusion Chromatography (SEC) is highly effective for separating the large ADC from the small, unreacted TCO-linker-payload.[3][8] Tangential Flow Filtration (TFF) is a scalable method for buffer exchange and removal of small molecule impurities.[10] |
| Optimized Chromatography | A modified SEC method applying a sequential acetonitrile gradient after the elution of the ADC can be used for the simultaneous quantification of aggregates and free payload.[8] |
Experimental Protocols
Protocol 1: Purification of TCO-Conjugated ADCs using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general guideline for the purification of TCO-conjugated ADCs to separate different DAR species and remove aggregates.
Materials:
-
TCO-conjugated ADC solution
-
HIC Column (e.g., Phenyl, Butyl, or Ether chemistry)
-
Binding Buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Elution Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Binding Buffer until a stable baseline is achieved.
-
Sample Preparation: Dilute the TCO-conjugated ADC sample with the Binding Buffer to a final salt concentration that promotes binding to the column (e.g., 1-2 M Ammonium Sulfate).
-
Sample Loading: Load the prepared sample onto the equilibrated column at a recommended flow rate.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over a suitable number of CVs (e.g., 20-30 CVs). The decreasing salt concentration will cause molecules to elute in order of increasing hydrophobicity.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by SEC and/or mass spectrometry to determine the DAR and purity of each fraction.
Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)
This protocol outlines a standard method for removing aggregates from a TCO-conjugated ADC preparation.
Materials:
-
TCO-conjugated ADC solution containing aggregates
-
SEC Column (with appropriate molecular weight range for antibodies)
-
Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the Mobile Phase until a stable baseline is achieved.
-
Sample Preparation: Filter the ADC sample through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection: Inject a defined volume of the ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak, separating it from the earlier eluting aggregate peaks and later eluting low molecular weight species.
-
Analysis: Analyze the collected monomeric fraction by analytical SEC to confirm the removal of aggregates.
Visualizations
Caption: General workflow for the purification of TCO-conjugated ADCs.
Caption: Troubleshooting logic for poor DAR separation in HIC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Challenges in ADC Purification: A Case Study [olon-france.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of charge variants of a monoclonal antibody by overloaded ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibody Aggregate Removal by Multimodal Chromatography [mdpi.com]
Technical Support Center: Refining TCO-ADC Cytotoxicity Assays
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with T-cell-directed antibody-drug conjugates (TCO-ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a TCO-ADC in a cytotoxicity assay? A TCO-ADC is a complex biologic designed to harness the power of the immune system to kill cancer cells. It consists of three main parts: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload (drug), and a specialized linker system. The "TCO" (trans-cyclooctene) component is part of a "click chemistry" system that allows for bioorthogonal conjugation.[1] In a T-cell dependent cytotoxicity assay, the TCO-ADC engages both a tumor cell (via its target antigen) and a T-cell (often via the CD3 receptor), creating a bridge or "immune synapse." This forced proximity activates the T-cell, causing it to release cytotoxic granules like perforin and granzymes, which induce apoptosis (programmed cell death) in the target tumor cell.[2][3]
Q2: What are the essential controls for a TCO-ADC cytotoxicity assay? To ensure the validity and accuracy of your results, several controls are critical:[2]
-
Target Cells Only: Establishes the baseline viability and spontaneous death of the tumor cells.
-
Effector Cells Only: Measures the baseline activity and health of the T-cells.
-
Target + Effector Cells (No ADC): Accounts for any baseline allogeneic reaction or non-specific killing between the T-cells and tumor cells.
-
Isotype Control ADC: An ADC with the same payload and linker but with an antibody that does not recognize the target antigen on the tumor cells. This control is crucial for identifying antigen-independent toxicity.
-
Target-Negative Cells: Using a cell line that does not express the target antigen can help confirm that the cytotoxicity is target-dependent.[4]
-
Maximum Lysis Control: Target cells treated with a lysis agent (e.g., Triton X-100) to establish the 100% cell death signal.
-
No Cell Control: Media only to determine background signal from the assay reagents.
Q3: How do I select an appropriate Effector-to-Target (E:T) ratio? The E:T ratio is a critical parameter that defines the number of effector cells (T-cells) relative to target cells (tumor cells).[2] An optimal ratio should produce a robust "assay window" (a clear difference between baseline and maximum killing) without causing excessive non-specific cytotoxicity.
-
Starting Point: Common starting ratios range from 1:1 to 10:1 (E:T).
-
Optimization: It is essential to perform an E:T ratio titration experiment (e.g., 1:2, 1:1, 5:1, 10:1, 20:1) to determine the ratio that yields the best signal-to-noise and a full dose-response curve for your specific cell types and TCO-ADC.[5][6]
-
Considerations: If you are using polyclonal T-cells from donors, the optimal ratio can vary between experiments.[6] Highly potent TCO-ADCs may require lower E:T ratios.
Q4: What are the most common methods for measuring cytotoxicity in these assays? Several methods can be used, each with its own advantages and disadvantages.
-
Luciferase-based Assays: Highly sensitive and widely used. Target cells are engineered to express luciferase. A decrease in the luminescence signal corresponds to an increase in cell death.[7][8]
-
LDH Release Assays: Measures the release of lactate dehydrogenase (LDH) from the cytoplasm of lysed cells. It is a non-radioactive alternative to the chromium release assay.
-
Chromium (51Cr) Release Assays: Historically the "gold standard," this method measures the release of radioactive 51Cr from pre-labeled target cells upon lysis.[7][8] However, its use is declining due to safety concerns associated with radioactivity.
-
Flow Cytometry-based Assays: Allows for precise quantification of live vs. dead target cells and can provide additional information on T-cell activation markers.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during your TCO-ADC cytotoxicity experiments.
| Problem / Question | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Q5: Why is there high background signal in my "Effector Cells Only" or "Target + Effector" controls? | 1. T-Cell Health: T-cells may be over-activated from expansion, leading to spontaneous cell death and signal release.[9] 2. Allogeneic Reactivity: If using non-autologous T-cells and target cells, there may be a baseline immune reaction. 3. Cell Culture Media: Certain components in the media could be causing non-specific cell death or interfering with the assay readout.[10] | 1. Check T-Cell Viability: Ensure T-cells are healthy (>90% viability) before starting the assay. Allow T-cells to rest after thawing or stimulation. 2. Optimize E:T Ratio: A very high E:T ratio can sometimes lead to increased background. Test lower ratios.[6] 3. Test Media Components: Test different lots of serum or use low-IgG serum to reduce potential interference.[11] |
| Q6: Why is the observed potency (EC50) of my TCO-ADC lower than expected? | 1. Suboptimal E:T Ratio: The ratio of effector to target cells may not be optimal for achieving maximum lysis.[2] 2. Incorrect Incubation Time: The assay duration may be too short for the TCO-ADC to mediate a full cytotoxic response.[12] 3. Linker-Payload Instability: The linker may be unstable, leading to premature release of the payload and reduced targeted delivery.[13][14] 4. Low Target Antigen Expression: The target cells may not express sufficient levels of the target antigen for effective ADC binding. | 1. Perform E:T Titration: Run the assay with a range of E:T ratios (e.g., 1:1 to 20:1) to find the optimal condition.[5] 2. Conduct a Time-Course Experiment: Measure cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal assay endpoint.[8] 3. Verify ADC Integrity: Assess the stability of your ADC construct using analytical methods like LC-MS.[15] 4. Quantify Target Expression: Use flow cytometry to confirm high and consistent expression of the target antigen on your tumor cell line. |
| Q7: How can I differentiate between target-specific killing and non-specific toxicity? | 1. Off-Target Payload Toxicity: The cytotoxic payload itself may be causing cell death independent of targeted delivery.[16] 2. Antigen-Independent ADC Uptake: The ADC might be internalized by cells through mechanisms other than binding to the target antigen, such as non-specific endocytosis.[17] 3. Premature Payload Release: An unstable linker can release the payload into the media, where it can diffuse and kill cells non-specifically (a false bystander effect).[14] | 1. Use an Isotype Control ADC: This is the most critical control. An ADC with a non-targeting antibody should show significantly less cytotoxicity. 2. Test on Antigen-Negative Cells: Include a cell line that does not express the target antigen. Potency should be dramatically lower in these cells.[4] 3. Test the Free Payload: Run a dose-response curve with the payload alone to understand its intrinsic potency and differentiate it from targeted delivery. 4. Assess Linker Stability: Evaluate the amount of free payload released into the supernatant over the course of the assay.[18] |
| Q8: My results show high variability between replicate wells or experiments. | 1. Inconsistent Cell Plating: Uneven distribution of target or effector cells across the plate wells is a common source of variability.[19] 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentrations.[19] 3. Reagent Preparation: Inconsistent serial dilutions or improper mixing of reagents. 4. Donor Variability: If using primary T-cells, there will be inherent biological variability between donors. | 1. Improve Cell Handling: Ensure cells are in a single-cell suspension before plating. Mix cell suspensions thoroughly between pipetting steps.[20] 2. Mitigate Edge Effects: Do not use the outer wells for experimental data. Instead, fill them with sterile media or PBS to create a humidity barrier.[19] 3. Standardize Procedures: Use calibrated pipettes and be meticulous with serial dilutions. Ensure all reagents are fully thawed and mixed. 4. Normalize Data: When using different T-cell donors, normalize the results to the positive control for each experiment to allow for better comparison. |
Experimental Protocols & Data Presentation
Protocol: Luciferase-Based T-Cell Dependent Cytotoxicity Assay
This protocol outlines a common method using target cells engineered to express luciferase. The loss of viable cells results in a decrease in luminescence.
1. Materials and Reagents:
-
Target Cells: Tumor cell line expressing the target antigen and stably transfected with a luciferase reporter gene.
-
Effector Cells: Isolated Pan T-cells (or specific CD8+ T-cells) from healthy donors.
-
TCO-ADC: Test ADC and relevant controls (e.g., isotype control ADC).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (Low IgG recommended), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Assay Plates: White, flat-bottom 96-well tissue culture plates suitable for luminescence readings.
-
Luminescence Detection Reagent: A commercial "add-mix-read" reagent (e.g., CellTiter-Glo®).
-
Lysis Buffer: 1% Triton X-100 in PBS (for maximum lysis control).
2. Assay Procedure:
-
Target Cell Plating:
-
Harvest target cells during their logarithmic growth phase.
-
Perform a cell count and check viability.
-
Resuspend cells in culture medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (10,000 cells) to the inner wells of a 96-well plate.
-
Add 100 µL of sterile media to the perimeter wells to prevent edge effects.
-
Incubate the plate at 37°C, 5% CO2 overnight to allow cells to adhere.
-
-
Effector Cell and ADC Preparation:
-
Thaw and prepare effector T-cells. Ensure high viability.
-
Resuspend T-cells in culture medium to the desired concentration to achieve the target E:T ratio (e.g., for a 10:1 ratio, prepare a stock of 1 x 10^6 cells/mL).
-
Prepare serial dilutions of your TCO-ADC and control ADCs in culture medium at 2X the final desired concentration.
-
-
Co-culture and Treatment:
-
Carefully remove the medium from the wells containing the adhered target cells.
-
In the appropriate wells, add 50 µL of the T-cell suspension and 50 µL of the corresponding 2X ADC dilution. For "Target Cells Only" wells, add 100 µL of medium. For "Target + Effector" wells, add 50 µL of T-cells and 50 µL of medium.
-
Incubate the plate at 37°C, 5% CO2 for the desired time (e.g., 48-72 hours).
-
-
Signal Detection:
-
Equilibrate the assay plate and the luminescence detection reagent to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Place the plate on an orbital shaker for 2-5 minutes to induce cell lysis and stabilize the signal.
-
Let the plate incubate at room temperature for 10 minutes, protected from light.
-
Read the luminescence on a plate reader.
-
3. Data Analysis:
-
Subtract the average background signal (media only wells) from all other readings.
-
Calculate the percentage of specific cytotoxicity using the following formula: % Specific Lysis = 100 * (1 - (Signal from Experimental Well / Signal from Target + Effector Control Well))
-
Plot the % Specific Lysis against the log of the ADC concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
Data Presentation Tables
Quantitative data should be summarized for clarity and comparison.
Table 1: Example Data for E:T Ratio Optimization
| E:T Ratio | TCO-ADC (10 nM) % Specific Lysis (± SD) | Isotype Control (10 nM) % Specific Lysis (± SD) | Assay Window (TCO-ADC / Isotype) |
|---|---|---|---|
| 1:1 | 35.2% (± 4.1) | 3.1% (± 1.5) | 11.4 |
| 5:1 | 78.6% (± 6.3) | 5.8% (± 2.2) | 13.6 |
| 10:1 | 89.4% (± 5.5) | 7.1% (± 2.8) | 12.6 |
| 20:1 | 91.2% (± 7.9) | 15.3% (± 4.5) | 6.0 |
Table 2: Summary of EC50 Values for Different ADC Constructs
| ADC Construct | Target Cell Line | Antigen-Negative Cell Line | Selectivity Index (EC50 Neg / EC50 Target) |
|---|---|---|---|
| TCO-ADC-001 | 0.25 nM | > 100 nM | > 400 |
| Isotype Control ADC | > 100 nM | > 100 nM | N/A |
| Non-cleavable Linker ADC | 1.50 nM | > 100 nM | > 67 |
Visualizations
Diagrams of Workflows and Pathways
References
- 1. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 2. T cell-Dependent Cellular Cytotoxicity (TDCC) Assay | iQ Biosciences [iqbiosciences.com]
- 3. 細胞傷害性T細胞の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. mdpi.com [mdpi.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. dls.com [dls.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. adcreview.com [adcreview.com]
- 17. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. atsbio.com [atsbio.com]
Technical Support Center: Enhancing the Bystander Effect of MMAE-Based ADCs
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for enhancing and evaluating the bystander effect of Monomethyl auristatin E (MMAE)-based antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the bystander effect of an MMAE-based ADC and why is it important?
The bystander effect is the capacity of an ADC to kill not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells. This phenomenon is critical for therapeutic efficacy, especially in the context of heterogeneous tumors where not all cells express the target antigen. The mechanism relies on the release of the cytotoxic payload (MMAE) from the target cell and its diffusion into neighboring cells.
The process for a typical MMAE-ADC with a cleavable linker is as follows:
-
Binding and Internalization: The ADC binds to the target antigen on an Ag+ cell and is internalized, often via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Payload Release: Inside the lysosome, proteases like Cathepsin B cleave the linker (e.g., a valine-citrulline or 'vc' linker), liberating the MMAE payload.
-
Payload Diffusion: MMAE is hydrophobic and largely uncharged at physiological pH, properties that allow it to diffuse across the lysosomal and plasma membranes into the extracellular space.
-
Bystander Killing: The released MMAE can then penetrate and kill adjacent Ag- tumor cells by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Q2: Which components of the ADC are most critical for a potent bystander effect?
The linker and the payload are the primary determinants.
-
Linker: A cleavable linker is a prerequisite for the bystander effect. Linkers like valine-citrulline (vc) are designed to be cleaved by enzymes abundant in the lysosomal compartment. In contrast, non-cleavable linkers (e.g., SMCC used in T-DM1) release the payload with an attached amino acid residue, making it charged and membrane-impermeable, thus abrogating the bystander effect.
-
Payload: The physicochemical properties of the released payload are crucial. MMAE is effective because it is highly potent, hydrophobic, and has good membrane permeability. In contrast, a related payload, MMAF, has a charged C-terminal phenylalanine residue that renders it significantly less permeable, resulting in a minimal bystander effect.
Q3: How can the bystander effect of an MMAE-ADC be enhanced?
Enhancement strategies primarily focus on optimizing payload release and action:
-
Linker Optimization: Designing novel linkers that offer more efficient or sustained payload release can enhance the effect. For example, a novel caspase-3-cleavable DEVD linker has been shown to generate a more potent and sustained bystander effect. This linker is cleaved by cathepsin B inside the target cell to release the payload, and can also be cleaved extracellularly by caspase-3 released from apoptotic cells, amplifying payload liberation in the tumor microenvironment.
-
Increasing Payload Delivery: A higher rate of payload delivery can correlate with enhanced killing of neighboring Ag- cells. This can be explored through ADC designs with a higher drug-to-antibody ratio (DAR), though this must be balanced with potential impacts on ADC pharmacokinetics and toxicity.
-
Combination Therapies: Combining MMAE-based ADCs with other agents can create synergistic effects. While direct enhancement of MMAE diffusion is not a common strategy, combining with agents that target different cellular pathways, such as DNA damage response (DDR) inhibitors, can enhance overall tumor killing, which may indirectly leverage the bystander effect in a heterogeneous population.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the in vitro evaluation of the MMAE bystander effect.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High toxicity observed in antigen-negative (Ag-) cells in monoculture. | 1. The ADC concentration is too high, causing direct, non-targeted cytotoxicity. 2. The Ag- cell line has some low, unverified level of target antigen expression. 3. The linker is unstable in the culture medium, leading to premature payload release. | 1. Perform a dose-response curve on the Ag- monoculture to find the maximum concentration with no significant direct toxicity. Use this concentration range in co-culture assays. 2. Verify antigen expression levels on both cell lines using a sensitive method like quantitative flow cytometry. 3. Test for free MMAE in the supernatant of a cell-free culture medium incubated with the ADC for the duration of the experiment. |
| No significant bystander killing of Ag- cells observed in co-culture. | 1. The ratio of Ag+ to Ag- cells is too low to generate a sufficient concentration of released MMAE. 2. The Ag+ cell line is inefficient at internalizing and/or processing the ADC. 3. The Ag- cell line is resistant to MMAE or overexpresses efflux pumps (e.g., P-glycoprotein) that remove the payload. | 1. Increase the proportion of Ag+ cells in the co-culture (e.g., from 1:1 to 3:1 or higher). The bystander effect is dependent on the Ag+ cell fraction. 2. Confirm ADC internalization in the Ag+ cell line using a fluorescently labeled ADC. 3. Determine the IC50 of free MMAE on the Ag- cell line to confirm its sensitivity. Assess the expression of relevant efflux pumps. |
| High variability between replicate bystander experiments. | 1. Inconsistent cell seeding densities or ratios. 2. Differences in cell health or passage number between experiments. 3. Inaccurate quantification of viable cells, especially when distinguishing between Ag+ and Ag- populations. | 1. Use a precise cell counting method and ensure homogenous mixing before plating. 2. Maintain a consistent cell culture practice, using cells within a defined low-passage number range. 3. Use a robust method for distinguishing cell populations, such as pre-labeling one cell type with a fluorescent protein (e.g., GFP, RFP) and analyzing via flow cytometry or high-content imaging. |
| Conditioned medium transfer assay shows no bystander effect. | 1. Insufficient ADC processing time by Ag+ cells to release enough payload into the medium. 2. The released MMAE is unstable or adheres to the plasticware over time. 3. The concentration of released MMAE in the transferred medium is below the cytotoxic threshold for the Ag- cells. | 1. Increase the incubation time of the ADC with the Ag+ cells (e.g., from 48h to 72h or 96h). 2. Minimize the time between medium collection and transfer. 3. Concentrate the conditioned medium before applying it to the Ag- cells, or increase the initial ADC concentration used to treat the Ag+ cells. |
Section 3: Data Presentation
The efficacy of the bystander effect is highly dependent on the ADC, cell lines, and experimental conditions. The tables below summarize representative data from preclinical studies.
Table 1: Comparative in Vitro Cytotoxicity of MMAE vs. MMAF Payloads
| Payload Type | Molecular Characteristic | Cell Membrane Permeability | Typical Bystander Effect |
| MMAE | More hydrophobic, neutral molecule | High | Potent |
| MMAF | Hydrophilic, negatively charged at physiological pH | Low | Minimal to None |
Table 2: Example IC50 Values for Trastuzumab-vc-MMAE (T-vc-MMAE)
| Cell Line | HER2 Expression | Culture Type | T-vc-MMAE IC50 | Finding |
| NCI-N87 | High (Ag+) | Monoculture | ~3 ng/mL | High ADC potency on target cells. |
| MCF7 | Low/Negative (Ag-) | Monoculture | >1000 ng/mL | Low direct ADC toxicity on bystander cells. |
| MCF7 | Low/Negative (Ag-) | Co-culture with NCI-N87 (9:1 ratio) | ~30 ng/mL | Significant decrease in IC50 demonstrates potent bystander killing. |
| Data are illustrative and compiled from trends reported in literature such as reference. Actual values are experiment-dependent. |
Table 3: Influence of Antigen-Positive Cell Ratio on Bystander Killing
| ADC | Ag+ Cell Line | Ag- Cell Line | Ag+ : Ag- Ratio | % Viability of Ag- Cells |
| T-vc-MMAE | NCI-N87 (HER2+) | MCF7-GFP (HER2-) | 0:100 (Control) | ~100% |
| T-vc-MMAE | NCI-N87 (HER2+) | MCF7-GFP (HER2-) | 25:75 | ~70% |
| T-vc-MMAE | NCI-N87 (HER2+) | MCF7-GFP (HER2-) | 50:50 | ~45% |
| T-vc-MMAE | NCI-N87 (HER2+) | MCF7-GFP (HER2-) | 75:25 | ~20% |
| Data are representative of trends showing that bystander killing of Ag- cells increases with a higher fraction of Ag+ cells, as described in reference. |
Section 4: Experimental Protocols & Visualizations
Protocol 1: In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill Ag- cells when cultured alongside Ag+ cells.
Methodology:
-
Cell Preparation:
-
Select an Ag+ cell line (e.g., SK-BR-3 for HER2) and an Ag- cell line (e.g., MCF7 for HER2).
-
For accurate quantification, label the Ag- cells with a stable fluorescent marker (e.g., GFP) or luciferase.
-
-
Co-culture Seeding:
-
In a 96-well plate, seed a mixture of Ag+ and Ag- cells. The total cell density should be optimized for logarithmic growth over the assay period (e.g., 10,000 cells total per well).
-
Vary the ratio of Ag+ to Ag- cells (e.g., 1:3, 1:1, 3:1) to assess dependency on the Ag+ population.
-
Include monoculture controls for both Ag+ and Ag- cells.
-
-
ADC Treatment:
-
Allow cells to adhere for 24 hours.
-
Treat the co-cultures and monocultures with a serial dilution of the MMAE-based ADC.
-
Include an isotype control ADC (a non-binding antibody with the same linker-payload) and a vehicle control.
-
-
Incubation:
-
Incubate plates for a period sufficient to observe cell death, typically 72-120 hours.
-
-
Analysis:
-
Quantify the viability of the fluorescently labeled Ag- cell population using flow cytometry or high-content imaging.
-
Compare the viability of Ag- cells in co-culture to their viability in monoculture at the same ADC concentrations. A significant, Ag+-dependent decrease in Ag- cell viability indicates a bystander effect.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from Ag+ cells into the medium and is capable of killing Ag- cells without direct cell contact.
Methodology:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in a T-75 flask or 6-well plate and grow to high confluency.
-
Treat the Ag+ cells with the MMAE-ADC at a cytotoxic concentration (e.g., 5-10x the IC50) for 48-72 hours.
-
As a control, incubate the same concentration of ADC in a parallel flask containing medium but no cells to check for premature linker cleavage.
-
-
Collect and Transfer Medium:
-
Collect the supernatant (conditioned medium) from the ADC-treated Ag+ cells and the cell-free control flask.
-
Centrifuge the medium to pellet any detached cells or debris and transfer the clear supernatant.
-
-
Treat Ag- Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere for 24 hours.
-
Remove the existing medium and add the collected conditioned medium (and control medium) to the Ag- cells.
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells for 48-72 hours.
-
Assess cell viability using a standard assay (e.g., CellTiter-Glo®, MTT).
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from Ag+ cells to those treated with the control medium. Significantly higher cytotoxicity in the medium from ADC-treated Ag+ cells confirms a bystander effect.
-
Visualization of MMAE's Mechanism of Action
The following diagram illustrates the key steps in MMAE-induced apoptosis after being released from an ADC.
Technical Support Center: Valine-Citrulline-PABC (VC-PAB) Linkers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering premature payload release from antibody-drug conjugates (ADCs) utilizing Valine-Citrulline-p-aminobenzylcarbamate (VC-PAB) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of payload release for a VC-PAB linker?
The VC-PAB linker is a cathepsin B-cleavable linker designed for intracellular drug release.[1][2] The mechanism involves:
-
Internalization: The ADC binds to the target antigen on the cancer cell surface and is internalized, typically through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking: The ADC is transported to the lysosome, an organelle containing various degradative enzymes.[1]
-
Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B, which are often highly expressed in tumor cells, recognize and cleave the dipeptide bond between valine and citrulline.[2][3]
-
Self-Immolation: Cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction of the PABC spacer.[4][5]
-
Payload Release: This self-immolation liberates the active cytotoxic payload inside the target cell.[4][5]
Q2: We are observing significant premature payload release in our mouse model. What is the likely cause?
A primary cause of premature payload release from VC-PAB linkers in mouse models is the activity of a specific enzyme in mouse plasma called carboxylesterase 1c (Ces1c).[6][7][8] This enzyme can hydrolyze the carbamate bond in the PABC portion of the linker, leading to payload release in circulation before the ADC reaches the target tumor cells.[7][9] This phenomenon is a known issue specific to murine models and is not typically observed in human or non-human primate plasma.[6][10][11]
Q3: Is premature payload release from VC-PAB linkers a concern in human plasma?
Generally, VC-PAB linkers are significantly more stable in human plasma compared to mouse plasma.[10][11] Human plasma does not contain the same carboxylesterase (Ces1c) that is responsible for the rapid linker cleavage seen in mice.[7][8] However, other factors can still contribute to linker instability to a lesser extent, such as the specific chemical modifications of the linker and the conjugation site on the antibody.[7][12] It's also been noted that human neutrophil elastase (NE) can cause aberrant cleavage of the Val-Cit bond, potentially leading to off-target toxicity.[13][14]
Q4: Can the hydrophobicity of the VC-PAB linker and payload contribute to ADC instability?
Yes, the hydrophobic nature of the VC-PAB linker and many cytotoxic payloads can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[10][15] ADC aggregation can negatively impact the stability, manufacturing, and pharmacokinetic properties of the therapeutic.[10][16]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with VC-PAB linked ADCs.
Issue 1: High Levels of Free Payload Detected in Plasma Stability Assays
If you observe a rapid decrease in the average drug-to-antibody ratio (DAR) or an increase in free payload in your in vitro plasma stability assay, consider the following:
-
Troubleshooting Steps:
-
Confirm the Plasma Source: Verify that the premature release is occurring in mouse plasma, as this is a common issue due to carboxylesterase 1c (Ces1c).[6][7] Run parallel experiments with human and/or cynomolgus monkey plasma to compare stability.[8][16]
-
Analytical Method Verification: Ensure your analytical methods, such as LC-MS or HPLC, are properly calibrated and validated for detecting both conjugated and free payload.[17][18][19]
-
Maleimide Exchange: If a maleimide linker was used for conjugation to cysteine residues, consider the possibility of payload transfer to other thiol-containing molecules in plasma, like albumin.[6]
-
-
Mitigation Strategies:
-
Linker Modification: Introduce chemical modifications near the cleavage site to hinder enzymatic access by Ces1c without significantly impacting intracellular cleavage by Cathepsin B.[6][7] For example, a glutamic acid-valine-citrulline (Glu-Val-Cit) linker has shown increased stability in mouse plasma.[9][11]
-
Alternative Preclinical Models: If feasible, consider using a different preclinical model, such as rats or non-human primates, where the VC-PAB linker is more stable.[20]
-
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
If your VC-PAB ADC demonstrates potent cytotoxicity in cell-based assays but fails to show significant efficacy in a mouse tumor model, this could be due to premature payload release in vivo.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study in mice to measure the levels of intact ADC and free payload over time.[12] A rapid clearance of the intact ADC and a corresponding increase in free payload would suggest in vivo instability.
-
In Vitro Plasma Stability Correlation: Compare your in vivo findings with in vitro plasma stability data. A high rate of payload release in mouse plasma in vitro is a strong indicator of the likely cause for poor in vivo efficacy.[8]
-
-
Mitigation Strategies:
-
Linker Engineering: As mentioned previously, utilizing a more stable linker design, such as the Glu-Val-Cit linker, can improve in vivo stability and therapeutic efficacy in mouse models.[11]
-
Dosing Regimen Optimization: While not a solution for linker instability, adjusting the dosing regimen might partially compensate for rapid payload release, though this is not ideal.[12]
-
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To quantify the premature release of a cytotoxic payload from an ADC in plasma over a defined time course.[6]
Materials:
-
Test ADC
-
Mouse, Rat, Cynomolgus Monkey, and Human Plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G Magnetic Beads
-
Elution Buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)
-
Internal Standard for LC-MS/MS analysis
Procedure:
-
Incubation: Spike the ADC into plasma from different species and a PBS control to a final concentration of 100 µg/mL. Incubate at 37°C.[6]
-
Time-Point Collection: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours). Immediately freeze samples at -80°C to stop the reaction.[6]
-
Sample Preparation for Free Payload Analysis:
-
Sample Preparation for DAR Analysis:
-
Analysis:
Data Presentation
Table 1: Representative In Vitro Plasma Stability of a VC-PAB-MMAE ADC
| Time (hours) | Average DAR in Mouse Plasma | % Free MMAE in Mouse Plasma | Average DAR in Human Plasma | % Free MMAE in Human Plasma |
| 0 | 4.0 | 0.5% | 4.0 | 0.4% |
| 24 | 2.8 | 30% | 3.9 | 2.1% |
| 48 | 1.9 | 52% | 3.8 | 4.5% |
| 72 | 1.2 | 70% | 3.7 | 6.8% |
| 144 | 0.5 | 88% | 3.5 | 12.3% |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of intended and premature payload release from a VC-PAB linker.
Caption: Experimental workflow for assessing ADC plasma stability.
Caption: Troubleshooting decision tree for premature payload release.
References
- 1. benchchem.com [benchchem.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. adcreview.com [adcreview.com]
- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 19. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Improving ADC Homogeneity with Site-Specific Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the homogeneity of Antibody-Drug Conjugates (ADCs) through site-specific conjugation.
Frequently Asked Questions (FAQs)
Q1: What is site-specific ADC conjugation and why is it important?
Site-specific ADC conjugation is a method used to attach cytotoxic drugs to specific, predetermined sites on an antibody molecule.[1][] This controlled approach is crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is the number of drug molecules attached to a single antibody.[][] Homogeneity is critical because it leads to a more consistent product with predictable pharmacokinetic properties, improved stability, a better therapeutic window, and reduced off-target toxicity.[1][][4][5] In contrast, traditional non-specific conjugation methods result in a heterogeneous mixture of ADCs with varying DARs, which can lead to inconsistent efficacy and safety profiles.[5][6][7][]
Q2: What are the common causes of low conjugation efficiency and yield?
Several factors can contribute to low conjugation efficiency and yield in site-specific ADC production. These can be broadly categorized as:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the conjugation reaction.[9][]
-
Reagent Quality and Stoichiometry: Degradation of the linker-payload or an inappropriate molar ratio of the linker-drug to the antibody can lead to poor outcomes.[9]
-
Antibody-Related Issues: The purity and concentration of the monoclonal antibody (mAb) are critical.[11][12] Contaminating proteins can compete for conjugation, and low antibody concentrations can reduce reaction efficiency.[11] The presence of interfering substances like Tris or glycine in the antibody buffer can also inhibit the reaction.[9]
-
Linker and Payload Properties: The chemical characteristics of the linker and the hydrophobicity of the payload can influence reaction efficiency and may lead to aggregation.[9][13]
-
Inefficient Purification: Significant loss of the conjugated antibody during purification steps is a common reason for low final yield.[9][11]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect ADC performance?
The DAR is a critical quality attribute of an ADC that significantly influences its therapeutic efficacy and safety.[] An optimal DAR, typically between 2 and 4, is crucial for balancing potency and safety.[][14]
-
Under-conjugation (low DAR): May result in insufficient drug potency, leading to a failure to effectively kill cancer cells.[]
-
Over-conjugation (high DAR): Can lead to reduced solubility, increased aggregation, and rapid clearance from circulation.[][13] This can also increase immunogenicity and off-target toxicity.[][13]
Site-specific conjugation methods provide greater control over the DAR, leading to a more homogeneous product with a predictable and optimized therapeutic window.[1][5]
Q4: What are the primary methods for site-specific conjugation?
Several strategies have been developed to achieve site-specific conjugation, including:
-
Engineered Cysteines: This popular method involves introducing cysteine residues at specific sites on the antibody for conjugation.[15][16] The THIOMAB™ technology is a well-known example of this approach.[]
-
Non-natural Amino Acids: Incorporating non-natural amino acids with unique reactive groups into the antibody sequence allows for highly specific conjugation.[][16]
-
Enzymatic Conjugation: Enzymes like transglutaminase and sortase A can be used to attach payloads to specific amino acid sequences on the antibody with high precision.[1][17]
-
Glycoengineering: This technique involves modifying the N-glycans on the antibody's Fc region to create sites for drug conjugation, resulting in homogeneous ADCs.[18][19]
Troubleshooting Guide
This guide addresses specific issues that may arise during your site-specific ADC conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time based on the specific conjugation chemistry.[9][] For example, lysine-based conjugations often require a pH of 7.5-8.5, while cysteine-based methods typically use a pH between 6.5 and 7.5.[11] |
| Poor Reagent Quality | Use fresh, high-quality linker-payloads and other reagents. Ensure proper storage to prevent degradation.[9] | |
| Incorrect Molar Ratio | Titrate the molar ratio of the linker-payload to the antibody to find the optimal balance that maximizes conjugation without causing aggregation.[9] | |
| Interfering Buffer Components | Ensure the antibody buffer is free of primary amines (e.g., Tris) or other interfering substances.[9] If necessary, perform a buffer exchange prior to conjugation. | |
| Antibody Aggregation | Hydrophobic Payload | The conjugation of hydrophobic drugs can induce aggregation.[11][13] Consider using a more hydrophilic linker or optimizing the formulation buffer with excipients that enhance stability.[9] |
| High DAR | Over-conjugation can lead to aggregation.[13] Optimize the molar ratio of linker-payload to antibody to achieve the desired DAR without inducing aggregation.[9] | |
| Prolonged Reaction Time | Excessively long incubation times can sometimes lead to antibody aggregation.[11] Optimize the reaction time to ensure complete conjugation while minimizing aggregation. | |
| Low Final Yield After Purification | Inefficient Purification Method | The chosen purification method may not be suitable for your ADC. Size exclusion chromatography (SEC) and tangential flow filtration (TFF) are commonly used.[9] Ensure the materials (e.g., resin, membrane) are compatible with your ADC. |
| Irreversible Binding to Column | The ADC may be binding irreversibly to the chromatography column matrix.[11] Adjusting the buffer composition or trying a different type of resin may improve recovery. | |
| Loss of Aggregates | If aggregation has occurred, the aggregates are often removed during purification, leading to a lower yield of the desired monomeric ADC.[11] Address the root cause of aggregation to improve overall yield. | |
| Heterogeneous Product (Variable DAR) | Inefficient Site-Specific Reaction | Ensure the conditions for the site-specific reaction are optimal to drive the reaction to completion at the intended sites. |
| Stochastic Conjugation Occurring | If using a method that modifies native residues (e.g., partial disulfide reduction), ensure the conditions are tightly controlled to favor modification at the desired sites and minimize non-specific reactions.[20] | |
| Inaccurate DAR Measurement | Use appropriate analytical techniques to accurately determine the DAR distribution. Hydrophobic Interaction Chromatography (HIC) is a powerful method for this purpose.[11][21][22] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different DAR species in an ADC sample based on their hydrophobicity.[5]
Methodology:
-
Column: Use a HIC column suitable for antibody separations (e.g., Butyl-NPR).
-
Mobile Phase A (High Salt): Prepare a buffer such as sodium phosphate with a high concentration of a salt like ammonium sulfate.
-
Mobile Phase B (Low Salt): Prepare the same buffer without the high salt concentration.
-
Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Elution: Elute the sample using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DAR values are more hydrophobic and will elute later at lower salt concentrations.[12]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.[12]
Protocol 2: Thiol Quantification using Ellman's Assay
Objective: To verify the number of free sulfhydryl groups per antibody after reduction of interchain disulfide bonds, prior to cysteine-based conjugation.[12]
Methodology:
-
Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound, such as L-cysteine.
-
Antibody Reduction: Treat the antibody solution with a reducing agent (e.g., DTT or TCEP) under optimized conditions (time, temperature).
-
Assay Reaction: Add Ellman's reagent (DTNB) to both the standards and the reduced antibody sample.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Determine the concentration of free thiols in the antibody sample by comparing its absorbance to the standard curve.
Visualizations
Caption: Troubleshooting workflow for low ADC conjugation efficiency.
Caption: General workflow for site-specific ADC production.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Homogeneous Antibody–Drug Conjugates via Glycoengineering | Springer Nature Experiments [experiments.springernature.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pharmiweb.com [pharmiweb.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Bioorthogonal Ligation Reactions
Welcome to the technical support center for bioorthogonal ligation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize your experiments for enhanced efficiency, yield, and reproducibility.
Troubleshooting Guides
This section addresses specific issues that may arise during bioorthogonal ligation reactions, offering potential causes and actionable solutions.
Issue 1: Slow or Incomplete Reaction
Question: My bioorthogonal ligation reaction is proceeding slowly or is incomplete. What are the possible causes and how can I troubleshoot this?
Answer: Slow or incomplete reactions are a common issue in bioorthogonal chemistry. Several factors related to reaction conditions and reagent stability can contribute to this problem. A systematic approach to troubleshooting is often the most effective.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Suboptimal Reaction Conditions | Optimize Buffer and pH: The choice of buffer and pH can significantly impact reaction kinetics. For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), switching from Phosphate-Buffered Saline (PBS) to HEPES buffer (pH 7) can increase reaction rates.[1] Generally, a pH range of 7 to 8.5 is optimal for SPAAC reactions, while Tetrazine-TCO ligations are robust over a broader pH range of 6 to 9.[1][2][3] Adjust Temperature: While many bioorthogonal reactions proceed efficiently at room temperature, gently heating the reaction to 37°C can increase the rate.[2][3] For temperature-sensitive biomolecules, performing the reaction at 4°C for a longer duration (e.g., overnight) is a viable option.[2][3] |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of the reactants.[2][4] If possible, increase the concentration of one or both reactants. For reactants with poor aqueous solubility, adding a small amount of a water-miscible organic co-solvent like DMSO or DMF can improve solubility and increase the effective concentration.[1][3] |
| Incorrect Stoichiometry | While a 1:1 molar ratio is theoretically ideal, using a slight excess (1.05 to 1.5-fold) of one reactant can help drive the reaction to completion.[2] The optimal ratio may need to be determined empirically for your specific system.[2] |
| Steric Hindrance | If the bioorthogonal handles are attached to bulky molecules, their ability to react can be impeded. Consider introducing a flexible PEG spacer to increase the accessibility of the reactive groups.[2] |
| Degradation of Reactants | Tetrazine Instability: Some tetrazines, especially those with electron-withdrawing groups, can degrade in aqueous media.[2][3] TCO Instability: Trans-cyclooctenes (TCOs) can be sensitive to thiols and low pH.[2] In complex media like serum, TCOs can isomerize to their unreactive cis-isomer.[3] General Instability: Ensure you are using freshly prepared solutions or reagents that have been stored under an inert atmosphere and protected from light.[2] |
| Presence of Competing Reagents | Buffers containing sodium azide (NaN₃) as a preservative will compete with your azide-functionalized molecule in SPAAC reactions, reducing the efficiency of your intended reaction.[1] Ensure all buffers and solutions are free of sodium azide.[1] |
Issue 2: Low Product Yield
Question: I am observing a low yield of my desired conjugate. What could be the reason and how can I improve it?
Answer: Low product yield can be a result of several factors, including inefficient reaction, degradation of reactants or products, and issues with purification.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Inefficient Reaction | Address the points mentioned in the "Slow or Incomplete Reaction" section, such as optimizing reaction conditions, reactant concentrations, and stoichiometry. |
| Hydrolysis of Tetrazines | Some tetrazine derivatives are susceptible to hydrolysis in aqueous buffers. Use freshly prepared tetrazine solutions and consider using more stable derivatives if hydrolysis is suspected. |
| Oxidation of Phosphine Probes (Staudinger Ligation) | If performing a Staudinger ligation, the phosphine probe can be susceptible to air oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Side Reactions | Highly reactive cyclooctynes can sometimes react with biological nucleophiles like thiols.[4] Ensure the chosen reaction is highly selective for your application. If non-specific labeling is observed, simplifying the buffer system may help identify the cause.[1] |
| Issues with Purification | The desired product may be lost during purification steps. Optimize your purification method (e.g., size-exclusion chromatography, dialysis, or affinity chromatography) to ensure efficient recovery of the conjugate.[1] |
Issue 3: Non-Specific Labeling or High Background Signal
Question: I am observing non-specific labeling or a high background signal in my experiments. What are the potential causes and how can I reduce it?
Answer: Non-specific labeling can obscure your results and make data interpretation difficult. It is often caused by the labeling probe binding to unintended targets or by autofluorescence.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Non-specific Binding of the Probe | Washing Steps: Include thorough wash steps after incubation with the probe to remove any unbound probe.[4] Blocking Agents: Consider using a blocking agent, such as BSA, if non-specific binding is suspected, particularly in cell-based assays.[5] |
| High Probe Concentration | Reduce the concentration of the labeling probe. Perform a dose-response curve to find the optimal concentration that provides a good signal-to-noise ratio without inducing cytotoxicity.[4] |
| Side Reactions of Bioorthogonal Reagents | Some strained cyclooctynes can react with biological nucleophiles like thiols.[4] Ensure the chosen bioorthogonal reaction is highly selective and that the reagents are stable under your experimental conditions. |
| Cellular Autofluorescence | Image a control sample of unlabeled cells to determine the level of autofluorescence.[4] If autofluorescence is high, you may need to use a fluorophore with a different excitation/emission spectrum or employ image analysis techniques to subtract the background. |
| Precipitation of Reagents | Precipitation of reactants or the final product can occur due to poor solubility in aqueous media, leading to non-specific aggregates.[3] Incorporating polyethylene glycol (PEG) linkers into your reagents can enhance their aqueous solubility.[3] The use of a minimal amount of a compatible organic co-solvent (e.g., DMSO) can also help.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for bioorthogonal ligation reactions?
A1: The optimal pH can vary depending on the specific reaction.
-
TCO-tetrazine ligation is generally robust and efficient across a broad pH range of 6 to 9.[2][3]
-
SPAAC reactions are often accelerated at higher pH values, with a typical optimal range of 7 to 8.5.[1] It is crucial to ensure the chosen pH is compatible with the stability of your biomolecules.[1]
Q2: What is the ideal reaction temperature and duration?
A2: Most bioorthogonal reactions are performed at room temperature (20-25°C) for 30 to 60 minutes.[2] To accelerate the reaction, the temperature can be increased to 37°C.[2][3] For sensitive biomolecules, reactions can be performed at 4°C, but may require a longer incubation period (e.g., overnight).[2][3]
Q3: Is a catalyst required for these reactions?
A3: Strain-promoted reactions like SPAAC and IEDDA (e.g., TCO-tetrazine ligation) are catalyst-free.[3] This is a significant advantage for applications in living systems, as it avoids the cytotoxicity associated with catalysts like copper, which is used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of a tetrazine ligation can be monitored by observing the decrease in the tetrazine's absorbance in the 510-550 nm range.[2] For more detailed kinetic analysis, techniques like HPLC, mass spectrometry, or NMR can be used to quantify the formation of the product.[2]
Q5: How do I choose the right bioorthogonal reaction for my experiment?
A5: The choice of bioorthogonal reaction depends on several factors, including the desired reaction kinetics, the stability of the reactants, the size of the bioorthogonal handle, and the experimental environment (in vitro, in cells, or in vivo). A decision tree can help guide this selection process.
Quantitative Data Summary
The efficiency of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction.
Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions
| Reaction | Dienophile/Alkyne | Diene/Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| IEDDA | trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~1,000 - 30,000 |
| IEDDA | sTCO | 3,6-di-(2-pyridyl)-s-tetrazine | >800 |
| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl azide | ~0.1 - 1 |
| SPAAC | Difluorinated cyclooctyne (DIFO) | Benzyl azide | ~0.1 |
| SPAAC | Bicyclononyne (BCN) | Benzyl azide | ~0.1 - 1 |
Note: Reaction rates are highly dependent on the specific structures of the reactants and the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling via NHS Ester Chemistry and TCO-Tetrazine Ligation
This protocol outlines the steps for conjugating two proteins after labeling them with TCO and tetrazine reactive handles via N-hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
Protein 1 and Protein 2
-
TCO-NHS ester
-
Tetrazine-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve Protein 1 in the amine-free buffer to a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.
-
Activation of Protein 1 with TCO-NHS Ester: a. Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF. b. Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. d. (Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes. e. Remove excess, unreacted TCO-NHS ester using a desalting column.
-
Activation of Protein 2 with Tetrazine-NHS Ester: Follow the same procedure as in step 2, using a tetrazine-NHS ester.
-
Ligation Reaction: a. Mix the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4). b. Incubate the reaction for 30-60 minutes at room temperature. For less reactive partners or in more dilute conditions, the incubation time can be extended.
-
Purification: Purify the resulting conjugate to remove any unreacted starting materials using a suitable method such as size-exclusion chromatography.
Protocol 2: Monitoring Tetrazine Ligation via UV-Vis Spectroscopy
This protocol describes how to monitor the reaction progress by observing the decrease in tetrazine absorbance.
Materials:
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Cuvette
Procedure:
-
Determine the λmax of the Tetrazine: Dissolve the tetrazine-functionalized molecule in the reaction buffer and measure its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax), which is typically between 510-550 nm.
-
Reaction Setup: In a cuvette, add the reaction buffer and the TCO solution.
-
Initiate the Reaction: Add the tetrazine solution to the cuvette, mix quickly, and immediately start recording the absorbance at the predetermined λmax over time.
-
Data Analysis: The decrease in absorbance over time is proportional to the consumption of the tetrazine and can be used to determine the reaction kinetics.
Visualizations
References
optimizing storage conditions for TCO-PEG4-VC-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the optimal storage, handling, and use of TCO-PEG4-VC-PAB-MMAE, a key reagent in the development of antibody-drug conjugates (ADCs). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Optimizing Storage Conditions
Proper storage of this compound is critical to maintain its integrity and performance. The following table summarizes the recommended storage conditions.
| Condition | Powder | Stock Solution in Solvent |
| Temperature | -20°C[1][2][3] | -80°C[1] |
| Duration | Up to 3 years[4] | Up to 6 months[1] |
| Light | Protect from light[1][2] | Protect from light[1] |
| Shipping | Shipped with blue ice or at ambient temperature.[3][4] | N/A |
Note: Once prepared, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is best to use freshly prepared solutions.[1]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Precipitation or Low Solubility of this compound
Question: I am observing precipitation when trying to dissolve this compound or when preparing my final formulation. What should I do?
Answer:
Low solubility or precipitation can be a common issue, particularly given the hydrophobic nature of the MMAE payload.[5] Here are some steps to troubleshoot this problem:
-
Co-solvent Percentage: The use of organic co-solvents like DMSO is often necessary.[2] If you are seeing precipitation, you may need to optimize the percentage of the co-solvent. However, be mindful that high concentrations of organic solvents can lead to antibody aggregation.
-
Order of Addition: When preparing formulations, the order of solvent addition is crucial. A recommended protocol for an in vivo formulation is to first dissolve the compound in DMSO, then add PEG300, followed by Tween-80, and finally the aqueous saline solution.[1][2]
-
Ultrasonication: For initial stock solutions in DMSO, ultrasonication may be required to achieve complete dissolution.[2]
-
Hydrophilic Linkers: The PEG4 spacer in this compound is designed to enhance solubility.[6] If solubility issues persist, consider if a linker with a longer PEG chain might be more suitable for your specific antibody.
A troubleshooting workflow for solubility issues is presented below:
Caption: A logical workflow for troubleshooting precipitation issues.
Issue 2: ADC Aggregation
Question: My antibody-drug conjugate (ADC) is showing signs of aggregation after conjugation with this compound. How can I mitigate this?
Answer:
ADC aggregation is a significant concern as it can impact efficacy and safety.[7] The hydrophobicity of the MMAE payload can contribute to this issue.[5]
-
Formulation Optimization: The formulation buffer plays a critical role. Screen different pH levels and ionic strengths to find the optimal conditions for your ADC's stability.[7]
-
Incorporate Stabilizing Excipients:
-
Sugars/Polyols (e.g., sucrose, trehalose): These can act as cryoprotectants and stabilizers.
-
Amino Acids (e.g., arginine, histidine): Arginine can help solubilize proteins, while histidine can act as a buffer.
-
Surfactants (e.g., polysorbate 20 or 80): These are crucial for preventing surface-induced aggregation.[7]
-
-
Site-Specific Conjugation: The TCO group allows for bioorthogonal, site-specific conjugation to a tetrazine-modified antibody.[6] This leads to a more homogeneous ADC with a defined drug-to-antibody ratio (DAR), which can improve stability compared to stochastic conjugation methods.[7]
The following table summarizes the impact of different factors on ADC aggregation:
| Factor | Impact on Aggregation | Mitigation Strategy |
| Hydrophobic Payload (MMAE) | Increases aggregation propensity[5] | Optimize formulation with excipients.[7] |
| High DAR | Can increase aggregation[8] | Utilize site-specific conjugation for a defined, lower DAR.[7] |
| Suboptimal Buffer (pH, ionic strength) | Can destabilize the ADC[7] | Screen a range of buffer conditions.[7] |
| Mechanical Stress (agitation) | Can induce aggregation | Minimize agitation and shaking. |
| Light Exposure | Can cause degradation leading to aggregation | Protect the ADC from light. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the MMAE payload?
A1: Monomethyl auristatin E (MMAE) is a potent antimitotic agent. It works by inhibiting the polymerization of tubulin, a critical component of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
The signaling pathway for MMAE-induced apoptosis is illustrated below:
Caption: The intracellular pathway of an MMAE-containing ADC.
Q2: Why is a cleavable linker like Val-Cit used in this conjugate?
A2: The valine-citrulline (VC) dipeptide linker is designed to be stable in the bloodstream but is specifically cleaved by enzymes, such as cathepsin B, which are highly active inside the lysosomes of tumor cells.[6][9] This ensures that the potent MMAE payload is released preferentially at the tumor site, minimizing off-target toxicity. The p-aminobenzyloxycarbonyl (PAB) group acts as a self-immolative spacer, ensuring efficient release of the payload after the VC linker is cleaved.
Q3: What is the purpose of the TCO group and the PEG4 spacer?
A3:
-
TCO (trans-cyclooctene) Group: This enables a bioorthogonal "click chemistry" reaction with a tetrazine-modified antibody. This reaction is highly specific and efficient, allowing for precise, site-specific conjugation.[6]
-
PEG4 Spacer: The polyethylene glycol (PEG) spacer enhances the solubility and reduces the steric hindrance of the drug-linker, which can improve the overall properties of the resulting ADC.[6]
Experimental Protocols
General Protocol for Antibody Conjugation using this compound
This protocol outlines a general workflow for conjugating this compound to a tetrazine-modified antibody.
Caption: A simplified workflow for ADC synthesis.
Methodology:
-
Preparation of Tetrazine-Modified Antibody: The antibody of interest must first be modified to incorporate a tetrazine group. This is typically achieved by reacting the antibody with a tetrazine-NHS ester.
-
Dissolution of this compound: Prepare a stock solution of this compound in anhydrous DMSO immediately before use.
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound solution to the tetrazine-modified antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.
-
-
Purification: Purify the resulting ADC from the excess drug-linker and other impurities using a suitable method such as size-exclusion chromatography (SEC).
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and the percentage of aggregation using techniques like hydrophobic interaction chromatography (HIC), liquid chromatography-mass spectrometry (LC-MS), and SEC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. This compound | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to TCO-PEG4-VC-PAB-MMAE and SMCC Linkers for Antibody-Drug Conjugate (ADC) Development
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison between a modern, cleavable linker system, TCO-PEG4-VC-PAB-MMAE, and a conventional non-cleavable linker, SMCC, supported by a summary of experimental data and methodologies.
Executive Summary
The fundamental difference between these two linkers lies in their conjugation chemistry and payload release mechanisms.
-
This compound represents a sophisticated, cleavable linker system designed for site-specific, bioorthogonal conjugation.[1][2][3] It utilizes a Trans-Cyclooctene (TCO) group for a highly efficient "click chemistry" reaction with a tetrazine-modified antibody.[1][3] The linker contains a valine-citrulline (VC) peptide sequence that is selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells, ensuring targeted release of the potent cytotoxic agent, monomethyl auristatin E (MMAE).[1][4][] The integrated PEG4 spacer enhances solubility and reduces steric hindrance.[1]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely-used, non-cleavable linker.[4][6] Conjugation typically occurs through the reaction of its maleimide group with sulfhydryl groups on the antibody's cysteine residues, forming a stable thioether bond.[][8] Unlike cleavable linkers, the SMCC linker does not release the payload in its original form. Instead, the entire ADC must be internalized and the antibody component completely degraded within the lysosome to release the payload, which remains attached to the linker and a cysteine residue.[9][10][11]
The choice between these linkers has profound implications for an ADC's stability, efficacy, bystander effect, and overall therapeutic window.
Comparative Analysis
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Linker Type | Cleavable (Enzyme-sensitive)[1][2][12] | Non-cleavable[4][][6] |
| Conjugation Chemistry | Bioorthogonal Click Chemistry (TCO-tetrazine reaction)[1][] | Maleimide-thiol reaction (targets cysteine residues)[][8] |
| Site-Specificity | High (Enables precise Drug-to-Antibody Ratio, DAR) | Low (Can result in heterogeneous mixture of ADCs)[13] |
| Payload Release Mechanism | Cathepsin B cleavage of Val-Cit linker in tumor cell lysosome[1][14] | Full lysosomal degradation of the antibody[9][10][11] |
| Released Payload Form | Free, unmodified MMAE | MMAE-linker-amino acid complex[9] |
| Bystander Effect | Potent. The released, cell-permeable MMAE can kill adjacent antigen-negative tumor cells.[4][9] | Limited to none. The charged payload-linker complex is less permeable and largely trapped inside the target cell.[6] |
| Plasma Stability | Generally high, designed to be stable in circulation and cleave at the target.[6][15] | Very high, due to the stable thioether bond.[][8][16] |
| Therapeutic Window | Potentially wider due to targeted release, but bystander effect could increase off-target toxicity. | Potentially wider due to high stability and limited bystander effect, reducing off-target toxicity.[6][10] |
| Key Advantage | Homogeneous ADC production, potent bystander effect for heterogeneous tumors.[13] | High stability, well-established technology, potentially better safety profile for highly potent payloads.[8][16] |
Visualization of Mechanisms and Workflows
To better illustrate the differences, the following diagrams outline the linker structures and the experimental workflow for their comparison.
Experimental Methodologies
The objective comparison of ADCs requires a series of well-defined experiments. Below are protocols for key assays.
ADC Conjugation and Characterization
-
TCO-linker ADC (Site-Specific):
-
Antibody Modification: A target antibody is first modified with a tetrazine derivative at a specific site, often an engineered cysteine or an unnatural amino acid.
-
Conjugation: The tetrazine-modified antibody is incubated with a molar excess of this compound. The inverse electron-demand Diels-Alder reaction ("click chemistry") proceeds rapidly under physiological conditions (PBS, pH 7.4, room temperature).[3]
-
Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated linker-drug.
-
Characterization: The Drug-to-Antibody Ratio (DAR) is determined using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
-
SMCC-linker ADC (Cysteine Conjugation):
-
Antibody Reduction: Interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like TCEP or DTT to expose free cysteine sulfhydryl groups.
-
Conjugation: The reduced antibody is incubated with a molar excess of a pre-prepared SMCC-payload conjugate. The reaction is typically carried out at pH 7-8.
-
Purification & Characterization: Similar purification and characterization methods (SEC, HIC) are used. This process typically yields a heterogeneous mixture of ADCs with varying DARs (e.g., 0, 2, 4, 6, 8).[13]
-
In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the ADC, unconjugated payload, and a non-targeting control ADC for a period of 72-120 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the premature release of its payload in plasma.[17]
-
Methodology:
-
The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[17]
-
At each time point, samples are collected and analyzed.
-
The amount of intact ADC and released payload can be quantified using methods like ELISA (for ADC concentration) and LC-MS/MS (for free payload quantification).
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
-
Methodology:
-
Model Establishment: Immunocompromised mice (e.g., NOD-SCID or athymic nude) are subcutaneously inoculated with human cancer cells expressing the target antigen. Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).[18]
-
Treatment: Mice are randomized into groups and treated with the ADC (e.g., TCO-linker ADC vs. SMCC-linker ADC), vehicle control, and other relevant controls via intravenous injection. Dosing schedules can be single-dose or multi-dose.[19]
-
Efficacy Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Width² x Length) / 2.[18]
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or based on survival endpoints.
-
Conclusion
The choice between a this compound linker and an SMCC linker is a critical decision in ADC design, with significant implications for the drug's mechanism of action, efficacy, and potential toxicities.
-
This compound offers the advantages of producing homogeneous ADCs with a precise DAR through bioorthogonal chemistry. Its cleavable nature allows for the release of an unmodified, potent payload, enabling a strong bystander effect that is beneficial for treating heterogeneous tumors.[4][9]
-
SMCC provides a robust, highly stable ADC through a well-established non-cleavable linkage.[8][16] This stability can minimize premature drug release and off-target toxicity, potentially leading to a wider therapeutic window , especially when the bystander effect is not desired or needs to be minimized.[6][10]
The optimal choice depends on the specific target, the nature of the tumor heterogeneity, the potency of the payload, and the desired safety profile of the therapeutic candidate. Rigorous preclinical evaluation, following the experimental protocols outlined above, is essential to validate the chosen linker strategy for any given ADC.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotechinformers.com [biotechinformers.com]
- 11. njbio.com [njbio.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purepeg.com [purepeg.com]
- 15. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 16. SMCC - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for MMAE Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. For ADCs utilizing the potent antimitotic agent monomethyl auristatin E (MMAE), the choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data, to inform the rational design of next-generation ADCs.
The most clinically advanced cleavable linker for MMAE is the valine-citrulline (vc) dipeptide, which is susceptible to cleavage by lysosomal proteases like Cathepsin B.[1][2] In contrast, the maleimidocaproyl (mc) linker represents a common non-cleavable option, relying on the complete degradation of the antibody in the lysosome to release the payload.[3]
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in how and where the MMAE payload is liberated.
Cleavable Linkers (e.g., vc-MMAE):
ADCs with cleavable linkers are designed to release the unmodified MMAE payload upon internalization into the target cancer cell.[4] The valine-citrulline linker is stable in the bloodstream but is readily cleaved by proteases, such as Cathepsin B, which are abundant in the lysosomal compartment of tumor cells.[1][2] This enzymatic cleavage releases the highly potent and membrane-permeable MMAE, which can then diffuse out of the target cell and induce apoptosis in neighboring antigen-negative cells, a phenomenon known as the "bystander effect."[2][] This can be particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[]
Non-Cleavable Linkers (e.g., mc-MMAE):
In contrast, ADCs employing non-cleavable linkers release the MMAE payload only after the entire ADC has been internalized and the antibody component has been completely degraded within the lysosome.[2] This process results in the release of an MMAE derivative that is still attached to the linker and the amino acid residue from the antibody. This derivative is typically charged and less membrane-permeable, which significantly limits the bystander effect.[6] The reliance on complete antibody degradation generally leads to greater stability in circulation and a potentially wider therapeutic window due to reduced off-target toxicity.[3]
Performance Comparison: In Vitro and In Vivo Data
The choice of linker significantly impacts the performance of an MMAE-based ADC. The following tables summarize key performance indicators based on available preclinical data. Direct head-to-head comparative studies are limited; therefore, data is compiled from various sources to provide a comprehensive overview.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. In the context of ADCs, a lower IC50 value indicates higher cytotoxicity.
| ADC Construct | Linker Type | Target Cell Line | IC50 (nM) | Reference |
| Anti-CD22-vc-MMAE | Cleavable | DoHH2 (NHL) | ~0.13 (20 ng/ml) | [7] |
| Anti-CD22-vc-MMAE | Cleavable | Granta 519 (NHL) | ~1.8 (284 ng/ml) | [7] |
| LR004-vc-MMAE | Cleavable | A431 (EGFR+) | 0.019 | [8] |
| vc-MMAE construct | Cleavable | SKBR3 | 410.54 | [9] |
| mil40-Cys-linker-MMAE | Non-cleavable | BT-474 (HER2+) | ~0.01 | [6] |
| mil40-Cys-linker-MMAE | Non-cleavable | MCF-7 (HER2-) | ~9.14 | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and antibody targets.
In Vivo Efficacy
In vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs. Key metrics include tumor growth inhibition (TGI) and overall survival.
| ADC Construct | Linker Type | Tumor Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| Anti-CD22-vc-MMAE | Cleavable | Ramos xenograft | ~6.5 mg/kg, single dose | Complete tumor regression | [10] |
| Anti-CD79b-vc-MMAE | Cleavable | Ramos xenograft | ~2.5 mg/kg, single dose | Significant tumor growth delay | [10] |
| Anti-CD22-MC-MMAF | Non-cleavable | Ramos xenograft | ~7 mg/kg, single dose | Tumor growth stasis | [10] |
| Anti-CD79b-MC-MMAF | Non-cleavable | Ramos xenograft | ~2.5 mg/kg, single dose | Significant tumor growth delay | [10] |
| LR004-vc-MMAE | Cleavable | KYSE520 xenograft | 15 mg/kg, 4 injections | Complete tumor regression | [8] |
*Note: Data for mc-MMAF is presented as a surrogate for mc-MMAE due to the limited availability of direct comparative in vivo data for mc-MMAE. MMAF is a related auristatin with different membrane permeability.
Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC determines its exposure and clearance in the body. Key analytes measured include the antibody-conjugated MMAE (acMMAE), total antibody, and unconjugated (free) MMAE.
| Parameter | vc-MMAE ADCs (pooled data from 8 studies) | Non-Cleavable Linker ADCs (General Trend) | Reference |
| acMMAE Clearance | Relatively consistent across different vc-MMAE ADCs | Generally lower clearance, leading to longer half-life | [3][11][12] |
| acMMAE Half-life | Varies, but generally shorter than total antibody | Typically longer due to higher stability | [3][11] |
| Unconjugated MMAE Levels | Low, with a delayed Tmax (2-3 days post-infusion) | Expected to be very low in circulation | [11] |
| Plasma Stability | Generally lower than non-cleavable linkers | Higher stability, less premature payload release | [3] |
Experimental Protocols
Accurate and reproducible experimental data are essential for the preclinical evaluation of ADCs. Below are detailed protocols for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[13]
In Vivo Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells in 100-200 µL of sterile PBS) into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
-
ADC Administration: Administer the ADC, control antibody, or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection at the specified dose and schedule.[15]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[14]
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Euthanize mice if signs of excessive toxicity are observed.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis.[1]
Bystander Killing Co-Culture Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Labeling: Label the antigen-negative "bystander" cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with a serial dilution of the ADC and control antibodies.
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging. A decrease in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.[16]
Conclusion: Selecting the Optimal Linker Strategy
The choice between a cleavable and a non-cleavable linker for an MMAE payload is a critical decision in ADC design that must be guided by the specific therapeutic context.
Cleavable linkers are advantageous for treating heterogeneous tumors due to their ability to induce a potent bystander effect.[17] However, this can be associated with a higher risk of off-target toxicity due to premature payload release.[3]
Non-cleavable linkers generally offer enhanced plasma stability, leading to a better safety profile and a potentially wider therapeutic window.[17] This makes them a suitable choice for targeting highly and homogeneously expressed tumor antigens where a bystander effect is less critical.
A thorough evaluation of the target antigen expression pattern, the tumor microenvironment, and the desired therapeutic outcome is essential for selecting the linker that will maximize the efficacy and minimize the toxicity of an MMAE-based ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An EGFR‐targeting antibody–drug conjugate LR004‐VC‐MMAE: potential in esophageal squamous cell carcinoma and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platform model describing pharmacokinetic properties of vc-MMAE antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide: TCO Click Chemistry vs. Maleimide Conjugation for Antibodies
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to antibodies is critical for creating effective therapeutics and diagnostics, particularly in the field of Antibody-Drug Conjugates (ADCs). The choice of conjugation chemistry directly impacts the homogeneity, stability, efficacy, and safety of the final product. This guide provides an objective comparison between two prominent methods: the bioorthogonal TCO (trans-cyclooctene) click chemistry and the traditional maleimide-thiol conjugation.
Mechanism of Action
The fundamental difference between these two methods lies in their reaction chemistry, which dictates their specificity, reaction conditions, and the stability of the resulting bond.
TCO Click Chemistry: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
TCO click chemistry is a bioorthogonal reaction, meaning it occurs with high specificity and efficiency in complex biological environments without interfering with native biochemical processes[1]. The most common variant for antibody conjugation is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz)[2][3]. This reaction is exceptionally fast and forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct[4][5]. The antibody can be modified with either the TCO or the tetrazine moiety, typically by reacting lysine residues with an NHS-ester functionalized linker[2][3].
Maleimide Conjugation: Michael Addition
Maleimide chemistry is a widely used method that relies on the Michael addition reaction between a maleimide group and a thiol (sulfhydryl) group[6][7]. For antibody conjugation, this typically involves the reduction of native interchain disulfide bonds in the antibody's hinge region to generate free cysteine thiols, which then react with a maleimide-functionalized payload[1][6]. This reaction is highly selective for thiols within a specific pH range (6.5-7.5) and forms a covalent thioether bond[][9][10].
Comparison of Key Performance Parameters
The choice between TCO click chemistry and maleimide conjugation depends on the specific requirements for reaction kinetics, stability, and control over the final product's characteristics.
| Feature | TCO Click Chemistry (TCO-Tetrazine) | Maleimide Conjugation (Thiol-Maleimide) |
| Reaction Rate | Exceptionally fast, with second-order rate constants often exceeding 800 M⁻¹s⁻¹[2][4][9]. Reactions can complete in under an hour at low micromolar concentrations[9][11]. | Fast, but generally slower than TCO-tetrazine ligation[12]. The reaction rate is highly pH-dependent. |
| Specificity | Highly specific and bioorthogonal. TCO and tetrazine groups do not react with native functional groups in biological systems[1][4]. | Highly specific for thiols at pH 6.5-7.5[][9]. At pH >7.5, reactivity with amines (e.g., lysine) can occur, leading to non-specific conjugation[9][10]. |
| Reaction Conditions | Occurs under mild, physiological conditions (aqueous buffer, room temperature, pH 6-9) without needing a catalyst[4]. | Requires a controlled pH range of 6.5-7.5[10]. Antibody often requires a pre-reduction step with agents like TCEP or DTT to generate free thiols[1][6]. |
| Bond Stability | Forms a highly stable dihydropyridazine linkage that is considered irreversible under physiological conditions[9]. | The resulting thiosuccinimide linkage is susceptible to instability[7][13]. It can undergo a reversible retro-Michael reaction, leading to payload loss and transfer to other thiols like albumin in plasma[10][14][15]. |
| Stability Enhancement | Not generally required due to the inherent stability of the bond. | The thiosuccinimide ring can undergo hydrolysis to a more stable ring-opened form that is resistant to the retro-Michael reaction[15][16]. Strategies to promote this include post-conjugation pH adjustments or using "self-hydrolyzing" maleimides[15][16][17]. |
| Control over DAR | DAR can be controlled by varying the molar excess of the TCO/Tz linker during the initial antibody modification step[18]. Site-specific conjugation is possible with engineered antibodies. | DAR is controlled by the extent of disulfide bond reduction[10]. Achieving a homogeneous DAR can be challenging, though site-specific engineering of cysteine residues allows for precise control[19][20]. |
Quantitative Data Summary
The following tables provide quantitative data extracted from various studies, highlighting the performance differences between the two chemistries.
Table 1: Reaction Kinetics
| Chemistry | Rate Constant (k) | Typical Reaction Time | Reference |
| TCO-Tetrazine iEDDA | > 800 M⁻¹s⁻¹ | 30-60 minutes | [2][9] |
| Thiol-Maleimide | Slower than TCO-Tetrazine | 1-2 hours | [12][21] |
Table 2: Conjugate Stability
| Chemistry | Stability Issue | Observation | Mitigation Strategy | Reference |
| TCO-Tetrazine | N/A (High Stability) | TCO-modified IgG loses ~10.5% reactivity after 4 weeks at 4°C. | Not typically needed. | [9] |
| Maleimide-Thiol | Retro-Michael Reaction | A traditional ADC lost ~50% of its drug payload over two weeks in plasma. | Promote hydrolysis to the stable ring-opened form. | [17] |
| Maleimide-Thiol | Payload Shedding | A traditional maleimide-based ADC showed 31% payload shedding after 21 days. | Using a maleamic methyl ester-based linker reduced shedding to ~9%. | [13] |
| Maleimide-Thiol | Hydrolysis Half-Life | A "self-hydrolyzing" maleimide conjugate showed a hydrolysis half-life of ~2-2.6 hours, leading to stabilization. The control showed no hydrolysis at 24 hours. | Use of self-hydrolyzing maleimides. | [17] |
Experimental Workflows and Protocols
The workflows for TCO click chemistry and maleimide conjugation differ significantly, primarily in the initial antibody preparation step.
Experimental Protocol: TCO-Tetrazine Conjugation via NHS Ester
This protocol describes the modification of an antibody with a TCO-linker via its lysine residues, followed by conjugation to a tetrazine-payload.
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a concentration of 1-10 mg/mL[2].
-
-
TCO-Linker Activation:
-
Antibody Modification:
-
Quenching:
-
Purification of Antibody-TCO:
-
Remove excess TCO linker and quenching buffer using a desalting spin column, exchanging the antibody into a storage buffer like PBS[2].
-
-
Bioorthogonal Ligation:
-
Final Purification:
-
If necessary, purify the final antibody conjugate using size-exclusion chromatography to remove any remaining unreacted tetrazine-payload.
-
Experimental Protocol: Thiol-Maleimide Conjugation
This protocol details the conjugation of a maleimide-payload to an antibody after reducing its native disulfide bonds.
-
Antibody Preparation:
-
Disulfide Bond Reduction:
-
Maleimide-Payload Addition:
-
Prepare a stock solution of the maleimide-functionalized payload in DMSO or DMF.
-
Add the maleimide solution to the reduced antibody solution to achieve the desired molar ratio (a 10-20 fold molar excess of payload to antibody is a common starting point)[6].
-
-
Conjugation Reaction:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light[21].
-
-
Quenching:
-
To cap any unreacted thiols on the antibody and consume excess maleimide-payload, add a quenching reagent like N-acetyl cysteine or free cysteine in excess. Incubate for 15-30 minutes[6].
-
-
Final Purification:
-
Remove unreacted payload and quenching agent by purifying the antibody conjugate using a desalting column or size-exclusion chromatography[6].
-
Conclusion
Both TCO click chemistry and maleimide conjugation are powerful methods for creating antibody conjugates, each with distinct advantages and disadvantages.
TCO click chemistry stands out for its exceptional speed, high specificity, and the superior stability of the resulting conjugate. Its bioorthogonal nature makes it ideal for complex systems and in vivo applications where avoiding side reactions is paramount. The primary consideration is the need to introduce either a TCO or tetrazine handle onto one of the reaction partners.
Maleimide conjugation is a well-established and widely used technique that leverages the native cysteine residues of an antibody. However, it requires careful control of reaction conditions, particularly pH, and the stability of the final thiosuccinimide linkage is a significant concern. The potential for a retro-Michael reaction leading to premature drug release in vivo has driven the development of next-generation maleimides to improve stability[14][17].
Ultimately, the choice of conjugation strategy will depend on the specific application. For applications demanding the highest stability and biocompatibility, TCO click chemistry offers a robust solution. For projects where leveraging existing maleimide-functionalized payloads is desirable, careful consideration and optimization of the maleimide chemistry, potentially using stability-enhancing linkers, is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
Validating the Efficacy of TCO-PEG4-VC-PAB-MMAE ADC: A Comparative Guide
This guide provides a comprehensive comparison of the TCO-PEG4-VC-PAB-MMAE Antibody-Drug Conjugate (ADC) platform against alternative ADC technologies. We will delve into the critical aspects of ADC efficacy, including cytotoxicity, the bystander effect, stability, and in vivo performance, supported by experimental data. Detailed methodologies for key validation assays are provided to enable researchers to rigorously evaluate their ADC candidates.
The this compound system represents a sophisticated approach to ADC design, incorporating a bioorthogonal "click chemistry" handle (TCO), a hydrophilic spacer (PEG4), an enzymatically cleavable linker (VC-PAB), and a potent cytotoxic payload (MMAE). This guide will objectively assess the performance of this system in the context of other widely used and emerging ADC technologies.
Mechanism of Action: this compound ADC
The this compound ADC leverages a multi-component system to achieve targeted cancer cell killing. The trans-cyclooctene (TCO) group allows for a highly specific and efficient, bioorthogonal conjugation to a tetrazine-modified antibody, a process known as click chemistry.[1][2] The polyethylene glycol (PEG4) spacer enhances the solubility and flexibility of the linker-drug conjugate.[2]
Upon binding to the target antigen on a cancer cell, the ADC is internalized. Inside the cell, the valine-citrulline (VC) linker is cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[2] This cleavage releases the p-aminobenzyl alcohol (PAB) spacer, which in turn liberates the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[2] The released MMAE can then induce cell cycle arrest and apoptosis.
Figure 1: Mechanism of action of a this compound ADC.
Comparative Performance Data
The following tables summarize the performance of vc-MMAE containing ADCs in comparison to other linker-payload technologies based on available experimental data.
In Vitro Cytotoxicity
| ADC Linker-Payload | Cell Line | Target | IC50 (ng/mL) | Reference |
| vc-MMAE (Cleavable) | SK-BR-3 (HER2 high) | HER2 | ~1 | [3] |
| mc-MMAF (Non-cleavable) | SK-BR-3 (HER2 high) | HER2 | ~10 | [3] |
| vc-MMAE (Cleavable) | BJAB (CD79b+) | CD79b | ~1 | [3] |
| Novel Hydrophilic Linker-MMAE | BJAB (CD79b+) | CD79b | ~1 | [3] |
In Vivo Efficacy (Xenograft Models)
| ADC Linker-Payload | Xenograft Model | Target | Outcome | Reference |
| vc-MMAE (Cleavable) | NCI-N87 (Gastric) | HER2 | Tumor Regression | [3] |
| mc-MMAF (Non-cleavable) | NCI-N87 (Gastric) | HER2 | Tumor Stasis | [3] |
| Clickable Cleavable ADC (tc-ADC) with MMAE | OVCAR-3 (Ovarian) | TAG72 | Significant Tumor Regression | [4] |
| vc-MMAE (Cleavable) | OVCAR-3 (Ovarian) | TAG72 | Limited Efficacy | [4] |
| Exo-EVC-MMAE (Novel Cleavable) | NCI-N87 | HER2 | Enhanced Antitumor Efficacy | [5] |
| Mc-VC-PAB-MMAE (Cleavable) | NCI-N87 | HER2 | Standard Efficacy | [5] |
Plasma Stability
| ADC & Linker | Species | Time Point | % Intact ADC Remaining | Reference |
| vc-PABC | Mouse | Not specified | Unstable | [3] |
| OHPAS (Novel Linker) | Mouse | Not specified | Stable | [3] |
| vc-PABC | Human | Not specified | Stable | [3] |
| OHPAS (Novel Linker) | Human | Not specified | Stable | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate validation of ADC efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed target antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC (targeting an irrelevant antigen) in cell culture medium. Replace the existing medium with the ADC-containing medium.
-
Incubation: Incubate the plates for a period that allows for cell proliferation and the ADC to exert its effect (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data against the ADC concentration to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 5. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
A Comparative Guide to the Reproducibility of TCO-Based Conjugation Methods
For researchers, scientists, and drug development professionals, the ability to reliably and reproducibly conjugate molecules is paramount. Bioorthogonal chemistry provides the tools for specific and efficient molecular tagging in complex biological systems. Among these tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptional speed and biocompatibility.[1][2][3] This guide provides an objective assessment of the reproducibility of TCO-based conjugation, compares it with leading alternatives, and offers detailed experimental protocols to aid in achieving consistent results.
The TCO-Tetrazine Ligation: Mechanism and Kinetics
The TCO-tetrazine conjugation is a bioorthogonal reaction that proceeds via an IEDDA cycloaddition mechanism.[1][2] A highly strained TCO (the dienophile) rapidly and selectively reacts with an electron-deficient tetrazine (the diene) to form a stable dihydropyridazine bond, releasing nitrogen gas as the sole byproduct.[2] This reaction is notable for being catalyst-free, avoiding the cellular toxicity associated with methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
The reaction kinetics are among the fastest in bioorthogonal chemistry, with second-order rate constants (k₂) that can exceed 10⁶ M⁻¹s⁻¹.[2][4][5] This high reaction rate allows for efficient conjugation even at low, micromolar to nanomolar concentrations of reactants, which is crucial for minimizing potential cytotoxicity and for in vivo applications.[1]
Assessing Reproducibility: Key Factors and Challenges
While TCO-tetrazine ligation is exceptionally robust, several factors can influence its rate and yield, impacting experimental reproducibility. Understanding these variables is critical for consistent outcomes.
-
Structural Properties of Reactants: The reaction kinetics are highly dependent on the specific structures of the TCO and tetrazine derivatives.[6]
-
TCO: Increased ring strain enhances reactivity.[6] For example, strained TCOs (sTCO) exhibit faster kinetics.[7]
-
Tetrazine: Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction.[6][8] Conversely, sterically bulky substituents can hinder the reaction.[9][10]
-
-
Stability of Reactants: The stability of the TCO moiety is a critical consideration for reproducibility.
-
Isomerization: TCOs can isomerize to their unreactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or copper-containing serum proteins.[4][11] This isomerization can significantly reduce the concentration of active TCO, leading to lower-than-expected conjugation yields. Some derivatives have been developed for improved stability.[11]
-
Degradation: Both TCOs and some tetrazines can degrade in aqueous media.[7][9] It is recommended to use freshly prepared solutions or reagents stored under inert atmosphere and protected from light.[9]
-
-
Reaction Conditions:
-
Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess (1.05 to 1.5-fold) of one reactant, typically the tetrazine, can help drive the reaction to completion.[7][9] The optimal ratio should be determined empirically.[9]
-
pH: The reaction is efficient across a broad pH range of 6 to 9.[7][9] However, when using NHS esters to attach the TCO or tetrazine handles to proteins, an amine-free buffer at a pH of 7.2-9.0 is crucial to prevent side reactions.[12]
-
Temperature: Most ligations proceed rapidly at room temperature (25°C) or 37°C, often completing within 30-60 minutes.[9][12] For sensitive biomolecules, reactions can be performed at 4°C, though this requires longer incubation times.[9]
-
-
Steric Hindrance: When conjugating large biomolecules like antibodies, the TCO or tetrazine moiety can be "masked" by hydrophobic interactions with the protein surface, rendering them inaccessible.[10] The introduction of a flexible PEG spacer can improve the accessibility of the reactive groups and enhance conjugation efficiency.[9][13]
Comparison with Alternative Bioorthogonal Methods
The TCO-tetrazine ligation is often compared to other catalyst-free bioorthogonal reactions, primarily Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Staudinger Ligation.
The primary advantage of TCO-tetrazine ligation is its unparalleled speed.[1][10] This allows for rapid labeling and the use of lower reactant concentrations compared to SPAAC or Staudinger ligation, which is a significant factor in reducing off-target effects and ensuring high yields in a short timeframe. However, the potential instability of TCOs requires more careful experimental design and reagent handling to ensure reproducibility, whereas the reactants in SPAAC are generally more stable.
Quantitative Data Summary
The following tables summarize key quantitative data for comparing TCO-tetrazine ligation with other common bioorthogonal methods.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Bioorthogonal Reactions
| Reaction Method | Reactant Pair | Catalyst | Typical k₂ (M⁻¹s⁻¹) | Key Characteristics |
| IEDDA Ligation | Tetrazine + TCO | None | 1 - 10⁶ | Exceptionally fast, biocompatible, tunable kinetics. [2][3][14] |
| SPAAC | Strained Alkyne + Azide | None | 10⁻³ - 1 | Excellent biocompatibility, slower than IEDDA.[8][14] |
| CuAAC ("Click") | Terminal Alkyne + Azide | Copper(I) | 10¹ - 10⁴ | Very fast but copper catalyst is toxic to living cells.[14] |
| Staudinger Ligation | Azide + Phosphine | None | ~0.001 | Highly biocompatible but slow; phosphines can oxidize.[14] |
Table 2: Recommended Conditions for Reproducible TCO-Tetrazine Conjugation
| Parameter | Recommended Range | Notes |
| Stoichiometry | 1.05 - 1.5 molar excess of tetrazine | The optimal ratio should be determined empirically for each system.[7][9] |
| pH | 6.0 - 9.0 | For NHS ester labeling of proteins, use an amine-free buffer (e.g., PBS) at pH 7.2-9.0.[9][12] |
| Temperature | 25°C to 37°C | Reactions can be performed at 4°C with extended incubation times.[9][12] |
| Duration | 30 - 60 minutes | Can be extended for less reactive pairs or lower temperatures.[7][12] |
| Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF | Protic solvents like water can accelerate the reaction rate.[12] |
Experimental Protocols
Achieving reproducible results begins with a robust and consistent experimental workflow. The following section details a general protocol for the labeling of an antibody with a TCO-NHS ester and subsequent conjugation to a tetrazine-modified molecule.
Protocol 1: Antibody Modification with TCO-NHS Ester
This protocol describes the modification of primary amines (lysine residues) on a monoclonal antibody (mAb) with a TCO handle.
-
Materials:
-
Procedure:
-
Antibody Preparation: Exchange the mAb into the Reaction Buffer to a final concentration of 2-5 mg/mL using a desalting column.[15]
-
TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.[13]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[7][13]
-
Incubation: Incubate the reaction for 1-3 hours at room temperature.[16]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[17] The purified TCO-labeled antibody is now ready for conjugation.
-
Protocol 2: TCO-Tetrazine Conjugation
This protocol describes the final conjugation of the TCO-labeled antibody with a tetrazine-functionalized payload.
-
Materials:
-
TCO-labeled antibody (from Protocol 1).
-
Tetrazine-functionalized payload (e.g., drug, fluorophore).
-
Conjugation Buffer: PBS, pH 7.4.[15]
-
Purification System: Size Exclusion Chromatography (SEC) or Protein A chromatography.
-
-
Procedure:
-
Payload Preparation: Prepare a stock solution of the tetrazine-payload in a compatible solvent like DMSO.
-
Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the tetrazine-payload stock solution to the TCO-labeled antibody.[15][18] Ensure the final concentration of organic solvent (e.g., DMSO) does not exceed 10% (v/v) to maintain protein integrity.[15]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.[15] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or absorbance (typically 510-550 nm).[2][9]
-
Final Purification: Purify the final antibody-drug conjugate (ADC) or labeled antibody using a suitable chromatography method (e.g., SEC) to remove unreacted payload and potential aggregates.[7]
-
Characterization: Assess the purity of the final conjugate by SDS-PAGE and SEC-HPLC. Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using mass spectrometry or UV-Vis spectroscopy.[17]
-
By carefully controlling the variables outlined in this guide and adhering to robust experimental protocols, researchers can harness the power of TCO-tetrazine ligation to achieve highly reproducible and efficient bioconjugation results.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. escholarship.org [escholarship.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to ADC Linker Technologies and their Influence on the Bystander Effect
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is significantly influenced by their design, particularly the linker technology that connects the monoclonal antibody to the cytotoxic payload. A critical aspect of an ADC's mechanism of action is the "bystander effect," the ability of the released payload to kill not only the target antigen-positive tumor cells but also adjacent antigen-negative cells. This phenomenon is crucial for overcoming tumor heterogeneity, a common challenge in cancer therapy. This guide provides an objective comparison of the bystander effect mediated by different ADC linker technologies, supported by experimental data and detailed methodologies.
The Critical Role of the Linker in the ADC Bystander Effect
The linker in an ADC is not merely a passive connector; it is a key determinant of the ADC's stability in circulation and the mechanism of payload release within the tumor microenvironment. There are two primary categories of linkers: cleavable and non-cleavable, each with distinct properties that directly impact the potential for a bystander effect.[1][2]
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as low pH, high glutathione concentrations, or the presence of specific enzymes like cathepsins.[1][3] Upon cleavage, the payload is released in its active, and often membrane-permeable, form. This permeability allows the payload to diffuse out of the target cell and into neighboring cells, inducing a bystander effect.[]
Non-cleavable linkers , in contrast, are more stable and rely on the complete lysosomal degradation of the antibody component to release the payload.[5] This process typically results in the payload being released with an attached amino acid residue from the antibody, creating a charged molecule with poor membrane permeability.[6] Consequently, the payload is largely trapped within the target cell, limiting the bystander effect.[6]
Quantitative Comparison of Bystander Effect by Linker Technology
The choice of linker technology has a profound impact on the bystander killing capacity of an ADC. The following tables summarize quantitative data from preclinical studies, highlighting the differences between cleavable and non-cleavable linkers.
| ADC | Linker Type | Payload | Target Antigen | Key Findings on Bystander Effect | Reference |
| Trastuzumab deruxtecan (T-DXd) | Cleavable (Enzyme-cleavable tetrapeptide) | DXd (Topoisomerase I inhibitor) | HER2 | Demonstrates a potent bystander effect, killing HER2-negative cells in co-culture and in mixed-tumor xenograft models. | [7] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable (Thioether, SMCC) | DM1 (Microtubule inhibitor) | HER2 | Minimal to no bystander effect observed due to the charged nature of the released payload metabolite (lysine-SMCC-DM1). | [6][7] |
| Brentuximab vedotin | Cleavable (Enzyme-cleavable valine-citrulline) | MMAE (Microtubule inhibitor) | CD30 | Exhibits a significant bystander effect, attributed to the high membrane permeability of the released MMAE payload. | [8] |
| An anti-CanAg ADC | Cleavable (Disulfide) | DM1 derivative | CanAg (MUC1) | Showed a significant bystander effect. | [8] |
| An anti-CanAg ADC | Non-cleavable (Thioether) | DM1 derivative | CanAg (MUC1) | Minimal bystander killing was observed. | [8] |
| Payload | Linker Type Often Used With | Membrane Permeability (LogD) | In Vitro Bystander Killing Potential |
| MMAE (Monomethyl auristatin E) | Cleavable (e.g., vc-linker) | High | High |
| DM1 (Mertansine) | Non-cleavable (e.g., SMCC) | Low (as charged metabolite) | Low to None |
| DXd (Deruxtecan) | Cleavable (e.g., GGFG-linker) | High (LogD = 2.3) | High |
| Lys-SMCC-DM1 | Non-cleavable | Low (LogD = 0.2) | Low to None |
| MMAF (Monomethyl auristatin F) | Cleavable | Low (charged molecule) | Low to None |
Visualizing the Mechanisms of Bystander Killing
The following diagrams illustrate the distinct mechanisms of action for ADCs with cleavable and non-cleavable linkers, highlighting how linker choice dictates the potential for a bystander effect.
Caption: Mechanism of action for cleavable vs. non-cleavable linker ADCs.
Experimental Protocols for Assessing the Bystander Effect
Accurate and reproducible assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. The following are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Co-Culture Bystander Effect Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are co-cultured with antigen-positive cells.[9]
1. Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line that endogenously expresses the target antigen (e.g., SK-BR-3 for HER2).
-
Antigen-Negative (Ag-) Bystander Cells: Select a cell line that does not express the target antigen (e.g., MCF7 for HER2). To differentiate between the two cell populations, the bystander cells are typically engineered to express a fluorescent protein (e.g., GFP).
2. Co-Culture Seeding:
-
Seed the Ag+ and Ag- cells together in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls.
3. ADC Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a serial dilution of the ADC.
4. Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 120 hours.
5. Viability Assessment:
-
Fluorescence Microscopy/High-Content Imaging: Stain the cells with a nuclear marker (e.g., Hoechst 33342) and a viability dye (e.g., Propidium Iodide). Quantify the number of viable (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) bystander cells.
-
Flow Cytometry: Harvest the cells and analyze the populations using a flow cytometer. The percentage of viable and apoptotic bystander cells (identified by their fluorescence) can be determined.
6. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for the bystander cells in the co-culture. A significant decrease in the IC50 of the bystander cells in co-culture compared to monoculture indicates a potent bystander effect.
Caption: Experimental workflow for the in vitro co-culture bystander effect assay.
In Vivo Mixed-Tumor Xenograft Model
This model assesses the bystander effect in a more physiologically relevant setting.[9]
1. Cell Preparation and Tumor Implantation:
-
Prepare a mixed population of Ag+ and Ag- tumor cells. The Ag- cells are often engineered to express a reporter gene, such as luciferase, for in vivo imaging.
-
Subcutaneously inject the cell mixture into immunodeficient mice to establish tumors.
2. ADC Treatment:
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the ADC or a vehicle control, typically via intravenous injection.
3. Monitoring and Analysis:
-
Tumor Growth Measurement: Regularly measure tumor volume using calipers.
-
Bioluminescence Imaging: For tumors with luciferase-expressing bystander cells, perform in vivo imaging to specifically track the growth or regression of the Ag- cell population.
4. Endpoint Analysis:
-
At the end of the study, excise the tumors for histological and immunohistochemical analysis to further evaluate the bystander effect on the Ag- cells.
Conclusion
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Stability of TCO-PEG4-VC-PAB and Other Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient and specific cleavage at the tumor site. This guide provides an objective comparison of the in vivo stability of the TCO-PEG4-VC-PAB linker and other commonly used linkers in ADC development, supported by experimental data and detailed methodologies.
The TCO-PEG4-VC-PAB linker is a multifaceted system designed for advanced ADC development, incorporating three key components: a Trans-Cyclooctene (TCO) group for bioorthogonal "click" chemistry conjugation, a Polyethylene Glycol (PEG4) spacer to enhance hydrophilicity and improve pharmacokinetics, and a Valine-Citrulline-p-aminobenzyloxycarbonyl (VC-PAB) peptide linker that is designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.
Comparative In Vivo Stability of Linker Components
While direct head-to-head in vivo stability data for the complete TCO-PEG4-VC-PAB linker is limited in publicly available literature, we can infer its performance by examining the stability of its constituent parts and comparing the cleavable VC-PAB component to other common linkers.
TCO (Trans-Cyclooctene) Moiety
The TCO group facilitates a highly efficient and bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule, offering rapid and specific conjugation.[1] The in vivo stability of the TCO group itself is a crucial consideration. Studies have shown that the half-life of TCO-conjugated antibodies in vivo can range from approximately 2.6 to 6.2 days, with stability being influenced by the specific TCO derivative and the linker used to attach it to the antibody.[2] The primary degradation pathway for TCO in vitro is trans-cis isomerization.[2]
PEG4 (Polyethylene Glycol) Spacer
The inclusion of a PEG spacer, such as PEG4, is intended to enhance the solubility and in vivo stability of the ADC. PEGylation can shield the hydrophobic payload, reducing aggregation and potentially leading to a longer circulation half-life.[3][4] Studies have demonstrated that PEGylation of ADCs can significantly increase their half-life and improve the therapeutic index.[4][5] For example, a study on affibody-drug conjugates showed an 11.2-fold increase in circulation half-life with the addition of a 10kDa PEG chain.[5]
VC-PAB (Valine-Citrulline-p-aminobenzyloxycarbonyl) Linker
The valine-citrulline (VC) dipeptide linker is one of the most well-established enzyme-cleavable linkers in ADCs.[6] It is designed to be stable in human plasma but is susceptible to cleavage by cathepsin B within the lysosome of target cancer cells.[6] However, a significant challenge with the VC-PAB linker is its instability in mouse plasma due to cleavage by the rodent-specific enzyme carboxylesterase 1c (Ces1c).[7][8] This can lead to premature drug release in preclinical mouse models, which may not be representative of the linker's performance in humans.[6][7]
Quantitative Comparison of In Vivo Linker Stability
The following tables summarize representative in vivo and in vitro plasma stability data for different linker types from preclinical studies. Direct comparisons should be made with caution due to variations in experimental conditions.
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| VC-PAB | ITC6104RO | Mouse | Relatively unstable in vivo due to sensitivity to mouse carboxylesterase 1c (Ces1c). | [8] |
| Modified VC (EVCit) | EVCit ADC 3c | Mouse | Showed almost no linker cleavage after 14-day incubation in undiluted BALB/c mouse plasma. | |
| VCit | VCit ADC 3a | Mouse | Lost >95% of the conjugated MMAF after a 14-day incubation in mouse plasma. | |
| OHPAS | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies. | [8] |
| Non-cleavable (SMCC) | ZHER2-SMCC-MMAE | Mouse | Circulation half-life of 19.6 minutes. | [9] |
| PEGylated Non-cleavable | ZHER2-PEG10K-MMAE | Mouse | Circulation half-life of 219.5 minutes (11.2-fold increase). | [9] |
The Bystander Effect
A key feature of cleavable linkers like VC-PAB is their ability to mediate a "bystander effect." Upon cleavage within the target cancer cell, a membrane-permeable payload can diffuse out and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen. The efficiency of the bystander effect is dependent on the rate of linker cleavage and the physicochemical properties of the released payload.
Experimental Protocols
Accurate evaluation of ADC linker stability in vivo is crucial for preclinical development. The following are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC.
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the study.
-
ADC Administration: Administer a single intravenous (IV) bolus dose of the ADC to the mice. The dose is typically determined from prior toxicity and efficacy studies.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein bleeding at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, and 168 hrs) post-injection.
-
Plasma Isolation: Process the collected blood by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of total antibody, intact ADC, and free payload in the plasma samples using validated bioanalytical methods such as ELISA and LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for the total antibody, intact ADC, and free payload to determine the in vivo stability of the linker.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma from different species (e.g., mouse, rat, monkey, human).
Materials:
-
ADC test article
-
Plasma from the desired species
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS, HPLC)
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).
-
Sample Preparation: Stop the reaction and process the samples to remove plasma proteins (e.g., protein precipitation or immunocapture).
-
Analysis: Analyze the samples to quantify the amount of intact ADC and released payload.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the linker's stability in plasma.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.
Caption: Mechanism of action for an ADC with a cleavable VC-PAB linker.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Conclusion
The TCO-PEG4-VC-PAB linker offers a sophisticated approach to ADC design, combining the benefits of bioorthogonal conjugation, improved pharmacokinetics through PEGylation, and a well-established enzyme-cleavable linker. However, the inherent instability of the VC-PAB component in murine models necessitates careful interpretation of preclinical data and highlights the importance of using modified linkers, such as EVCit, or considering alternative animal models for more predictive in vivo stability assessment. The choice of linker remains a critical decision in ADC development, requiring a balance between in vivo stability, efficient payload release at the target site, and the potential for a beneficial bystander effect.
References
- 1. Development of Trans-Cyclooctene Modified Antibodies for Pretargeted Imaging within the Central Nervous System | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Highly reactive trans-cyclooctene tags with improved stability for tumor pretargeting with in vivo Diels-Alder chemistry | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cleavable Linkers for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted therapeutics, such as antibody-drug conjugates (ADCs) and other drug delivery systems, are critically dependent on the linker connecting the targeting moiety to the potent payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific physiological conditions prevalent at the target site, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. This guide provides an objective comparison of the performance of different classes of cleavable linkers, supported by available experimental data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation targeted therapies.
Core Concepts of Cleavable Linkers
Cleavable linkers exploit the unique biochemical environment of target tissues, such as tumors, to trigger the release of a therapeutic payload.[1][2] The three primary mechanisms for cleavage are:
-
Protease-Sensitivity: These linkers incorporate peptide sequences that are substrates for proteases, like cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[2][3] The valine-citrulline (Val-Cit) dipeptide is a widely used example.[1][2]
-
pH-Sensitivity: These linkers, often containing hydrazone bonds, are designed to be stable at the physiological pH of the bloodstream (pH 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[1][4]
-
Glutathione-Sensitivity: These linkers utilize disulfide bonds that are cleaved in the reducing environment of the cell, where the concentration of glutathione (GSH) is significantly higher than in the extracellular space.[1][2]
The choice of a cleavable linker strategy has profound implications for a drug conjugate's therapeutic window, influencing its stability, efficacy, and potential for a "bystander effect," where the released payload can kill neighboring target-negative cells.[5]
Quantitative Data Presentation
The following tables summarize quantitative data on the key performance parameters of different cleavable linker types. It is important to note that direct head-to-head comparisons across different studies are challenging due to variations in the antibody, payload, conjugation chemistry, and experimental conditions. The data presented here is a compilation from various sources to provide a comparative overview.
Table 1: Plasma Stability of Common Cleavable Linkers
| Linker Type | Cleavage Mechanism | Representative Half-life (t½) in Human Plasma | Reference(s) |
| Protease-Sensitive | |||
| Valine-Citrulline (Val-Cit) | Cathepsin B | > 7 days | [6] |
| Valine-Alanine (Val-Ala) | Cathepsin B | High stability, comparable to Val-Cit | [7] |
| Phenylalanine-Lysine (Phe-Lys) | Cathepsin B | High stability | [3] |
| pH-Sensitive | |||
| Hydrazone | Acid Hydrolysis | ~2-3 days (highly structure-dependent) | [2][6] |
| Glutathione-Sensitive | |||
| Disulfide | Reduction | Moderate to Low (structure-dependent) | [7] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | ADC Model | Target Cell Line | IC50 | Reference(s) |
| Protease-Sensitive | ||||
| Val-Cit-MMAE | Anti-CD79b | Jeko-1 | Potent | [8] |
| Val-Ala-MMAE | Anti-HER2 | HER2+ cells | 92 pmol/L | [6] |
| pH-Sensitive | ||||
| Hydrazone-Calicheamicin | Anti-CD33 | HL-60 | Potent | [2] |
| Glutathione-Sensitive | ||||
| SPDB-DM4 | Anti-CanAg | COLOVUE-2 | 0.2 nM | [7] |
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate comparison of different drug conjugate constructs. Below are detailed methodologies for key in vitro assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.[9][10]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.[9]
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma/ADC mixture.[9]
-
Immediately freeze the collected samples at -80°C to stop the reaction.[9]
-
Thaw the plasma samples and isolate the ADC using Protein A or Protein G magnetic beads.[9]
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.[9]
-
Elute the captured ADC from the beads using the elution buffer and immediately neutralize the eluate.[9]
-
Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR).[10]
-
Plot the average DAR over time to determine the linker's stability and half-life in plasma.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of drug release from a protease-sensitive linker-containing ADC upon incubation with Cathepsin B.[2][3]
Materials:
-
ADC with a protease-cleavable linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)[2]
-
Quenching solution (e.g., acetonitrile with an internal standard)[2]
-
LC-MS/MS system
Procedure:
-
Pre-warm the ADC solution and assay buffer to 37°C.[2]
-
Activate Cathepsin B according to the manufacturer's instructions.[2]
-
Initiate the cleavage reaction by adding activated Cathepsin B to the ADC solution.
-
Incubate the reaction at 37°C.[2]
-
At various time points, withdraw aliquots and immediately add the quenching solution to stop the reaction.[2]
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.[2]
-
Plot the concentration of the released payload over time to determine the cleavage rate.[2]
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[11][12]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
ADC, isotype control ADC, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[13]
-
Prepare serial dilutions of the ADC, isotype control ADC, and free payload in cell culture medium.[13]
-
Add the treatments to the cells and incubate for a defined period (e.g., 72-96 hours).[13]
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[11]
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C.[11]
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 values.[13]
Mandatory Visualization
The following diagrams illustrate the cleavage mechanisms of the main types of cleavable linkers and a typical experimental workflow for their evaluation.
Caption: Cleavage mechanisms of different cleavable linkers.
Caption: A typical experimental workflow for evaluating cleavable linkers.
Conclusion
The selection of a cleavable linker is a critical decision in the design of targeted drug delivery systems. A thorough understanding of the different cleavage mechanisms, coupled with robust in vitro and in vivo characterization, is essential for optimizing the therapeutic window. Protease-sensitive linkers, particularly those based on the Val-Cit motif, have shown great promise and are utilized in several approved ADCs due to their high plasma stability and efficient cleavage in the lysosomal compartment. pH-sensitive and glutathione-sensitive linkers offer alternative release mechanisms that can be advantageous for specific applications. Ultimately, the optimal linker strategy depends on the specific target, the nature of the payload, and the desired therapeutic outcome. This guide provides a foundational framework for the comparative analysis and rational selection of cleavable linkers in the development of novel targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
Revolutionizing ADC-Based Cancer Therapy: A Comparative Guide to the Therapeutic Window of T-co-based Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals at the forefront of oncology, the therapeutic window of an Antibody-Drug Conjugate (ADC) is a critical determinant of its clinical success. This guide provides an objective comparison of trans-cyclooctene (TCO)-based ADCs with traditional maleimide-based alternatives, offering supporting experimental data and detailed methodologies to inform the development of next-generation cancer therapeutics with enhanced efficacy and safety profiles.
The central challenge in the development of ADCs is to create a therapy that is highly potent against tumor cells while minimizing harm to healthy tissues.[1] This balance is defined by the therapeutic window, the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). A wider therapeutic window allows for more effective and safer treatment. While it was initially believed that ADCs would inherently possess a wide therapeutic window, clinical experience has shown that off-target toxicities often limit their efficacy.[2] The stability of the linker connecting the antibody to the cytotoxic payload is a key factor influencing the therapeutic index.[1][3]
TCO-Based ADCs: A New Frontier in Stability and Precision
TCO-based conjugation, a form of "click chemistry," offers a significant advancement in ADC technology. This bioorthogonal reaction, specifically the inverse-electron-demand Diels-Alder cycloaddition between a TCO and a tetrazine, is exceptionally fast and occurs efficiently under physiological conditions.[4] This allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product.
The primary advantage of the TCO-based linkage is its high stability in plasma. This stability prevents the premature release of the cytotoxic payload into circulation, a major contributor to the off-target toxicity observed with less stable linkers.[4] By ensuring that the payload is delivered specifically to the tumor site, TCO-based ADCs have the potential to significantly widen the therapeutic window.
The Achilles' Heel of Traditional ADCs: Maleimide Linker Instability
A large number of first-generation ADCs have been developed using maleimide-based chemistry to conjugate payloads to cysteine residues on the antibody.[5] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction in vivo.[1][5] This reaction leads to the premature release of the payload, which can then bind to other proteins in the bloodstream, such as albumin, causing systemic toxicity and reducing the concentration of the ADC that reaches the tumor.[1] This instability narrows the therapeutic window and can lead to suboptimal efficacy at tolerated doses.[2]
To address this, next-generation maleimide-based linkers have been developed to improve stability. One such approach involves the creation of maleamic methyl ester-based linkers, which have demonstrated enhanced stability and a wider therapeutic window in preclinical studies.[3][6][7]
Comparative Analysis: The Impact of Linker Stability on the Therapeutic Window
While direct head-to-head in vivo studies comparing TCO-based ADCs with maleimide-based ADCs using the same antibody and payload are limited in the public domain, the principles of linker stability provide a strong basis for comparison. The inherent instability of traditional maleimide linkers suggests a narrower therapeutic window compared to the highly stable TCO-based conjugates.
Experimental data from studies on next-generation, stabilized maleimide-based ADCs provide compelling evidence for the benefits of improved linker stability. A study by Wang et al. (2021) directly compared a traditional maleimide-based ADC (mil40-12b') with a more stable maleamic methyl ester-based ADC (mil40-12b).[3][6][7] The results demonstrated a significant improvement in the therapeutic window for the more stable ADC.
Table 1: In Vivo Efficacy of a Stabilized Maleimide-Based ADC vs. a Traditional Maleimide-Based ADC in a BT-474 Xenograft Model [3][8]
| ADC | Dose (mg/kg) | Tumor Growth Inhibition | Observations |
| mil40-12b (Stabilized) | 2.5 | Complete tumor regression | No tumor relapse within 1 month post-treatment. |
| mil40-12b' (Traditional) | 2.5 | Incomplete tumor regression | Tumors were not completely resolved. |
| Naked Antibody + MMAE | 2.5 | Significantly less effective than mil40-12b | - |
Table 2: Maximum Tolerated Dose (MTD) Comparison [3][6][7]
| ADC | Linker Type | MTD Improvement |
| mil40-12b | Maleamic methyl ester (Stabilized) | Increased by 40 mg/kg compared to traditional maleimide ADC |
| mil40-12b' | Maleimide (Traditional) | Baseline |
These findings strongly suggest that enhancing linker stability, a key feature of TCO-based conjugation, directly translates to a wider therapeutic window, characterized by improved efficacy at a given dose and a higher MTD.
Experimental Protocols for Evaluating the Therapeutic Window of ADCs
To rigorously evaluate the therapeutic window of novel ADCs, a series of preclinical in vivo experiments are essential. These studies are designed to determine both the efficacy and the toxicity of the ADC.
In Vivo Efficacy Studies in Xenograft Models
Objective: To determine the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Cell Line Selection and Culture: Select a human cancer cell line that overexpresses the target antigen of the ADC's antibody. Culture the cells in appropriate media and conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC, a vehicle control, and any relevant comparator ADCs (e.g., a maleimide-based version) intravenously at specified doses and schedules.
-
Efficacy Assessment: Continue to measure tumor volume and monitor the body weight of the mice regularly (e.g., twice weekly). The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression.
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the efficacy of the ADC. Statistical analysis is used to determine the significance of the observed differences.[9]
Maximum Tolerated Dose (MTD) Studies
Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable side effects.
Methodology:
-
Dose Escalation: A cohort of animals (typically mice or rats) is treated with a starting dose of the ADC. Subsequent cohorts receive escalating doses.
-
Toxicity Monitoring: Animals are closely monitored for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Dose-Limiting Toxicity (DLT): A DLT is a predefined level of toxicity that is considered unacceptable. This could be a certain percentage of body weight loss or other severe clinical signs.
-
MTD Determination: The MTD is defined as the highest dose level at which no more than a specified number of animals experience a DLT.
-
Pathological Analysis: At the end of the study, a full necropsy and histopathological analysis of major organs are performed to identify any microscopic signs of toxicity.
Visualizing the Path to an Improved Therapeutic Window
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for evaluating the therapeutic window of an ADC.
Caption: Relationship between linker technology and therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies for TCO-Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry, particularly the inverse-electron demand Diels-Alder (iEDDA) cycloaddition between trans-cyclooctene (TCO) and tetrazine (Tz), has revolutionized the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and other targeted therapeutics.[1][2] While the TCO-tetrazine ligation offers unparalleled speed and specificity for conjugating molecules to antibodies, it is crucial to rigorously evaluate how this chemical modification impacts the inherent specificity of the antibody itself.[1][2] This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of TCO-conjugated antibodies, complete with detailed experimental protocols and supporting data to ensure the safety and efficacy of your immunoconjugates.
The Importance of Cross-Reactivity Assessment
Antibody cross-reactivity, the unintended binding of an antibody to off-target antigens, can lead to a range of adverse effects, from diminished therapeutic efficacy to severe toxicity.[3][4] The conjugation of TCO moieties, typically to lysine residues or other engineered sites, can potentially alter the antibody's conformation or charge distribution, thereby influencing its binding characteristics.[5][6] Therefore, comprehensive cross-reactivity studies are a critical component of preclinical safety assessment for any novel antibody conjugate.
Comparative Analysis of Cross-Reactivity Testing Methods
Several well-established techniques can be employed to evaluate the cross-reactivity of TCO-conjugated antibodies. The choice of method often depends on the specific application, the nature of the potential off-target interactions, and the available resources.
| Method | Principle | Advantages | Disadvantages | Primary Application |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immobilized antigens are used to capture the antibody, and a secondary enzyme-linked antibody is used for detection.[7][8] | High-throughput, quantitative, and sensitive.[7] | Limited to known, purified antigens; may not reflect binding in a complex biological environment. | Screening against a panel of known off-target proteins. |
| Western Blotting | Proteins from a cell or tissue lysate are separated by size, transferred to a membrane, and probed with the antibody.[3] | Provides information on the molecular weight of the cross-reactive protein. | Lower throughput than ELISA; may not detect conformational epitopes. | Identification of specific off-target proteins in a complex mixture. |
| Flow Cytometry | Measures the binding of fluorescently labeled antibodies to cells in suspension.[1][9] | High-throughput, quantitative, and can assess binding to cell surface antigens in their native conformation.[1] | Limited to cell-based assays; may not identify intracellular cross-reactivity without cell permeabilization. | Assessing off-target binding to different cell populations. |
| Immunohistochemistry (IHC) / Tissue Microarrays | The antibody is used to stain tissue sections, revealing the location and extent of on- and off-target binding.[10][11] | Provides spatial information about cross-reactivity in the context of tissue architecture.[11] | Can be subjective and difficult to quantify; requires high-quality tissue samples.[11] | Gold standard for preclinical safety assessment, evaluating binding across a wide range of human tissues.[11] |
| Membrane Proteome Array (MPA) | A cell-based array expressing a large portion of the human membrane proteome is used to screen for antibody binding.[12][13] | High-throughput and comprehensive assessment of off-target binding to membrane proteins in their native state.[12] | Specialized technology that may not be readily available in all laboratories. | Broad specificity profiling of therapeutic antibodies against membrane proteins.[12][13] |
Experimental Protocols
To ensure robust and reproducible cross-reactivity data, it is essential to follow well-defined experimental protocols. Below are detailed methodologies for key assays, adapted for the evaluation of TCO-conjugated antibodies. A crucial aspect of these studies is the direct comparison between the unconjugated parent antibody and the TCO-conjugated version to specifically assess the impact of the chemical modification.
Protocol 1: Competitive ELISA for Specificity Assessment
This protocol determines if the TCO-conjugation has altered the antibody's specificity by competing with a known reference antigen.[3]
Materials:
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Target antigen and potential cross-reactive antigens
-
Unconjugated primary antibody
-
TCO-conjugated primary antibody
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Enzyme-conjugated secondary antibody (specific for the primary antibody species)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T).
-
Blocking: Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Competitive Incubation: Prepare serial dilutions of the unconjugated and TCO-conjugated antibodies. In a separate plate, pre-incubate these antibody dilutions with a constant, high concentration of the potential cross-reactive antigen for 1 hour at room temperature.
-
Antigen Binding: Transfer the antibody-antigen mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBS-T.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at the recommended dilution in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBS-T.
-
Detection: Add the substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding the Stop Solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Compare the inhibition curves of the unconjugated and TCO-conjugated antibodies. A significant shift in the IC50 value for the TCO-conjugated antibody may indicate altered specificity.
Protocol 2: Dot Blot for Rapid Cross-Reactivity Screening
A dot blot is a simple and effective method for quickly screening the cross-reactivity of a TCO-conjugated antibody against a panel of purified proteins.[14]
Materials:
-
Nitrocellulose or PVDF membrane
-
Panel of purified potential cross-reactive proteins
-
Unconjugated primary antibody
-
TCO-conjugated primary antibody
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Fluorescently labeled secondary antibody (specific for the primary antibody species)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Fluorescence imaging system
Procedure:
-
Antigen Spotting: Spot 1 µL of each purified protein (at a concentration of 100-500 ng/µL) onto a strip of nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the unconjugated and TCO-conjugated antibodies to their recommended working concentration in Blocking Buffer. Incubate separate membranes with each antibody for 1 hour at room temperature.
-
Washing: Wash the membranes three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the membranes in the fluorescently labeled secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the membranes three times with TBST for 5 minutes each.
-
Imaging: Image the membranes using a fluorescence imaging system with the appropriate excitation and emission filters.
-
Analysis: Compare the signal intensity for each spotted protein between the unconjugated and TCO-conjugated antibody membranes. The appearance of new signals or a significant increase in the intensity of existing off-target signals for the TCO-conjugated antibody indicates potential cross-reactivity.
Protocol 3: Immunohistochemistry (IHC) on Tissue Microarrays
IHC on a panel of normal human tissues is the regulatory standard for assessing the off-target binding of therapeutic antibodies.[11]
Materials:
-
Frozen or formalin-fixed paraffin-embedded (FFPE) human tissue microarrays (TMAs)
-
Antigen retrieval solutions (for FFPE tissues)
-
Blocking solutions (e.g., normal serum from the secondary antibody host species, BSA)
-
Unconjugated primary antibody
-
TCO-conjugated primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate FFPE tissue sections or fix frozen tissue sections.
-
Antigen Retrieval (for FFPE): Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific binding sites with a protein block (e.g., normal serum).[10]
-
Primary Antibody Incubation: Incubate separate slides with optimized dilutions of the unconjugated and TCO-conjugated antibodies overnight at 4°C. Include a negative control slide incubated with an isotype control antibody.
-
Washing: Wash slides with a wash buffer (e.g., TBS-T).
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Wash slides with the wash buffer.
-
Detection: Incubate with streptavidin-HRP conjugate, followed by the DAB substrate to produce a colored precipitate at the site of antibody binding.
-
Counterstaining: Lightly counterstain the tissue with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a series of alcohol and xylene washes and mount with a coverslip.
-
Analysis: A qualified pathologist should evaluate the slides for the presence of specific staining in on-target tissues and any unexpected staining in off-target tissues. The staining pattern and intensity of the TCO-conjugated antibody should be compared to the unconjugated antibody to identify any new or enhanced off-target binding.
Visualizing Workflows and Logical Relationships
To further clarify the experimental processes, the following diagrams illustrate the workflows for cross-reactivity assessment.
Caption: Workflow for Competitive ELISA.
Caption: Immunohistochemistry Workflow.
Caption: Logic for Comparative Cross-Reactivity Assessment.
Conclusion
The conjugation of TCO to antibodies is a powerful strategy for developing novel therapeutics and diagnostics. However, it is imperative to conduct thorough cross-reactivity studies to ensure that the modification does not compromise the antibody's specificity. By employing a combination of the assays described in this guide and directly comparing the binding profiles of the unconjugated and TCO-conjugated antibodies, researchers can confidently assess the potential for off-target effects and advance their candidates with a greater understanding of their safety profiles. The use of modern, high-throughput methods like Membrane Proteome Arrays can further enhance the comprehensiveness of these critical safety assessments.[12][13]
References
- 1. A method to test antibody cross-reactivity toward animal antigens for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sandwich ELISA protocol | Abcam [abcam.com]
- 8. mybiosource.com [mybiosource.com]
- 9. lerner.ccf.org [lerner.ccf.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. histologix.com [histologix.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Antibody-Drug Conjugate Linker Technology: A Comparative Analysis of Pharmacokinetic Properties
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison of the two primary classes of linkers—cleavable and non-cleavable—supported by experimental data to inform rational ADC design.
The fundamental difference between these two linker strategies lies in their payload release mechanism.[1] Cleavable linkers are engineered to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes, acidity, or reducing agents.[2][3] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody in the lysosome.[1] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[1]
ADCs with cleavable linkers can release the unmodified, potent payload, which, if membrane-permeable, can diffuse out of the target cell and kill neighboring antigen-negative cells—a phenomenon known as the "bystander effect".[1][4] This can be particularly advantageous in treating heterogeneous tumors.[1] Conversely, ADCs with non-cleavable linkers release a payload-linker-amino acid complex, which is typically charged and less permeable, thus limiting the bystander effect but potentially offering a better safety profile due to reduced off-target toxicity.[1][5]
Comparative Pharmacokinetic Data
The stability of the linker is a pivotal factor in the design and effectiveness of ADCs. An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases the payload upon internalization into the target cancer cell. The following table summarizes key in vivo pharmacokinetic parameters of ADCs with different linker technologies, illustrating the distinct profiles that influence their therapeutic window.
| Linker Type | Linker Chemistry Example | ADC Model | Animal Model | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Reference |
| Cleavable | Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | Mouse | - | - | Showed significant tumor growth inhibition | [4] |
| Disulfide (SPP) | anti-CD22-SPP-DM1 | Rat | - | Faster than MCC-DM1 | - | [6] | |
| Disulfide (SPP) | anti-HER2-SPP-DM1 | Mouse | - | Faster than MCC-DM1 | - | [6] | |
| Hydrazone | - | - | Prone to premature cleavage at physiological pH | - | - | [2] | |
| β-Glucuronide | Anti-CD30-MMAF | Rat | 8.1 days (extrapolated) | Not Reported | Not Reported | [7] | |
| Non-Cleavable | Thioether (MCC) | Trastuzumab-MCC-DM1 (Kadcyla®) | Human | Generally longer half-life compared to cleavable linker ADCs | - | - | [8] |
| Thioether (MCC) | anti-CD22-MCC-DM1 | Rat | - | Slower than SPP-DM1 | - | [6] | |
| Thioether (MCC) | anti-HER2-MCC-DM1 | Mouse | - | Slower than SPP-DM1 | - | [6] |
Experimental Protocols
For the successful evaluation and comparison of ADC linker technologies, robust and reproducible experimental protocols are essential.
Protocol 1: In Vivo Pharmacokinetic Study for Linker Stability Assessment
This protocol outlines a general procedure for conducting a pharmacokinetic study in mice to evaluate the in vivo stability of an ADC.[9]
Objective: To determine the in vivo stability of an ADC by measuring the concentrations of total antibody, conjugated ADC, and free payload in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.[9]
-
Dosing: Prepare the ADC test article in sterile PBS at the desired concentration. Administer a single intravenous (IV) dose of the ADC to a cohort of mice (n=3-5 per time point).[9]
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours) post-dose, collect blood samples via an appropriate method (e.g., retro-orbital or cardiac puncture) into tubes containing anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentrations of:
-
Total antibody: Using a validated ELISA method (see Protocol 2).
-
Conjugated ADC: Using a validated ELISA method specific for the ADC or by LC-MS.
-
Free payload: Using a validated LC-MS/MS method (see Protocol 3).
-
-
Data Analysis: Plot the concentration-time data for each analyte and perform pharmacokinetic analysis to determine parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Protocol 2: ELISA for Quantification of Total Antibody and Conjugated ADC
This protocol describes a general sandwich ELISA procedure for the quantification of total antibody and conjugated ADC in plasma samples.
Objective: To measure the concentration of total antibody (conjugated and unconjugated) and conjugated ADC in plasma samples from in vivo studies.
Materials:
-
Capture antibody (e.g., anti-human IgG)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG for total antibody; anti-payload antibody for conjugated ADC)
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[9]
-
Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.[9]
-
Sample Incubation: Wash the plate and add diluted plasma samples and standards. Incubate for 2 hours at room temperature.[9]
-
Detection Antibody Incubation: Wash the plate and add the appropriate detection antibody. Incubate for 1 hour at room temperature.[9]
-
Signal Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.[9]
-
Measurement: Add stop solution and read the absorbance at 450 nm.[9]
-
Quantification: Generate a standard curve and determine the concentration of total antibody or conjugated ADC in the samples.[9]
Protocol 3: LC-MS/MS for Quantification of Free Payload
This protocol provides a general workflow for the quantification of prematurely released free payload in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To measure the concentration of unconjugated cytotoxic payload in plasma samples.
Materials:
-
Plasma samples from in vivo study
-
Acetonitrile
-
Formic acid
-
Internal standard (a stable isotope-labeled version of the payload, if available)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Precipitate plasma proteins by adding a sufficient volume of cold acetonitrile containing the internal standard.[4]
-
Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and a characteristic fragment ion of the payload and the internal standard.
-
Data Analysis: Generate a standard curve by spiking known amounts of the payload into control plasma. Use the standard curve to quantify the concentration of the free payload in the study samples.
Visualizing ADC Linker Strategies and Pharmacokinetics
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the different linker strategies and their impact on the pharmacokinetic profile of an ADC.
References
- 1. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of TCO-PEG4-VC-PAB-MMAE
The proper disposal of TCO-PEG4-VC-PAB-MMAE, an antibody-drug conjugate (ADC) agent-linker conjugate, is critical for laboratory safety and environmental protection. This ADC contains the potent cytotoxic agent Monomethyl Auristatin E (MMAE), which necessitates stringent handling and disposal protocols.[1][2][3] Due to the inherent toxicity of the MMAE payload, the entire conjugate must be treated with a high degree of caution.[1][4]
Hazard Identification and Data
Given the absence of a specific safety data sheet for the complete this compound conjugate, the hazard profile of its cytotoxic component, MMAE, serves as a conservative surrogate for safety and handling procedures.[1] Researchers and laboratory personnel must adhere to the safety guidelines for this highly toxic substance.
Table 1: Hazard Classification for Monomethyl Auristatin E (MMAE) [1][5][6]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed. |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled. |
| Germ Cell Mutagenicity | H340 | May cause genetic defects. |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long-lasting effects. |
Experimental Protocols for Disposal
The following protocols outline the step-by-step procedures for the safe disposal of this compound, applicable to both small-scale research and larger drug development settings.
Personnel Protective Equipment (PPE): All handling and disposal procedures must be conducted by personnel wearing appropriate PPE, including a lab coat, double gloves, and safety goggles, within a certified chemical fume hood.[1]
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, absorbent pads, vials) must be disposed of in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.[7]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled cytotoxic liquid waste container.[7] Disposal of this waste down the drain is strictly prohibited.[5][7]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[7]
Decontamination of Reusable Equipment:
Non-disposable equipment such as glassware and spatulas must be decontaminated. A common and effective procedure involves soaking the equipment in a deactivating solution, such as a sodium hypochlorite solution, followed by a thorough rinsing with water.[7]
Spill Management:
-
Small Spills (<5 mL or 5 g within a containment device):
-
Contain the spill using absorbent pads from a cytotoxic spill kit.
-
Clean the area with a decontaminating agent, working from the outside in.
-
Rinse the area thoroughly with water.
-
Dispose of all cleanup materials in the designated cytotoxic waste container.[7]
-
-
Large Spills (>5 mL or 5 g or any spill outside of a containment device):
-
Evacuate and restrict access to the area immediately.
-
Alert the institutional safety officer.
-
Cleanup should only be performed by trained personnel equipped with appropriate respiratory protection.[7]
-
Final Disposal:
All collected cytotoxic waste must be disposed of through the institution's official hazardous waste management program.[1] It is imperative to contact the Environmental Health and Safety (EHS) department to schedule the pickup and final disposal of the waste containers.[1] The generally accepted method for the final destruction of cytotoxic compounds is high-temperature incineration.[1] Waste containers should be stored in a secure, designated area while awaiting pickup.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling TCO-PEG4-VC-PAB-MMAE
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of TCO-PEG4-VC-PAB-MMAE, an antibody-drug conjugate (ADC) agent-linker. Due to the highly potent nature of its monomethyl auristatin E (MMAE) component, stringent safety protocols are mandatory to protect laboratory personnel and the environment.
This compound is a complex molecule comprising a potent cytotoxic drug (MMAE), a cleavable linker system (VC-PAB), and a PEGylated trans-cyclooctene (TCO) for click chemistry applications.[1] The MMAE component is an antineoplastic agent that inhibits tubulin polymerization and is fatal if swallowed or inhaled.[2][3][4] Therefore, handling this conjugate requires the utmost caution and adherence to established protocols for highly potent active pharmaceutical ingredients (HPAPIs).[2][5]
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this compound.[6][7] This includes, but is not limited to:
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact with the highly potent MMAE. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher (e.g., PAPR) should be used, especially when handling the solid compound or creating solutions. | Prevents inhalation of the highly toxic powdered form of the compound. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
The compound should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It should always be protected from light.[1]
-
Store the compound in a designated, clearly labeled area for highly potent compounds.
2. Preparation of Stock Solutions:
-
All handling of the solid compound must be performed in a certified chemical fume hood or a glove box to minimize inhalation risk.
-
Allow the vial to warm to room temperature before opening to prevent condensation.[8]
-
Prepare stock solutions by dissolving this compound in anhydrous DMSO or DMF.[9]
-
Cap the vial tightly and vortex gently to ensure complete dissolution.
3. Use in Experiments:
-
When performing dilutions or adding the compound to experimental setups, always work within a chemical fume hood.
-
Use dedicated, clearly labeled equipment (pipettes, tubes, etc.) for handling this compound.
-
Avoid creating aerosols.
4. Spill Management:
-
In case of a spill, evacuate the immediate area and alert others.
-
Wear appropriate PPE before cleaning the spill.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
For solid spills, gently cover the material with a damp paper towel to avoid raising dust, then carefully scoop the material into a hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution followed by 70% ethanol), and dispose of all cleaning materials as hazardous waste.[10]
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[10][11][12][13][14]
-
Waste Segregation: Segregate cytotoxic waste from other laboratory waste streams.[12]
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste."[14] These are often color-coded (e.g., purple or red).[12][14]
-
Types of Waste:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated cytotoxic sharps container.[12]
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials must be placed in a labeled cytotoxic waste container.[14]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this waste down the drain.[10]
-
-
Disposal Method: Cytotoxic waste is typically incinerated at high temperatures.[13] Follow your institution's procedures for scheduling a pickup by the environmental health and safety (EHS) department.
Experimental Workflow and Safety Diagram
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. adcreview.com [adcreview.com]
- 5. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 8. benchchem.com [benchchem.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. benchchem.com [benchchem.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. danielshealth.ca [danielshealth.ca]
- 13. youtube.com [youtube.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
